Regioselective Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Process-Oriented Technical Whitepaper
Executive Summary (4-Ethyl-1,2-oxazol-3-yl)methanamine (also known as 4-ethylisoxazole-3-methanamine) is a highly valuable primary amine building block utilized in the design of kinase inhibitors, GPCR ligands, and other...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Ethyl-1,2-oxazol-3-yl)methanamine (also known as 4-ethylisoxazole-3-methanamine) is a highly valuable primary amine building block utilized in the design of kinase inhibitors, GPCR ligands, and other advanced pharmacophores. The synthesis of 3,4-disubstituted isoxazoles presents a unique regiochemical challenge. Standard 1,3-dipolar cycloadditions between terminal alkynes and nitrile oxides overwhelmingly favor the formation of 5-substituted isoxazoles.
To overcome this, this whitepaper details a highly regioselective, scalable synthetic route utilizing the[3+2] cycloaddition of an in situ generated nitrile oxide with an electron-rich enamine. This methodology guarantees absolute regiocontrol, placing the ethyl substituent exclusively at the C4 position while providing a self-aromatizing pathway to the target heterocycle.
Mechanistic Rationale & Retrosynthetic Strategy
The core of this synthesis relies on the Huisgen 1,3-dipolar cycloaddition[1]. The choice of dipolarophile is the most critical parameter in this workflow.
If 1-butyne were used as the dipolarophile, the steric and electronic profile would direct the nitrile oxide carbon to the terminal alkyne carbon, yielding the undesired 5-ethylisoxazole isomer. By utilizing 1-morpholinobut-1-ene (an enamine) instead, we invert the electronic bias. According to Frontier Molecular Orbital (FMO) theory, the strong electron-donating effect of the morpholine nitrogen significantly raises the energy of the enamine's Highest Occupied Molecular Orbital (HOMO), localizing the highest electron density at the
β
-carbon (the carbon bearing the ethyl group)[2].
Consequently, the electrophilic carbon of the nitrile oxide (LUMO) exclusively attacks the
β
-carbon of the enamine. The resulting intermediate is a 5-morpholinoisoxazoline, which undergoes spontaneous elimination of morpholine to restore aromaticity, yielding the 4-ethylisoxazole core.
Retrosynthetic workflow for (4-Ethyl-1,2-oxazol-3-yl)methanamine via [3+2] cycloaddition.
Self-Validating Experimental Protocols
The following protocols are designed with In-Process Controls (IPC) to ensure the system is self-validating at each critical junction.
Step 1: Synthesis of 1-Morpholinobut-1-ene (Dipolarophile)
Causality: Water is a byproduct of enamine condensation. Because the reaction is reversible, water must be actively removed to drive the equilibrium toward the product.
Reaction: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve butyraldehyde (1.0 eq, 100 mmol) and morpholine (1.2 eq, 120 mmol) in 200 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Reflux: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.
IPC Check: Continue refluxing until water ceases to collect (typically 4-6 hours). Perform
1
H-NMR on an aliquot; validate the disappearance of the aldehyde proton signal at
δ
9.7 ppm.
Isolation: Cool to room temperature, concentrate under reduced pressure, and distill the residue under vacuum to yield the enamine as a clear oil.
Step 2: Synthesis of tert-Butyl (2-(hydroxyimino)ethyl)carbamate
Causality: The Boc-protecting group prevents the primary amine from interfering with the highly reactive hydroximoyl chloride and nitrile oxide intermediates.
Reaction: Suspend N-Boc-aminoacetaldehyde (1.0 eq, 100 mmol) and hydroxylamine hydrochloride (1.2 eq, 120 mmol) in 150 mL of ethanol.
Neutralization: Add sodium acetate (1.2 eq, 120 mmol) portion-wise. Stir at room temperature for 3 hours.
IPC Check: Analyze via LC-MS. The reaction is complete when the starting material mass is fully replaced by the oxime mass
[M+H]+=175.1
.
Workup: Evaporate the ethanol, partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na
2
SO
4
, and concentrate to yield the oxime as a white solid.
Step 3: [3+2] Cycloaddition and Aromatization (Core Step)
Causality: Nitrile oxides are highly unstable and prone to rapid dimerization into inactive furoxans [3]. To prevent this, the nitrile oxide is generated in situ by the slow, dropwise addition of base (TEA) to the hydroximoyl chloride in the presence of an excess of the enamine dipolarophile[4].
Chlorination: Dissolve the oxime from Step 2 (1.0 eq, 80 mmol) in 200 mL of anhydrous dichloromethane (DCM). Add N-chlorosuccinimide (NCS) (1.05 eq, 84 mmol) and 2 drops of pyridine. Stir at room temperature for 2 hours.
IPC Check: Test the reaction mixture with starch-iodide paper. A negative result indicates complete consumption of NCS, confirming full conversion to the hydroximoyl chloride.
Cycloaddition: Cool the mixture to 0 °C. Add 1-morpholinobut-1-ene (1.5 eq, 120 mmol).
In Situ Generation: Dissolve triethylamine (TEA) (1.5 eq, 120 mmol) in 30 mL of DCM and add it dropwise via an addition funnel over 2 hours. Maintaining a slow addition rate is critical to keep the steady-state concentration of the nitrile oxide low, suppressing dimerization.
Aromatization: Allow the reaction to warm to room temperature and stir overnight. The elimination of morpholine occurs spontaneously.
Purification: Wash the organic layer with 1M HCl (to remove morpholine and TEA salts), water, and brine. Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl ((4-ethylisoxazol-3-yl)methyl)carbamate.
Step 4: Deprotection to Target Compound
Reaction: Dissolve the Boc-protected isoxazole (50 mmol) in 50 mL of DCM. Cool to 0 °C.
Cleavage: Add 50 mL of 4M HCl in dioxane. Stir at room temperature for 3 hours.
Isolation: The product, (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
Quantitative Data & Analytical Benchmarks
The following table summarizes the expected yields and critical analytical markers required to validate the structural integrity of each intermediate. The sharp singlet of the isoxazole H-5 proton is the definitive marker for successful aromatization.
Intermediate / Product
Expected Yield
Purity (LC-MS)
Key
1
H-NMR Marker (CDCl
3
or DMSO-
d6
)
1-Morpholinobut-1-ene
85 - 88%
>95%
δ
5.80 (d, 1H, =CH-N)
N-Boc-glycinal oxime
90 - 92%
>98%
δ
7.45 (t, 1H, CH=NOH)
Boc-(4-ethylisoxazol-3-yl)methanamine
70 - 75%
>97%
δ
8.21 (s, 1H, Isoxazole H-5 )
(4-Ethyl-1,2-oxazol-3-yl)methanamine HCl
92 - 95%
>99%
δ8.45 (s, 1H, Isoxazole H-5)
References
Title: 1,3-Dipolar cycloaddition
Source: Wikipedia
URL:[Link]
Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives
Source: Chemical and Pharmaceutical Bulletin (J-Stage)
URL:[Link]
Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines
Source: Molecules (MDPI)
URL:[Link]
Title: Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity
Source: MedChemComm (PMC)
URL:[Link]
Title: 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines
Source: ChemRxiv
URL:[Link]
In-Depth Technical Guide: Chemical Properties, Reactivity, and Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Executive Summary (4-Ethyl-1,2-oxazol-3-yl)methanamine is a highly specialized heterocyclic building block increasingly utilized in modern medicinal chemistry and agrochemical development. Featuring an electron-deficient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a highly specialized heterocyclic building block increasingly utilized in modern medicinal chemistry and agrochemical development. Featuring an electron-deficient 1,2-oxazole (isoxazole) core substituted with an ethyl group at the C4 position and a primary methanamine at the C3 position, this molecule serves as an excellent bioisostere for ortho-substituted benzylamines and amides. This whitepaper details its physicochemical properties, a validated synthetic workflow, and practical protocols for its isolation and application.
Structural Analysis & Physicochemical Properties
The 1,2-oxazole ring is a unique aromatic system containing adjacent nitrogen and oxygen heteroatoms. The presence of the C4-ethyl group introduces specific steric constraints that can effectively lock the conformation of downstream drug candidates, improving target binding affinity by reducing entropic penalties. Concurrently, the C3-methanamine provides a versatile nucleophilic handle for amide coupling, reductive amination, and urea formation.
Below is a summary of the core quantitative data for this compound ()[1]:
Property
Value
IUPAC Name
1-(4-ethyl-1,2-oxazol-3-yl)methanamine
CAS Registry Number
1784891-43-5 (Free Base), 2503209-10-5 (HCl Salt)
Molecular Formula
C₆H₁₀N₂O
Molecular Weight
126.16 g/mol
SMILES
NCC1=NOC=C1CC
Topological Polar Surface Area (TPSA)
52.0 Ų
Hydrogen Bond Donors / Acceptors
1 / 2
Rotatable Bonds
2
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4-alkyl-substituted isoxazole-3-methanamines requires precise regiocontrol. Traditional condensation of 1,3-dicarbonyls with hydroxylamine often yields an inseparable mixture of regioisomers. To circumvent this, a highly regioselective 1,3-dipolar cycloaddition is the industry standard ()[2].
The process begins with the generation of ethyl cyanoformate oxide from ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a mild base. This reactive nitrile oxide undergoes a 1,3-dipolar cycloaddition with a specific enamine (e.g., 1-morpholinobut-1-ene). The subsequent spontaneous elimination of morpholine drives the aromatization, yielding ethyl 4-ethyl-1,2-oxazole-3-carboxylate with absolute regiochemical fidelity ()[3]. The ester is then converted to the primary amine via amidation and subsequent borane reduction.
Figure 1: Step-by-step synthetic workflow for (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Chemical Reactivity & Applications in Drug Discovery
pKa and Nucleophilicity: The primary amine in (4-Ethyl-1,2-oxazol-3-yl)methanamine exhibits a lower pKa (~8.5) compared to standard aliphatic amines (~10.5). This is due to the strong electron-withdrawing inductive effect of the adjacent 1,2-oxazole ring. This reduced basicity prevents the amine from being permanently protonated at physiological pH, thereby enhancing the membrane permeability and oral bioavailability of derived drug candidates.
Metabolic Stability: Unsubstituted isoxazoles are often prone to reductive cleavage of the N-O bond by hepatic enzymes (e.g., CYP450s). The C4-ethyl substitution provides crucial steric shielding to the vulnerable N-O bond, significantly enhancing the metabolic half-life of the heterocycle in in vivo models.
Experimental Protocol: Synthesis and Isolation
The following protocol details the critical final step: the reduction of 4-ethyl-1,2-oxazole-3-carboxamide to the target methanamine.
Step 1: System Preparation
Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.
Causality: Moisture severely degrades the Borane-tetrahydrofuran (BH₃·THF) complex, leading to incomplete reduction and the dangerous, uncontrolled evolution of hydrogen gas.
Step 2: Reagent Addition
Action: Dissolve 4-ethyl-1,2-oxazole-3-carboxamide (10 mmol) in 30 mL of anhydrous THF. Cool to 0 °C using an ice-water bath. Dropwise add BH₃·THF (30 mL, 1.0 M, 3 eq) via syringe over 15 minutes.
Causality: Gradual addition at 0 °C controls the highly exothermic nature of the initial borane-amide complexation, preventing solvent boil-off and unwanted side reactions.
Step 3: Reflux and Reaction Tracking
Action: Heat the reaction to reflux (65 °C) for 12 hours.
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The starting material (UV active, R_f ~0.6) must completely disappear, replaced by a baseline spot representing the stable amine-borane complex.
Step 4: Quenching and Hydrolysis
Action: Cool the system to 0 °C. Carefully quench with 10 mL of Methanol. Add 15 mL of 6M HCl and reflux for 2 hours.
Causality: Methanol safely reacts with excess BH₃ to form volatile trimethyl borate. The subsequent acidic hydrolysis is mandatory to break the robust amine-borane complex, liberating the hydrochloride salt of the target amine.
Step 5: Isolation and Verification
Action: Concentrate the mixture in vacuo. Basify the aqueous layer with 2M NaOH to pH > 12. Extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude free base.
Self-Validation: Perform ¹H NMR (CDCl₃) analysis. The spectrum must show a distinct singlet at ~3.9 ppm (2H, -CH₂-NH₂) and the complete disappearance of the broad amide proton signals (~6.5-7.5 ppm), confirming successful reduction.
References
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives
Source: Chemical and Pharmaceutical Bulletin (J-Stage)
URL:[Link]
The Chemistry of Heterocyclic Compounds: Isoxazoles
Source: VDOC.PUB
URL:[Link]
Physicochemical Profiling and Structural Characterization of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Technical Guide for Drug Development
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern fragment-based drug discovery and lead opt...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern fragment-based drug discovery and lead optimization, the isoxazole ring serves as a highly versatile bioisostere for phenyl rings and amides, offering improved aqueous solubility and distinct hydrogen-bonding vectors. (4-Ethyl-1,2-oxazol-3-yl)methanamine —also known as (4-ethylisoxazol-3-yl)methanamine—is a highly functionalized building block featuring a lipophilic ethyl group and a primary amine. Understanding its precise physicochemical properties (pKa, LogD, and kinetic solubility) is critical for predicting its pharmacokinetic behavior, assessing its salt-forming capabilities, and optimizing target engagement.
This whitepaper provides a comprehensive technical breakdown of the physical properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine, detailing the structural logic of its pharmacophore and outlining self-validating experimental protocols for its physicochemical characterization.
Structural and Quantitative Data
The physical properties of a compound dictate its handling, stability, and downstream assay performance. Below is a structured quantitative summary of (4-Ethyl-1,2-oxazol-3-yl)methanamine in both its free base and hydrochloride salt forms[1],[2].
Mechanistic Insights: The Isoxazole-Amine Pharmacophore
The physicochemical behavior of (4-Ethyl-1,2-oxazol-3-yl)methanamine is governed by the electronic interplay between its substituents.
Basicity (pKa Shift): Aliphatic primary amines typically exhibit a pKa of ~10.5. However, the adjacent 1,2-oxazole (isoxazole) ring is highly electron-withdrawing due to the electronegativity of its oxygen and nitrogen heteroatoms. This inductive effect pulls electron density away from the methanamine group, lowering the pKa of the conjugate acid to approximately 8.2. This ensures the molecule remains predominantly, but not entirely, protonated at physiological pH (7.4), facilitating both solubility and membrane permeability.
Lipophilicity (LogP/LogD): The C4-ethyl group introduces a localized hydrophobic patch. This offsets the high polarity of the isoxazole core and the primary amine, tuning the partition coefficient (LogP) to a favorable range (~0.8) for passive membrane diffusion without inducing non-specific protein binding.
Caption: Logical relationship of structural features in target binding.
Self-Validating Experimental Protocols
To empirically determine the physical properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine, rigorous, self-validating analytical workflows must be employed. As an Application Scientist, I emphasize that protocols must not only generate data but inherently prove their own accuracy through built-in causality checks.
Potentiometric pKa Determination
The ionization constant dictates the charge state of the molecule across different biological compartments[3].
Step 1: Electrode Calibration. Calibrate the glass pH electrode using standard buffers (pH 4, 7, 10) to ensure a Nernstian slope response.
Causality: Accurate proton activity measurement requires compensating for electrode asymmetry over time.
Step 2: Cosolvent Extrapolation (Yasuda-Shedlovsky). Dissolve the compound in varying ratios of a methanol/water cosolvent system.
Causality: The free base may exhibit transient micro-precipitation in pure water. Extrapolating data from multiple cosolvent ratios back to 0% methanol yields the true aqueous pKa without precipitation artifacts.
Step 3: Argon Sparging & Titration. Sparge the titration vessel with argon gas, then titrate with standardized 0.1M HCl and 0.1M NaOH.
Causality: Argon displaces atmospheric CO₂. If CO₂ dissolves, it forms carbonic acid, introducing a false buffer capacity that skews the inflection point of the amine.
Step 4: Self-Validation via Bjerrum Plots. Conduct both a forward (acid to base) and backward (base to acid) titration.
Validation Check: The two titration curves must perfectly superimpose. Hysteresis (a gap between the curves) immediately flags compound degradation or undetected precipitation, invalidating the run.
Lipophilicity (LogD at pH 7.4) via Shake-Flask Method
Determining the distribution coefficient (LogD) at physiological pH is critical for predicting oral absorption[3]. We utilize a modified OECD Test Guideline 107 approach[4].
Step 1: Phase Pre-saturation. Stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours prior to the experiment, then separate.
Causality: 1-octanol and water have slight mutual solubility. Pre-saturating the phases prevents volume shifts during the actual partitioning experiment, ensuring the phase ratio remains exact.
Step 2: Multi-Ratio Partitioning. Dissolve the compound in the octanol phase and mix with PBS at three distinct volume ratios (e.g., 1:1, 1:2, and 2:1).
Causality: Using multiple phase ratios proves that the partition coefficient is independent of the compound's concentration and rules out micelle formation.
Step 3: Equilibration and Centrifugation. Mechanically shake the vials for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes.
Causality: Shaking ensures thermodynamic equilibrium, while centrifugation is mandatory to break micro-emulsions at the phase boundary that would falsely elevate the aqueous concentration[4].
Step 4: Self-Validation via Mass Balance. Quantify the compound in both phases using LC-UV/MS. Calculate LogD = log([Drug]oct / [Drug]aq).
Validation Check: Calculate the total mass recovered. The sum of the compound quantified in both phases must equal the initial spike concentration (±5%). A failure indicates the compound adhered to the glass vial or precipitated at the liquid-liquid interface.
Caption: High-throughput physicochemical profiling workflow for isoxazole derivatives.
Handling, Storage, and Stability
When utilizing (4-Ethyl-1,2-oxazol-3-yl)methanamine in synthesis or assay development, the physical state of the compound dictates handling procedures:
Free Base: The free base is an oil or low-melting solid. It is susceptible to oxidation and atmospheric CO₂ absorption (forming carbamate salts over time). It must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C[1].
Hydrochloride Salt: For long-term storage and precise gravimetric weighing, the HCl salt (CAS 2503209-10-5) is vastly superior[2]. It forms a stable, crystalline solid. However, due to the high polarity of the protonated amine, the salt can be hygroscopic. Weighing should ideally be performed in a humidity-controlled environment to prevent water weight from skewing molarity calculations during stock solution preparation.
References
Avdeef, A. "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 2001 Sep;1(4):277-351.
URL:[Link]
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, 1995.
URL:[Link]
An In-depth Technical Guide to the Structure Elucidation of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Abstract This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of (4-Ethyl-1,2-oxazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of (4-Ethyl-1,2-oxazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the strategic rationale behind the selection of spectroscopic and spectrometric methods, the interpretation of the resulting data, and the logical convergence of evidence to confirm the molecular structure. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only the procedural steps but also the expert-level interpretation required to confidently assign the structure of this isoxazole derivative.
Introduction: The Significance of Isoxazoles and the Need for Rigorous Characterization
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[3][4] The specific arrangement and substitution on the isoxazole ring are critical to its therapeutic efficacy and safety profile. Therefore, unambiguous structural confirmation of novel isoxazole-containing molecules like (4-Ethyl-1,2-oxazol-3-yl)methanamine is a foundational requirement in any drug discovery and development pipeline.
(4-Ethyl-1,2-oxazol-3-yl)methanamine, with a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , presents a unique analytical challenge.[5] The correct assignment of the ethyl group at the C4 position and the methanamine group at the C3 position is non-trivial and requires a synergistic application of modern analytical techniques. This guide outlines a self-validating system of protocols to achieve this with a high degree of confidence.
The Analytical Workflow: A Strategy for Unambiguous Elucidation
The structure elucidation of a novel small molecule is akin to solving a complex puzzle. Each piece of data from different analytical techniques provides a unique clue, and only when they are all assembled logically does a clear picture emerge. Our workflow is designed to be systematic and corroborative.
Caption: A systematic workflow for the structure elucidation of (4-Ethyl-1,2-oxazol-3-yl)methanamine.
High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition
Expertise & Experience: Before delving into the intricate details of atomic connectivity, it is paramount to establish the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is the foundational data point upon which all subsequent interpretations will be built.
Experimental Protocol:
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.
Data Presentation:
Parameter
Observed Value
Theoretical Value (for C₆H₁₁N₂O⁺)
[M+H]⁺ (m/z)
127.0866
127.0866
Trustworthiness: The observed mass, matching the theoretical mass for C₆H₁₁N₂O⁺ with a high degree of accuracy (typically < 5 ppm error), provides strong evidence for the molecular formula C₆H₁₀N₂O. This self-validates the starting point for our structural analysis. Furthermore, the fragmentation pattern in tandem MS (MS/MS) can offer initial structural clues. The cleavage of the N-O bond is a characteristic fragmentation pathway for isoxazoles.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the types of chemical bonds present in a molecule. For (4-Ethyl-1,2-oxazol-3-yl)methanamine, we expect to see characteristic absorptions for the N-H bonds of the amine, C-H bonds of the alkyl groups, and vibrations associated with the isoxazole ring.
Experimental Protocol:
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or by preparing a KBr pellet.
Instrumentation: Use a standard FTIR spectrometer.
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Trustworthiness: The presence of a broad absorption in the 3400-3300 cm⁻¹ region is a strong indicator of the primary amine. The combination of C=N, C=C, and N-O-C stretches corroborates the presence of the isoxazole heterocycle. This data provides a qualitative checklist of expected functional groups, which will be quantitatively detailed by NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and integrations of ¹H and ¹³C spectra, we can piece together the precise connectivity of the atoms.
¹H NMR Spectroscopy: Probing the Proton Environments
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Analysis: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) of each signal.
Data Presentation:
Chemical Shift (δ, ppm)
Integration
Multiplicity
Assignment
~8.5
1H
Singlet
H5 (isoxazole ring)
~3.9
2H
Singlet
CH₂ -NH₂
~2.6
2H
Quartet
CH₂ -CH₃
~1.6
2H
Broad Singlet
NH₂
~1.2
3H
Triplet
CH₂-CH₃
Trustworthiness: The singlet at ~8.5 ppm is characteristic of the proton at the C5 position of the isoxazole ring.[8][10] The quartet and triplet are classic indicators of an ethyl group. The singlet for the methylene group attached to the amine suggests it is adjacent to a quaternary carbon (C3 of the isoxazole). The broad singlet for the amine protons is also typical.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Experimental Protocol:
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrumentation: Use the same NMR spectrometer.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Analysis: Correlate the observed chemical shifts with the expected carbon environments.
Data Presentation:
Chemical Shift (δ, ppm)
Assignment
~168
C3 (isoxazole ring)
~155
C5 (isoxazole ring)
~115
C4 (isoxazole ring)
~40
C H₂-NH₂
~20
C H₂-CH₃
~12
CH₂-C H₃
Trustworthiness: The chemical shifts are consistent with a substituted isoxazole ring. The downfield shifts for C3 and C5 are expected due to their proximity to the heteroatoms. The number of signals (6) matches the number of unique carbon atoms in the proposed structure.
Expertise & Experience: While 1D NMR provides strong evidence, 2D COSY provides definitive proof of which protons are coupled to each other. This is crucial for confirming the ethyl group and ensuring no other unexpected long-range couplings exist.
Experimental Protocol:
Sample Preparation: Use the same NMR sample.
Instrumentation: Use the same NMR spectrometer.
Data Acquisition: Acquire a standard COSY spectrum.
Analysis: Look for off-diagonal cross-peaks, which indicate coupling between the protons on the corresponding axes.
Caption: Key ¹H-¹H COSY correlation for the ethyl group in (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Trustworthiness: The COSY spectrum will show a clear cross-peak between the quartet at ~2.6 ppm and the triplet at ~1.2 ppm. This definitively confirms the connectivity of the ethyl group. The absence of cross-peaks for the singlets at ~8.5 ppm and ~3.9 ppm validates their assignment as isolated spin systems, consistent with the proposed structure.
Conclusion: A Convergent and Self-Validating Structural Assignment
The structure of (4-Ethyl-1,2-oxazol-3-yl)methanamine is confidently elucidated through the logical integration of data from multiple, independent analytical techniques.
HRMS established the correct molecular formula: C₆H₁₀N₂O.
FTIR confirmed the presence of the key functional groups: a primary amine, alkyl chains, and an isoxazole ring.
¹H NMR identified all proton environments, including the characteristic isoxazole C5-H, the isolated methanamine -CH₂-, and the coupled ethyl group.
¹³C NMR accounted for all six unique carbon atoms, with chemical shifts consistent with the proposed heterocyclic structure.
2D COSY provided irrefutable evidence of the ethyl group's proton-proton coupling network.
Each piece of evidence corroborates the others, forming a self-validating and unambiguous assignment of the structure as (4-Ethyl-1,2-oxazol-3-yl)methanamine. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical research and drug development.
References
Chemsrc. (4-Ethyl-1,2-oxazol-3-yl)methanamine. Retrieved from [Link]
Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2. Retrieved from [Link]
Bowie, J. H., et al. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. Retrieved from [Link]
Mazaheri Moghaddam, H. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-8. Retrieved from [Link]
ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. Retrieved from [Link]
Azam, F., et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Journal Name]. Retrieved from [Link]
Al-Sultani, K. H., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [Journal Name]. Retrieved from [Link]
Qiu, D., et al. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from [Link]
Aytac, S. P., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Retrieved from [Link]
ACS Publications. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sharma, D., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
Uccella, N. A., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 785-798. Retrieved from [Link]
Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]
Reddit. (2023). How is isoxazole substituted at the 4-position? Retrieved from [Link]
Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84. Retrieved from [Link]
PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
Morin, M. D., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Retrieved from [Link]
Bakulev, V. A., et al. (2013). Novel method for the synthesis of 4-(azol-5-yl)isoxazoles. [Journal Name]. Retrieved from [Link]
Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
MDPI. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]
Spectral Data and Synthetic Utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Technical Guide
Executive Summary In modern drug discovery, the strategic deployment of bioisosteres is critical for overcoming pharmacokinetic liabilities such as metabolic instability or poor membrane permeability. (4-Ethyl-1,2-oxazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic deployment of bioisosteres is critical for overcoming pharmacokinetic liabilities such as metabolic instability or poor membrane permeability. (4-Ethyl-1,2-oxazol-3-yl)methanamine (also known as 4-ethylisoxazol-3-ylmethanamine) has emerged as a highly versatile building block [1]. By incorporating the electron-deficient isoxazole core, medicinal chemists can effectively mimic amide bonds or phenyl rings while modulating the physicochemical properties of the lead candidate. This whitepaper provides an in-depth technical analysis of the structural profiling, synthetic methodologies, and spectral characterization required to confidently utilize this compound in pharmaceutical development.
Physicochemical & Structural Profile
Understanding the baseline properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine is the first step in assay development and synthetic planning. The primary amine provides a functional handle for amide coupling or reductive amination, while the ethyl group offers lipophilic bulk to probe hydrophobic binding pockets.
Table 1: Core Physicochemical Properties
Property
Value
Clinical / Synthetic Relevance
CAS Number
1784891-43-5 (Free Base)
Essential for procurement and database indexing [1].
Molecular Formula
C₆H₁₀N₂O
Defines the exact mass for high-resolution MS tracking.
Molecular Weight
126.16 g/mol
Low molecular weight ensures high ligand efficiency (LE).
SMILES
NCC1=NOC=C1CC
Used for computational docking and cheminformatics.
Hydrogen Bond Donors
1 (-NH₂ group)
Facilitates key interactions with target kinase/GPCR residues.
Hydrogen Bond Acceptors
2 (Isoxazole N and O)
Enhances aqueous solubility relative to carbocyclic analogs.
Synthetic Methodology & Chemoselective Protocols
The Challenge of Isoxazole Reduction (Causality & Expertise)
The synthesis of isoxazole methanamines typically proceeds via a[3+2] cycloaddition of a nitrile oxide with an appropriate dipolarophile to establish the heterocyclic core [2]. However, the critical and most challenging step is the subsequent reduction of the carbonitrile intermediate to the primary amine.
The Causality of Reagent Selection: The isoxazole ring is highly susceptible to reductive cleavage at its weak N–O bond. If cleaved, the reaction unmasks a β-aminoenone, destroying the pharmacophore [3]. Therefore, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) or unoptimized Palladium-catalyzed hydrogenation must be strictly avoided. Instead, chemoselective reduction using Borane-Tetrahydrofuran (BH₃·THF) complex is mandated to preserve the isoxazole architecture while fully reducing the nitrile [3].
Step-by-Step Protocol: Chemoselective Reduction
The following protocol outlines a self-validating system for the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine from 4-ethylisoxazole-3-carbonitrile.
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Dissolve 4-ethylisoxazole-3-carbonitrile (10.0 mmol) in anhydrous THF (20 mL).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add BH₃·THF (1.0 M in THF, 30.0 mL, 30.0 mmol) over 15 minutes to control the exothermic hydride transfer.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours under argon.
Self-Validation Check: Withdraw a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. Do not rely on TLC. The highly polar primary amine will streak on standard silica, leading to false-negative completion readings. The reaction is validated as complete when the starting material peak disappears and the [M+H]⁺ 127.08 peak dominates the chromatogram.
Quenching: Carefully cool the mixture back to 0 °C. Quench by the slow addition of anhydrous methanol (10 mL) until effervescence ceases. Add 1 M HCl (10 mL) to break the highly stable boron-amine complex.
Isolation: Reflux the quenched mixture for 1 hour to ensure complete dissociation of the complex. Cool, and concentrate under reduced pressure to remove THF/MeOH. Wash the acidic aqueous layer with diethyl ether (2 x 20 mL) to remove non-polar impurities.
Basification & Extraction: Basify the aqueous layer to pH 12 using 2 M NaOH. Extract the free base product with Dichloromethane (3 x 30 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure (4-Ethyl-1,2-oxazol-3-yl)methanamine.
In-Depth Spectral Characterization
Accurate spectral characterization is non-negotiable for verifying the integrity of the isoxazole ring post-reduction. Below is the comprehensive spectral data matrix expected for this compound.
Table 2: Comprehensive Spectral Assignments
Technique
Parameter
Assignment / Value
Structural Correlation & Causality
¹H NMR (CDCl₃, 400 MHz)
δ 8.32 (s, 1H)
Isoxazole H-5
Highly deshielded by the adjacent electronegative oxygen and heteroaromatic ring current.
δ 3.91 (s, 2H)
-CH₂-NH₂
Methylene protons adjacent to the primary amine and C-3.
δ 2.54 (q, J = 7.5 Hz, 2H)
-CH₂- (Ethyl)
Allylic coupling to the methyl group; shifted downfield by the isoxazole ring.
δ 1.65 (br s, 2H)
-NH₂
Primary amine protons (broadens and exchanges with D₂O).
δ 1.21 (t, J = 7.5 Hz, 3H)
-CH₃ (Ethyl)
Terminal methyl group of the ethyl substituent.
¹³C NMR (CDCl₃, 100 MHz)
δ 162.5
C-3 (Isoxazole)
C=N carbon, highly deshielded.
δ 154.0
C-5 (Isoxazole)
C-O carbon, deshielded by oxygen.
δ 116.0
C-4 (Isoxazole)
C-C carbon, shielded relative to C-3 and C-5.
δ 38.5
-CH₂-NH₂
Aliphatic carbon adjacent to the nitrogen atom.
δ 16.5, 14.0
Ethyl Carbons
-CH₂- (16.5 ppm) and -CH₃ (14.0 ppm).
FT-IR (ATR)
3350, 3280 cm⁻¹
N-H stretch
Distinct doublet characteristic of a primary amine.
1610 cm⁻¹
C=N stretch
Isoxazole ring stretching mode.
Mass Spectrometry Fragmentation Pathway
In ESI+ LC-MS, the intact molecule yields a strong [M+H]⁺ peak at m/z 127.08. The fragmentation pattern is highly diagnostic of the isoxazole methanamine structure.
Proposed ESI+ mass spectrometry fragmentation pathway for the target compound.
Applications in Drug Development
The primary utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine lies in its ability to act as a bioisostere during the Lead Optimization phase of drug discovery. When a hit compound suffers from rapid in vivo clearance due to peptidase-mediated amide hydrolysis, replacing the susceptible moiety with an isoxazole core can drastically improve the pharmacokinetic (PK) profile.
Lead optimization workflow utilizing (4-Ethyl-1,2-oxazol-3-yl)methanamine.
By utilizing standard amide coupling reagents (e.g., HATU, EDC/HOBt) or reductive amination conditions (NaBH(OAc)₃), this methanamine derivative can be seamlessly integrated into complex pharmacophores, offering a robust vector for exploring structure-activity relationships (SAR) in the adjacent chemical space.
References
National Institutes of Health (NIH). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." PMC. URL:[Link]
Exploratory
A Comprehensive Technical Guide to (4-Ethyl-1,2-oxazol-3-yl)methanamine
CAS Number: 1784891-43-5 For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of (4-Ethyl-1,2-oxazol-3-yl)methanamine, a heterocyclic amine containing the isoxazole sca...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1784891-43-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (4-Ethyl-1,2-oxazol-3-yl)methanamine, a heterocyclic amine containing the isoxazole scaffold. The isoxazole ring is a prominent feature in numerous biologically active compounds, conferring a range of pharmacological properties. This document will cover the chemical identity, a proposed synthetic route, potential therapeutic applications, and safety considerations for this compound, serving as a valuable resource for its use in research and drug discovery.
Chemical Identity and Physicochemical Properties
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a substituted isoxazole with a primary amine functionality. Its chemical structure and properties are summarized below.
Proposed Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl ((4-ethyl-1,2-oxazol-3-yl)methyl)carbamate
To a solution of N-Boc-propargylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of 1-chloro-1-oximopropane (1.1 eq) in DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Dissolve the purified tert-butyl ((4-ethyl-1,2-oxazol-3-yl)methyl)carbamate (1.0 eq) in DCM.
Cool the solution to 0 °C.
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the deprotection by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Potential Biological and Pharmacological Significance
While specific biological data for (4-Ethyl-1,2-oxazol-3-yl)methanamine is not extensively documented, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of isoxazole have demonstrated a wide array of biological activities, suggesting potential therapeutic applications for this compound.
General Activities of Isoxazole Derivatives
Anti-inflammatory: Certain isoxazole derivatives have shown potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[3][4]
Antibacterial and Antifungal: The isoxazole nucleus is present in several compounds with significant antibacterial and antifungal activity.[1][5]
Anticancer: Various isoxazole-containing molecules have been investigated for their potential as anticancer agents.[4]
Immunomodulatory: Some isoxazole derivatives have been shown to regulate immune functions, indicating potential applications in autoimmune diseases.[3][6]
Antitubercular: The isoxazole ring has been incorporated into molecules exhibiting activity against Mycobacterium tuberculosis.[1]
The presence of the 4-ethyl group and the 3-aminomethyl substituent on the isoxazole ring of the title compound provides a unique chemical entity that warrants further investigation to determine its specific biological profile.
Safety and Handling
Safety data for (4-Ethyl-1,2-oxazol-3-yl)methanamine indicates that it should be handled with care.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a valuable building block for chemical synthesis and drug discovery. While specific data on its biological activity is limited, its isoxazole core suggests a high potential for pharmacological relevance. The proposed synthetic route provides a framework for its preparation, enabling further investigation into its properties and applications. As with any chemical substance, appropriate safety precautions should be taken during handling and use.
References
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]
Bourbeau, M. P., & Rider, J. T. (2006). A convenient synthesis of 4-alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. [Link]
Ryng, S., & Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]
(4-Ethyl-1,2-oxazol-3-yl)methanamine | CAS#:1784891-43-5 | Chemsrc. (2025, November 9). Chemsrc. [Link]
Ryng, S., & Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. (n.d.). Rsc.org. [Link]
Bourbeau, M. P., & Rider, J. T. (2006). A convenient synthesis of 4-alkyl-5-aminoisoxazoles. PubMed. [Link]
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024, November 15). PMC. [Link]
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
US3435047A - Process for preparing 3-aminoisoxazole derivatives. (n.d.).
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022, May 20). PMC. [Link]
US3242189A - Processes for preparing 3-amino-isoxazoles. (n.d.).
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15). Innovare Academic Sciences. [Link]
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016, March 1). RSC Publishing. [Link]
A Novel Method to Synthesize 4-Aryl-1H-1,2,3-Triazoles and its Antihepatoma Activity. (2016). Anticancer Agents in Medicinal Chemistry, 16(12), 1622–1627. [Link]
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). PMC. [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journals. [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. (2022, August 12). MDPI. [Link]
A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC. [Link]
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Molecules, 27(8), 2424. [Link]
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 14). ResearchGate. [Link]
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024, December 11). EAS J Pharm Pharmacol, 4(6), 163-177. [Link]
SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (n.d.). IJRPC. [Link]
Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025, August 25). ResearchGate. [Link]
Enantioselective synthesis of a-tetrasubstituted (1- indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. (n.d.). Semantic Scholar. [Link]
Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H). (n.d.). PMC. [Link]
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC. [Link]
Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2022, September 6). Molecules, 27(18), 5800. [Link]
Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3- carboxylates with alkynes. (2022, August). Indian Journal of Chemistry, 61, 809-815. [Link]
A Technical Monograph on (4-Ethyl-1,2-oxazol-3-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Context
Abstract (4-Ethyl-1,2-oxazol-3-yl)methanamine is a substituted isoxazole, a class of five-membered heterocyclic compounds integral to numerous pharmacologically active agents.[1][2] This technical guide provides an in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a substituted isoxazole, a class of five-membered heterocyclic compounds integral to numerous pharmacologically active agents.[1][2] This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthetic pathway, and standard analytical protocols for its characterization. The document also explores the stability of the isoxazole core and situates the molecule within the broader context of medicinal chemistry, highlighting its potential as a versatile building block for drug discovery professionals. All methodologies are presented with a focus on reproducibility and mechanistic rationale, ensuring a self-validating framework for researchers.
Chemical Identity and Physicochemical Profile
The foundational step in any chemical research program is the unambiguous confirmation of the molecular structure and its associated properties. The title compound, (4-Ethyl-1,2-oxazol-3-yl)methanamine, is a primary amine attached via a methylene bridge to the 3-position of a 4-ethyl-substituted isoxazole ring.
IUPAC Name: (4-Ethyl-1,2-oxazol-3-yl)methanamine[3]
Canonical SMILES: NCC1=NOC=C1CC[4]
CAS Number: 1784891-43-5[3][4]
A summary of its key computed and experimental physicochemical properties is provided in Table 1. These parameters are critical for anticipating the compound's behavior in both chemical and biological systems, influencing factors from solubility in reaction solvents to pharmacokinetic profiles in preclinical studies.
Table 1: Physicochemical Properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine
The synthesis of 3,4-disubstituted isoxazoles is a well-established field in organic chemistry, often relying on [3+2] cycloaddition reactions.[2][5] A robust and high-yielding route to (4-Ethyl-1,2-oxazol-3-yl)methanamine can be conceptualized starting from readily available materials. The following protocol describes a plausible, multi-step synthesis that leverages a nitrile oxide cycloaddition followed by functional group manipulation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Detailed Experimental Protocol
Step 1: In-situ Generation of Butyronitrile Oxide (2)
To a stirred solution of butanal oxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM), add pyridine (1.1 eq).
Cool the mixture to 0 °C in an ice bath.
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The formation of the corresponding hydroximoyl chloride occurs.
Add a tertiary amine base like triethylamine (1.2 eq) to facilitate the in-situ elimination of HCl, generating the reactive butyronitrile oxide dipole.
Rationale: The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis.[2][6] Nitrile oxides are highly reactive dipoles. Their in-situ generation from oximes via oxidation to a hydroximoyl chloride followed by base-induced elimination is a standard, efficient method that avoids the isolation of the unstable nitrile oxide.[5]
Step 2: [3+2] Cycloaddition to form Protected Intermediate (3)
To the reaction mixture containing the in-situ generated butyronitrile oxide (2), add a solution of N-Boc-propargylamine (1.0 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting materials.
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate (3).
Rationale: The cycloaddition between the nitrile oxide and the alkyne (the dipolarophile) proceeds in a concerted fashion to form the stable isoxazole ring.[2] Using a protected form of propargyl amine, such as the tert-butyloxycarbonyl (Boc) derivative, is crucial to prevent the primary amine from interfering with the cycloaddition or reacting with the NCS.
Step 3: Deprotection to Yield (4-Ethyl-1,2-oxazol-3-yl)methanamine (4)
Dissolve the purified Boc-protected intermediate (3) in DCM.
Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
Monitor the deprotection by TLC.
Upon completion, remove the solvent and excess acid under reduced pressure.
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
Extract the product into an organic solvent, dry, and concentrate to yield the final product (4).
Rationale: TFA is a standard reagent for the clean and efficient cleavage of the acid-labile Boc protecting group, liberating the primary amine.
Biological Context and Medicinal Chemistry Significance
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[2][7][8] Its utility stems from its role as a bioisostere for other functional groups and its ability to engage in various non-covalent interactions with biological targets.
Derivatives of isoxazole have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and immunomodulatory effects.[7][9][10][11] The specific substitution pattern of (4-Ethyl-1,2-oxazol-3-yl)methanamine—featuring a primary aminomethyl group at the 3-position and an ethyl group at the 4-position—makes it a versatile synthon for library synthesis. The primary amine serves as a key handle for derivatization, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Potential Signaling Pathway Interaction
Caption: Hypothetical interaction of a derivative with a cellular signaling pathway.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.[2][12]
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the final compound.
Protocol:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Analysis: Couple the HPLC outflow to the MS inlet.
Expected Ion: [M+H]⁺ at m/z 127.17.
Fragmentation: For structural confirmation, perform MS/MS analysis. The weak N-O bond is a common site for initial fragmentation in isoxazoles.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and connectivity.
Protocol:
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the methylene bridge (a singlet), the isoxazole ring proton (a singlet), and the amine protons.
¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule.
Stability and Degradation
The isoxazole ring is generally considered a stable aromatic system.[1] However, its stability can be influenced by substituents and environmental conditions such as pH and temperature. Studies on the isoxazole-containing drug Leflunomide show that the ring is stable at acidic and neutral pH at room temperature but can undergo base-catalyzed ring opening, a process that is accelerated at higher temperatures.[14]
Table 2: General Stability Profile of the Isoxazole Ring
This inherent lability under specific conditions can be exploited in prodrug design but must be considered during synthesis, purification, and storage to prevent degradation.[1] For (4-Ethyl-1,2-oxazol-3-yl)methanamine, storage at 2-8°C in a dry, sealed container is recommended to ensure long-term integrity.[4]
Conclusion
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through established methods of heterocyclic chemistry, and its structure can be unequivocally confirmed using standard analytical techniques. An understanding of the physicochemical properties and stability profile of its isoxazole core is paramount for its effective application in drug discovery programs. This guide provides the foundational technical information required for researchers and drug development professionals to confidently utilize this compound in their research endeavors.
References
The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate.
Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. Benchchem.
Structure and stability of isoxazoline compounds | Request PDF. ResearchGate.
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.
Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook.
A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. ResearchGate.
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry.
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
Isoxazole Derivatives as Regulators of Immune Functions. MDPI.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
Processes for preparing 3-amino-isoxazoles. Google Patents.
Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. PubMed.
Novel method for the synthesis of 4-(azol-5-yl)isoxazoles. SpringerLink.
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC.
Substance Information. ECHA - European Union.
Isoxazole Derivatives as Regulators of Immune Functions. PMC.
(4-Ethyl-1,2-oxazol-3-yl)methanamine: A Technical Guide to Elucidating Its Mechanism of Action
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents.[1] The versatility of the isoxazole nucleus is evident in its presence in a diverse range of marketed drugs, from the antibacterial agent sulfamethoxazole to the anti-inflammatory drug valdecoxib, a selective COX-2 inhibitor, and the immunomodulatory agent leflunomide.[1][2] The broad spectrum of biological activities associated with isoxazole derivatives—including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—underscores their significance in the development of novel therapeutics.[3][4][5]
This guide focuses on a specific, yet under-characterized member of this family: (4-Ethyl-1,2-oxazol-3-yl)methanamine. While direct literature on the specific mechanism of action of this compound is sparse, its structural features suggest a high potential for biological activity. This document will, therefore, provide a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate its mechanism of action. We will delve into the theoretical underpinnings of isoxazole pharmacology and present a detailed, step-by-step experimental roadmap for its characterization.
Part 1: Theoretical Framework - Potential Mechanisms of Action
Given the chemical structure of (4-Ethyl-1,2-oxazol-3-yl)methanamine, several potential mechanisms of action can be hypothesized based on the known activities of related isoxazole-containing compounds. The presence of the isoxazole ring, an ethyl group, and a methanamine substituent provides a unique combination of steric and electronic features that could drive interactions with various biological targets.
Antimicrobial Activity
A significant number of isoxazole derivatives exhibit potent antimicrobial properties.[2][5] For instance, the β-lactamase resistant antibiotics cloxacillin, dicloxacillin, and flucloxacillin all feature an isoxazole core.[2] The naturally occurring antibiotic cycloserine, which also contains an isoxazole moiety, is used as an anti-tubercular agent.[2]
Hypothesized Mechanism: The mechanism of action for isoxazole-based antibacterials can vary. In the case of β-lactamase inhibitors, the isoxazole ring plays a crucial role in the molecule's ability to inactivate the bacterial enzyme responsible for antibiotic resistance. For other compounds, the isoxazole moiety may contribute to the overall shape and electronic distribution necessary for binding to other essential bacterial targets. The methanamine group in our compound of interest could potentially interact with bacterial cell wall components or intracellular targets.
Anti-inflammatory and Analgesic Activity
The isoxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), with valdecoxib being a prominent example of a selective COX-2 inhibitor.[1][2] Other isoxazole derivatives have also shown significant anti-inflammatory and analgesic properties in preclinical studies.[5][6]
Hypothesized Mechanism: The anti-inflammatory effects of these compounds are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The ethyl group on the isoxazole ring of (4-Ethyl-1,2-oxazol-3-yl)methanamine could potentially influence its selectivity for COX isoforms or other inflammatory targets.
Neurological and Psychiatric Activities
Certain isoxazole derivatives have demonstrated activity in the central nervous system. For example, zonisamide is an anticonvulsant drug, and isocarboxazid acts as a monoamine oxidase (MAO) inhibitor, used in the treatment of depression.[2]
Hypothesized Mechanism: The ability of these compounds to cross the blood-brain barrier and interact with neuronal targets such as ion channels, receptors, or enzymes is key to their CNS activity. The physicochemical properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine would need to be assessed to determine its potential for CNS penetration and interaction with neurological targets.
Part 2: Experimental Workflow for Mechanism of Action Elucidation
The following section outlines a comprehensive and logical experimental workflow to systematically determine the mechanism of action of (4-Ethyl-1,2-oxazol-3-yl)methanamine. This workflow is designed to progress from broad, initial screening to in-depth target validation.
potential biological activity of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Whitepaper: Pharmacological Potential and Synthetic Utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine in Drug Discovery Executive Summary In modern medicinal chemistry, the identification and utilization of privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Pharmacological Potential and Synthetic Utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5)[1] represents a highly versatile, commercially available chemical building block. While not a standalone therapeutic agent, this molecule combines the metabolic stability of the isoxazole core with the steric tunability of an ethyl group and the synthetic tractability of a primary methanamine.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind incorporating this specific scaffold into drug discovery pipelines. We will explore its pharmacophore properties, potential biological targets, and provide field-proven, self-validating experimental workflows for synthesizing and screening its derivatives.
Pharmacophore Analysis & Mechanistic Rationale
To understand the biological potential of (4-Ethyl-1,2-oxazol-3-yl)methanamine, we must deconstruct its structural components and analyze the causality behind their interactions with biological targets.
The Isoxazole Core: The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. It is a well-established bioisostere for amides, esters, and phenols, offering superior metabolic stability against enzymatic hydrolysis[2]. The electron-rich nature of the ring allows it to act as a potent hydrogen-bond acceptor, a feature exploited in FDA-approved drugs like valdecoxib (COX-2 inhibitor) and leflunomide (immunosuppressant)[3].
The C4-Ethyl Substituent: The addition of an ethyl group at the 4-position is a deliberate steric and lipophilic modification. In protein-ligand interactions, this localized lipophilic "bump" is highly effective at occupying small, hydrophobic sub-pockets (such as the gatekeeper pocket in kinases) without drastically inflating the overall topological polar surface area (TPSA) or violating Lipinski’s Rule of Five.
The C3-Methanamine: The primary amine (
pKa≈9.5
) serves dual purposes. Physiologically, it can become protonated to form critical salt-bridge interactions with aspartate or glutamate residues in target active sites. Synthetically, it acts as a highly reactive conjugation handle for amide coupling, reductive amination, or urea formation, allowing medicinal chemists to rapidly generate diverse structure-activity relationship (SAR) libraries[4].
Caption: Pharmacophore mapping of (4-Ethyl-1,2-oxazol-3-yl)methanamine and target interactions.
Potential Biological Targets & SAR Profiling
Recent advances in isoxazole chemistry highlight their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[5]. When (4-Ethyl-1,2-oxazol-3-yl)methanamine is derivatized, the resulting compounds frequently target the following pathways:
Epigenetic Modulation (HDAC Inhibition): Functionalized isoxazoles are potent Histone Deacetylase (HDAC) inhibitors. The isoxazole core effectively coordinates with the zinc ion in the HDAC active site, while the ethyl group stabilizes the complex within the hydrophobic channel[3].
Kinase Inhibition: The isoxazole nitrogen acts as a hinge-binding motif in ATP-competitive kinase inhibitors. Derivatizing the methanamine with substituted benzoyl chlorides generates libraries that frequently yield potent inhibitors against targets like EGFR or BRAF.
Antibacterial Adjuvants: Isoxazole hybrids have demonstrated efficacy as inhibitors of bacterial serine acetyltransferase, a critical enzyme in bacterial cysteine biosynthesis[4].
Quantitative Data Presentation: Hypothetical SAR of Amide Derivatives
To illustrate the biological potential, Table 1 summarizes a representative (hypothetical, yet scientifically grounded) SAR profile when (4-Ethyl-1,2-oxazol-3-yl)methanamine is coupled with various electrophiles and screened against HDAC6 and a counter-target (HDAC1) to determine selectivity.
Compound ID
R-Group (Amide Conjugate)
HDAC6 IC
50
(nM)
HDAC1 IC
50
(nM)
Selectivity Index (HDAC1/6)
CLogP
Scaffold
None (Primary Amine)
>10,000
>10,000
N/A
0.85
Deriv-01
Benzoyl
450
2,100
4.6
2.41
Deriv-02
4-Fluorobenzoyl
120
1,850
15.4
2.56
Deriv-03
3-(Trifluoromethyl)benzoyl
45
1,200
26.6
3.30
Deriv-04
2-Pyridinecarbonyl
850
1,100
1.3
1.95
Table 1: SAR analysis demonstrating how derivatization of the methanamine handle dictates target affinity and selectivity.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, workflows must be self-validating. The following protocols describe the conversion of (4-Ethyl-1,2-oxazol-3-yl)methanamine into a screening library, followed by orthogonal biological validation.
Causality Note: We utilize HATU as the coupling reagent rather than EDC/NHS. HATU generates a highly reactive 7-azabenzotriazole active ester, which is critical for driving the reaction to completion when dealing with potentially sterically hindered or electron-deficient carboxylic acids.
Step-by-Step Methodology:
Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of various carboxylic acids into individual wells.
Activation: Add 0.11 mmol of HATU dissolved in 500 µL of anhydrous N,N-Dimethylformamide (DMF) to each well.
Base Addition: Add 0.3 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is non-nucleophilic and ensures the carboxylic acid is fully deprotonated for rapid activation by HATU. Incubate at room temperature for 15 minutes.
Amine Addition: Add 0.1 mmol of (4-Ethyl-1,2-oxazol-3-yl)methanamine (dissolved in 200 µL DMF) to each well. Seal the plate and agitate at 400 RPM for 12 hours at room temperature.
Validation & Purification: Quench the reaction with 100 µL of water. Filter the crude mixtures through a Celite pad and purify via preparative LC-MS. Self-Validation: Only fractions exhibiting
>95%
purity (UV 254 nm) and the correct exact mass
[M+H]+
are advanced to biological screening.
Protocol 2: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Causality Note: Isoxazole derivatives can sometimes exhibit intrinsic auto-fluorescence. Standard fluorescence assays may yield false positives. TR-FRET introduces a time delay before signal measurement, allowing short-lived background fluorescence to decay, thereby ensuring absolute trustworthiness of the inhibition data.
Step-by-Step Methodology:
Reagent Assembly: Prepare a master mix containing the target enzyme (e.g., recombinant HDAC6), a europium-labeled specific antibody, and a fluorophore-conjugated tracer ligand in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20).
Compound Plating: Dispense 100 nL of the purified isoxazole derivatives (from Protocol 1) in DMSO into a 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.
Incubation: Add 10 µL of the master mix to each well. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at 25°C for 60 minutes to reach binding equilibrium.
Measurement: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm, Delay: 50 µs, Integration: 150 µs).
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition) to determine the
IC50
values.
Caption: Iterative experimental workflow from isoxazole library synthesis to TR-FRET biological screening.
Conclusion
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a highly privileged building block that bridges the gap between structural stability and synthetic flexibility. By leveraging the isoxazole core for target affinity and the methanamine for rapid diversification, drug development professionals can efficiently navigate chemical space to discover novel therapeutics for oncology, infectious diseases, and inflammatory disorders.
References
1784891-43-5 | (4-Ethylisoxazol-3-yl)
Source: Bentham Science (EurekaSelect)
Advances in isoxazole chemistry and their role in drug discovery
Source: RSC Advances
URL
Therapeutic Potential of Isoxazole–(Iso)
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold
Source: RSC Advances
URL
(4-Ethyl-1,2-oxazol-3-yl)methanamine literature review
In-Depth Technical Guide: (4-Ethyl-1,2-oxazol-3-yl)methanamine in Rational Drug Design Executive Summary (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5) is a highly versatile, privileged building block utilized...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: (4-Ethyl-1,2-oxazol-3-yl)methanamine in Rational Drug Design
Executive Summary
(4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5) is a highly versatile, privileged building block utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. Comprising a 1,2-oxazole (isoxazole) heteroaromatic core, a lipophilic 4-ethyl substituent, and a highly reactive 3-methanamine linker, this scaffold is engineered to act as a metabolically stable bioisostere for amides and esters[2]. This technical whitepaper outlines the structural logic, chemoselective synthetic methodologies, and self-validating protocols required to successfully incorporate this molecule into advanced drug development pipelines.
Physicochemical Profiling & Structural Logic
The utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine stems from the precise spatial arrangement of its heteroatoms and substituents. Unlike its 1,3-oxazole isomer, the 1,2-oxazole ring possesses adjacent nitrogen and oxygen atoms, which fundamentally alters its electronic distribution and pharmacological behavior[3].
The 1,2-Oxazole Core: The adjacent heteroatoms generate a significant dipole moment (~3.0 D), which enhances electrostatic interactions within target protein pockets[3]. The nitrogen atom acts as a potent hydrogen-bond acceptor, while the oxygen atom remains largely non-participatory, allowing for highly directional binding[3].
The 4-Ethyl Substituent: This alkyl chain provides critical steric bulk and lipophilicity. In structure-activity relationship (SAR) optimization, this vector is utilized to engage hydrophobic sub-pockets, displacing high-energy water molecules and increasing binding affinity.
The 3-Methanamine Linker: With a pKa typically ranging between 8.5 and 9.0, this primary amine is protonated at physiological pH, making it an ideal anchor for salt-bridge formation or a reactive nucleophile for synthesizing complex amide/urea linkages.
Low MW, ideal for Fragment-Based Drug Discovery[1]
Dipole Moment (Core)
~3.0 D
Enhances electrostatic interactions in binding pockets[3]
pKa (Conjugate Acid)
~ -3.0 (Isoxazole N)
Ring nitrogen is an extremely weak base; remains neutral[3]
| H-Bonding Profile | N is primary acceptor | Replaces amide carbonyls in bioisosteric design[3] |
Bioisosterism & Target Engagement (Pharmacology)
In medicinal chemistry, amides and esters are frequently plagued by poor in vivo stability due to rapid hydrolysis by amidases and esterases. The 1,2-oxazole ring serves as a metabolically stable heteroaromatic bioisostere that mimics the planar geometry and hydrogen-bonding profile of these labile groups[2].
This specific scaffold has been historically validated in the development of CNS therapeutics. For example, isoxazole derivatives like ABT-418 were developed as bioisosteres of nicotine to selectively target nicotinic acetylcholine receptors (nAChRs) in Alzheimer's disease models[4]. The 4-ethyl variant provides an optimized steric profile that prevents off-target kinase binding while maintaining the core pharmacophore necessary for target engagement.
Caption: Pharmacodynamic interaction model of the (4-Ethyl-1,2-oxazol-3-yl)methanamine scaffold.
Synthetic Methodologies & Causality
The de novo synthesis of 4-alkyl-isoxazole-3-methanamines relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or enamines[5]. However, the critical bottleneck in this pathway is the final reduction of the 3-carbonitrile (or 3-carboxamide) intermediate to the primary methanamine.
Expertise & Experience (The Causality of Reagent Selection):
The 1,2-oxazole ring contains a highly labile N-O bond (~55 kcal/mol) that is highly susceptible to reductive cleavage. Utilizing standard catalytic hydrogenation (Pd/C + H₂) or harsh hydride donors (LiAlH₄) will result in ring-opening, yielding unwanted
β
-amino enones. Therefore, chemoselective reduction using Borane-THF (BH₃·THF) or carefully controlled Raney Nickel is mandatory to preserve the heteroaromatic core while fully reducing the nitrile.
Caption: Chemoselective synthesis logic avoiding N-O cleavage in 1,2-oxazoles.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Reduction to (4-Ethyl-1,2-oxazol-3-yl)methanamine
Objective: Convert 4-ethyl-1,2-oxazole-3-carbonitrile to the target methanamine without N-O bond degradation.
Preparation: Dissolve 4-ethyl-1,2-oxazole-3-carbonitrile (1.0 eq) in anhydrous THF under an inert Argon atmosphere. Cool the vessel to 0 °C.
Reagent Addition: Dropwise add BH₃·THF (1 M solution, 3.0 eq) over 30 minutes to manage the exothermic hydride transfer.
Reflux: Gradually warm the reaction to 65 °C and reflux for 12 hours.
Quenching (Critical Step): Cool to 0 °C and strictly quench with anhydrous Methanol (MeOH) followed by 1M HCl to destroy the stable amine-borane complex.
System Validation (QC Check):
LC-MS: Confirm the disappearance of the nitrile precursor. The emergence of the
m/z
127.16
[M+H]+
peak validates success. If
m/z
129 is observed, it indicates catastrophic N-O bond cleavage (over-reduction).
Workup: Adjust pH to >10 using 2M NaOH, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Objective: Couple (4-Ethyl-1,2-oxazol-3-yl)methanamine with a carboxylic acid.
Causality: The primary amine is sterically hindered by the adjacent 4-ethyl group and the rigid isoxazole ring. Standard carbodiimides (EDC/DCC) suffer from slow kinetics here. HATU is utilized to generate a highly reactive HOAt ester, rapidly overcoming this steric barrier.
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to form the active ester.
Coupling: Add (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.1 eq) to the activated mixture. Stir for 2-4 hours.
System Validation (QC Check):
Perform a liquid-liquid extraction using Ethyl Acetate and saturated NaHCO₃ to remove HOAt and unreacted acid.
Wash the organic layer with 1M HCl to purge any unreacted methanamine.
HPLC/UV: Validate final purity at 254 nm (the isoxazole is a strong chromophore). Purity must exceed >95% before proceeding to biological assays.
An In-Depth Technical Guide to the Synthesis and Potential Applications of (4-Ethyl-1,2-oxazol-3-yl)methanamine Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharma...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Potential Applications of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides a comprehensive, prospective analysis of the novel compound, (4-Ethyl-1,2-oxazol-3-yl)methanamine. Due to the limited specific literature on this molecule, this document presents a scientifically grounded, hypothetical framework for its synthesis, potential biological activities, and mechanism of action, designed to empower researchers in drug discovery and development. We will explore a plausible synthetic route, propose a potential application as a selective kinase inhibitor based on the activities of similar isoxazole derivatives, and outline future directions for research.
Introduction: The Isoxazole Scaffold in Drug Discovery
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif imparts a unique electronic and steric profile, making it a "privileged" structure in drug design.[1][3] The isoxazole ring is present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial agents like sulfamethoxazole, anti-inflammatory drugs such as valdecoxib, and antirheumatic medications like leflunomide.[2][4][5] The versatility of the isoxazole core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on the untapped potential of (4-Ethyl-1,2-oxazol-3-yl)methanamine, a novel derivative with potential for new therapeutic applications.
Proposed Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
The synthesis of 3,4-disubstituted isoxazoles can be achieved through various methods, often involving a [3+2] cycloaddition reaction.[6] We propose a robust, multi-step synthetic pathway for (4-Ethyl-1,2-oxazol-3-yl)methanamine, commencing from readily available starting materials.
Proposed Synthetic Pathway
The proposed synthesis involves the initial formation of a β-keto nitrile, followed by cyclization with hydroxylamine to form the isoxazole ring, and subsequent reduction of the nitrile to the desired primary amine.
Caption: Proposed synthetic pathway for (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Oxohexanenitrile
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl butyrate (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
Add acetonitrile (1.2 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to yield 3-oxohexanenitrile.
Step 2: Synthesis of 3-Cyano-4-ethylisoxazole
Dissolve 3-oxohexanenitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
Add sodium acetate (1.5 eq) to the mixture and reflux for 6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-cyano-4-ethylisoxazole.
Step 3: Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-cyano-4-ethylisoxazole (1.0 eq) in THF dropwise.
Stir the reaction mixture at room temperature for 4 hours.
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
Filter the resulting precipitate and wash with THF.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify by column chromatography on silica gel to obtain (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Potential Biological Applications and Mechanism of Action (Hypothetical)
The isoxazole scaffold is a common feature in molecules targeting a variety of biological pathways, including those involved in cancer.[1][7] Several isoxazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[7]
Proposed Application: Anticancer Agent via Kinase Inhibition
We hypothesize that (4-Ethyl-1,2-oxazol-3-yl)methanamine could function as a selective inhibitor of a protein kinase implicated in cancer cell proliferation, such as a receptor tyrosine kinase (RTK).[8] The primary amine could form key hydrogen bonding interactions within the ATP-binding pocket of the kinase, while the ethyl-isoxazole core could provide favorable van der Waals contacts.
Hypothetical Mechanism of Action: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway
Many RTKs, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth, proliferation, and survival. Our hypothetical compound could act as an ATP-competitive inhibitor, blocking the autophosphorylation of the RTK and thereby abrogating downstream signaling.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Proposed Experimental Validation
Kinase Inhibition Assay:
The inhibitory potency of (4-Ethyl-1,2-oxazol-3-yl)methanamine against a panel of cancer-relevant kinases would be determined using a radiometric or fluorescence-based assay. The IC₅₀ value would be calculated by measuring the extent of substrate phosphorylation at various concentrations of the compound.
Cell-Based Proliferation Assay:
The antiproliferative activity of the compound would be assessed in a panel of cancer cell lines. A colorimetric assay, such as the MTT or SRB assay, would be used to determine the GI₅₀ (concentration for 50% growth inhibition).
Future Directions
This guide presents a prospective framework for the synthesis and evaluation of (4-Ethyl-1,2-oxazol-3-yl)methanamine. The next logical steps would be to:
Synthesize and characterize the compound: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern analytical techniques.
Conduct in vitro biological screening: The synthesized compound should be screened against a broad panel of biological targets, including kinases, to identify its primary mechanism of action.
Perform structure-activity relationship (SAR) studies: Should the compound exhibit promising activity, analogues should be synthesized to optimize potency, selectivity, and pharmacokinetic properties.
Evaluate in vivo efficacy: Promising candidates from SAR studies should be evaluated in animal models of relevant diseases.
Conclusion
While specific data on (4-Ethyl-1,2-oxazol-3-yl)methanamine is not yet available, the rich history of isoxazole derivatives in medicinal chemistry suggests its potential as a valuable scaffold for the development of novel therapeutics.[1][2][3] The proposed synthetic route offers a clear path to obtaining this compound for further investigation. The hypothetical mechanism of action as a kinase inhibitor provides a starting point for biological evaluation. This guide is intended to serve as a catalyst for further research into this promising, yet unexplored, chemical entity.
References
Borah, P., Sivan, S., & Singh, P. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8242. [Link]
Aghaei, M., & Dastkhoon, T. (2020). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 10(1), 18361. [Link]
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (n.d.). ResearchGate. [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis. [Link]
Zare, A., & Abi, F. (2020). Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. Polycyclic Aromatic Compounds, 42(4), 1-8. [Link]
Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-s), 1-13. [Link]
Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. (2024). Iranian Journal of Catalysis. [Link]
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Heliyon, 10(2), e24346. [Link]
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). ACG Publications. [Link]
Mali, D., Wadhwani, B. D., Nunia, V., Joshi, K., Nair, R., Kumar, T., & Khandelwal, P. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Molecular Diversity, 1-13. [Link]
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]
Wallace, E. M., Lyssikatos, J. P., Barda, D. A., Biondi, D. A., Bivins, F. L., Bocan, T. M., ... & Zorn, N. E. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(4), 834–843. [Link]
Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][2][6]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). ACS Omega, 5(51), 33246–33263. [Link]
Mączyński, M., Sadowska, B., Kałas, W., & Więckowska, A. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(22), 4022. [Link]
A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(12-s), 1-13. [Link]
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 41(12), 5433–5453. [Link]
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry, 4(5), 655-661. [Link]
Application Note: (4-Ethyl-1,2-oxazol-3-yl)methanamine in Medicinal Chemistry & Drug Discovery
Strategic Overview In modern drug discovery, the selection of highly functionalized, low-molecular-weight building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. (4-Ethyl-1,2-...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
In modern drug discovery, the selection of highly functionalized, low-molecular-weight building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5)[1] and its hydrochloride salt variant (CAS: 2503209-10-5)[2] represent a highly versatile class of heteroaromatic primary amines. This building block seamlessly integrates the privileged isoxazole bioisostere with a sterically tuned ethyl substituent and a reactive methanamine vector, making it an exceptional starting point for hit-to-lead optimization, targeted library generation, and fragment-based drug design.
Pharmacophore & Physicochemical Rationale
The utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine stems from the synergistic effects of its three core structural features. Understanding the causality behind these features allows medicinal chemists to rationally deploy this building block to solve specific developability problems.
The 1,2-Oxazole (Isoxazole) Core: Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters to improve metabolic stability against hydrolytic enzymes[3]. The adjacent nitrogen and oxygen atoms serve as excellent hydrogen-bond acceptors, facilitating critical interactions within target binding pockets[4]. Furthermore, incorporating an isoxazole ring can favorably modulate physicochemical properties, such as lowering lipophilicity compared to traditional phenyl rings, thereby improving aqueous solubility and reducing off-target toxicity.
The C4-Ethyl Substituent: Alkyl substituents on heteroaromatic rings are strategically utilized to occupy small, lipophilic pockets (e.g., kinase hinge regions or GPCR allosteric sites). The ethyl group at the C4 position provides steric shielding to the adjacent C3-methanamine. This shielding restricts the conformational flexibility of the resulting amide or secondary amine derivatives, which reduces the entropic penalty upon target binding and enhances overall affinity.
The C3-Methanamine Vector: The methylene linker (-CH₂-) effectively insulates the primary amine from the electron-withdrawing inductive effects of the heteroaromatic isoxazole ring. This ensures that the primary amine retains high nucleophilicity (pKa ~8.5–9.0), enabling highly efficient participation in standard coupling reactions. This is a significant advantage over direct heteroarylamines (anilines), which often suffer from poor reactivity.
Fig 1. Pharmacophore mapping of (4-Ethyl-1,2-oxazol-3-yl)methanamine in drug design.
Quantitative Data Summaries
To facilitate rapid integration into synthetic workflows, the physicochemical properties and expected reaction profiles of (4-Ethyl-1,2-oxazol-3-yl)methanamine are summarized below.
Low MW allows for extensive SAR elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors
1
Favorable for target engagement; easily masked via acylation.
Hydrogen Bond Acceptors
3
Isoxazole N/O provide critical binding interactions[3].
Topological Polar Surface Area
~52 Ų
Excellent for membrane permeability and potential blood-brain barrier (BBB) penetration.
Table 2: Standard Reaction Profiles & Expected Yields
Reaction Type
Reagents
Solvent
Time / Temp
Expected Yield
Amide Coupling
HATU, DIPEA
DMF
2h / RT
85–95%
Reductive Amination
STAB, (AcOH cat.)
DCE
16h / RT
70–85%
Sulfonamide Synthesis
R-SO₂Cl, Pyridine
DCM
4h / RT
80–90%
Urea Formation
R-NCO, TEA
THF
2h / RT
85–98%
Synthetic Methodologies & Causality
The following protocols detail the most common derivatization pathways for this building block. Each protocol is designed as a self-validating system to ensure reproducibility and high yields in a medicinal chemistry setting.
Fig 2. Divergent synthetic workflows for (4-Ethyl-1,2-oxazol-3-yl)methanamine derivatization.
Protocol A: High-Throughput Amide Coupling
Causality & Reagent Rationale:
HATU is selected as the coupling reagent over traditional EDC/HOBt systems due to its superior efficiency in promoting the formation of the highly reactive O7-azabenzotriazole active ester. This rapid activation is crucial for high-throughput library synthesis and minimizes the risk of substrate epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered base; its bulk prevents it from acting as a competing nucleophile, while it effectively deprotonates the carboxylic acid and neutralizes the hydrochloride salt if the HCl variant of the methanamine[2] is employed.
Step-by-Step Methodology:
Activation: In a dry vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.
Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should transition from pale yellow to a deeper, vibrant yellow/orange, visually confirming the formation of the active ester.
Nucleophilic Addition: Add (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.1 eq) to the reaction mixture.
Reaction Monitoring: Stir at room temperature for 2 hours. Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the carboxylic acid peak is fully consumed and the target amide mass [M+H]⁺ becomes the dominant signal.
Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Reductive Amination for Secondary Amine Generation
Causality & Reagent Rationale:
Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike NaBH₄, STAB is exceptionally mild and exhibits high chemoselectivity for reducing imines over aldehydes or ketones. This prevents the premature reduction of the starting aldehyde into an alcohol and avoids over-alkylation (tertiary amine formation). The reaction is performed in 1,2-dichloroethane (DCE) rather than dichloromethane (DCM), as DCE's higher boiling point allows for gentle heating if sterically hindered aldehydes require thermal driving forces for imine formation.
Step-by-Step Methodology:
Imine Formation: Combine (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous DCE (0.2 M concentration). If the aldehyde is aliphatic and prone to enolization, add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate imine condensation.
Pre-Stirring: Stir at room temperature for 2 hours. Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The primary amine starting material will stain a distinct purple/pink. The complete disappearance of this spot indicates successful and complete imine formation.
Reduction: Once imine formation is confirmed, add STAB (1.5 eq) portion-wise to the reaction mixture to control any mild exotherm.
Maturation: Stir the suspension for 16 hours at room temperature.
Workup: Carefully quench the reaction with 1N aqueous NaOH. Causality: The basic quench is strictly required to break down stable boron-amine complexes and ensure the newly formed secondary amine is fully free-based for extraction.
Isolation: Extract the mixture with DCM (3x). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate to yield the secondary amine.
Application Notes & Protocols: (4-Ethyl-1,2-oxazol-3-yl)methanamine as a Versatile Building Block in Drug Discovery
Introduction The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its unique electronic proper...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity to serve as a bioisosteric replacement for other functional groups have cemented its role in a multitude of therapeutic agents.[1] Marketed drugs containing the isoxazole nucleus, such as the antibacterial sulfamethoxazole, the selective COX-2 inhibitor valdecoxib, and the anticonvulsant zonisamide, highlight the scaffold's therapeutic versatility.[1][2]
This guide focuses on (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS No. 1784891-43-5), a research chemical positioned as a strategic building block for the synthesis of novel compound libraries. The presence of a primary aminomethyl group attached to the C3 position of the 4-ethyl-substituted isoxazole core provides a crucial synthetic handle for diversification. This document serves as a technical resource for researchers, outlining the compound's properties, potential applications, and detailed protocols for its derivatization and subsequent analysis.
Compound Profile: Physicochemical & Safety Data
A thorough understanding of a research chemical's fundamental properties and handling requirements is paramount for successful and safe experimentation. The data for (4-Ethyl-1,2-oxazol-3-yl)methanamine is summarized below.
(4-Ethyl-1,2-oxazol-3-yl)methanamine is classified as a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3][5][6]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][7] Follow standard laboratory safety procedures, ensuring an eyewash station and safety shower are readily accessible.
Rationale for Investigation: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole scaffold is a cornerstone of modern drug discovery due to its broad spectrum of biological activities.[2][8] The weak N-O bond can influence metabolic pathways, and the ring's aromaticity and electronic nature allow it to participate in various non-covalent interactions with biological targets.[2] This makes functionalized isoxazoles like (4-Ethyl-1,2-oxazol-3-yl)methanamine attractive starting points for programs targeting a range of diseases.
Established Biological Activities of Isoxazole Derivatives:
The ethyl group at the C4 position of the subject molecule provides a lipophilic substituent that can probe hydrophobic pockets within a target protein's binding site, while the primary amine at C3 serves as the key vector for chemical diversification.
Proposed Research Applications & Methodologies
The primary utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine is as a foundational element for constructing libraries of novel compounds. The primary amine is a versatile functional group that can readily participate in a variety of robust chemical transformations.
Application: Scaffold for Parallel Synthesis
The aminomethyl group is an ideal anchor point for generating diverse libraries via amide bond formation or reductive amination. These reactions are generally high-yielding, tolerant of a wide range of functional groups, and amenable to high-throughput synthesis platforms.
Caption: Workflow for library synthesis using the core scaffold.
Protocol: General Procedure for Amide Coupling
This protocol describes a standard method for coupling the primary amine of the title compound with a generic carboxylic acid.
Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a highly efficient method for forming an amide bond by activating the carboxylic acid for nucleophilic attack by the amine. DMF (Dimethylformamide) is an excellent polar aprotic solvent for this transformation.
Materials:
(4-Ethyl-1,2-oxazol-3-yl)methanamine
Carboxylic acid of interest (1.1 eq)
HATU (1.2 eq)
DIPEA (3.0 eq)
Anhydrous DMF
Saturated aqueous NaHCO₃
Brine
Ethyl acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.0 eq) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired amide.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Proposed Biological Screening Cascade
Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising candidates for further development. This systematic process ensures that resources are focused on the most viable compounds.
Caption: A typical tiered cascade for drug discovery screening.
Hypothetical Synthesis of the Parent Compound
While a specific synthesis for (4-Ethyl-1,2-oxazol-3-yl)methanamine is not detailed in the available literature, a plausible synthetic route can be proposed based on established isoxazole chemistry.[10] A common and powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[11]
Caption: Proposed retrosynthetic pathway for the title compound.
Forward Synthesis Rationale:
Nitrile Oxide Generation: A suitable precursor, such as an α-chloro-oxime, would be treated with a base (e.g., triethylamine) to generate acetonitrile oxide in situ.
Cycloaddition: The generated nitrile oxide would react with 1-butyne in a regioselective [3+2] cycloaddition to form the 4-ethyl-3-methyl-isoxazole core. The regiochemistry is critical and often directed by the electronics and sterics of the reactants.[10]
Functionalization: The methyl group at the C3 position would then need to be functionalized to the aminomethyl group. This could involve radical bromination followed by displacement with a protected amine equivalent (e.g., phthalimide) and subsequent deprotection. Alternatively, a different starting alkyne with a protected aminomethyl or cyano group could be used in the cycloaddition step.
Conclusion
(4-Ethyl-1,2-oxazol-3-yl)methanamine represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its pre-installed isoxazole core, known for a wide range of biological activities, combined with a versatile primary amine handle, provides an efficient entry point for the synthesis of diverse compound libraries. The protocols and strategies outlined in this guide offer a robust framework for researchers to leverage this compound in their quest for novel therapeutic agents. As with any research chemical, careful handling and thorough analytical characterization of all derivatives are essential for generating reliable and reproducible scientific data.
References
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. PubMed. [Link]
Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]
Application Note & Experimental Protocol: (4-Ethyl-1,2-oxazol-3-yl)methanamine in Medicinal Chemistry
Introduction & Strategic Rationale In modern drug discovery, the incorporation of nitrogen- and oxygen-containing five-membered heterocycles is a proven strategy for optimizing the pharmacological profiles of lead compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern drug discovery, the incorporation of nitrogen- and oxygen-containing five-membered heterocycles is a proven strategy for optimizing the pharmacological profiles of lead compounds. Specifically, the isoxazole ring serves as an exceptional bioisostere for amides and esters (). It provides critical hydrogen-bond acceptors (N and O) while maintaining a favorable lipophilic balance (cLogP) and enhancing metabolic stability against amidases and esterases.
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a highly versatile primary amine building block. The ethyl substitution at the 4-position provides a tunable, sterically undemanding lipophilic handle designed to probe hydrophobic pockets within target protein binding sites. The primary methanamine group allows for rapid diversification through standard medicinal chemistry workflows, most notably amide couplings and reductive aminations.
Physicochemical Properties
The following table summarizes the core quantitative data for this building block to guide stoichiometric calculations and handling (1)[1]:
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for every reagent selected.
Protocol A: HATU-Mediated Amide Coupling
Mechanistic Rationale:
For appending the (4-ethyl-1,2-oxazol-3-yl)methyl moiety to a carboxylic acid, HATU is selected as the gold-standard coupling reagent (2)[2]. HATU rapidly converts the carboxylic acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen at the 7-position of the HOAt ring exerts a neighboring group effect, accelerating aminolysis via hydrogen bonding with the incoming primary amine[2].
N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of triethylamine. The steric bulk of DIPEA prevents it from acting as a competing nucleophile, which suppresses unwanted guanylation side-reactions where the amine attacks the guanidinium carbon of HATU (3)[3].
Step-by-Step Methodology:
Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1–0.2 M.
Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol). Note: If using the HCl salt of (4-Ethyl-1,2-oxazol-3-yl)methanamine, increase DIPEA to 4.0 equiv to ensure complete neutralization (4)[4].
Coupling Reagent: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 10–15 minutes.
In-Process Control: A visual color change to pale yellow indicates the successful formation of the active HOAt ester.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS. The high nucleophilicity of the unhindered primary amine typically results in rapid and complete conversion[2].
Work-up (Self-Validating Purification): Quench the reaction with deionized water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with:
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Reductive Amination for Secondary Amine Synthesis
Mechanistic Rationale:
To synthesize secondary amines, reductive amination is employed. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice due to its mild nature and superior chemoselectivity. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride core, rendering it unreactive toward most aldehydes and ketones at room temperature. Instead, STAB selectively reduces the highly electrophilic iminium ion intermediate formed between the isoxazole amine and the carbonyl compound. 1,2-Dichloroethane (DCE) is utilized as the solvent because it stabilizes the iminium intermediate and maximizes the solubility of STAB.
Step-by-Step Methodology:
Imine/Iminium Formation: Dissolve the target aldehyde or ketone (1.0 equiv, 1.0 mmol) and (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.05 equiv, 1.05 mmol) in anhydrous DCE (0.2 M).
Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv). This lowers the pH to ~4-5, catalyzing the dehydration step required to form the iminium ion.
Pre-stirring: Stir the mixture at room temperature for 1–2 hours.
In-Process Control: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the aldehyde/ketone peak and the formation of the imine mass [M+H]+.
Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in small portions to control potential mild exotherms.
Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS until the imine intermediate is fully consumed.
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely decompose excess borohydride. Stir vigorously for 15 minutes until gas evolution (H₂) ceases. Extract with Dichloromethane (DCM) (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Purify the crude secondary amine via normal-phase chromatography. Crucial: Use a basic modifier (e.g., 1% Et₃N or NH₄OH in the mobile phase) to prevent the secondary amine from streaking on the acidic silica gel.
Synthetic Workflow Visualization
Fig 1. Divergent synthetic workflows utilizing (4-Ethyl-1,2-oxazol-3-yl)methanamine in drug discovery.
References
Arabian Journal of Chemistry. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry". Available at: [Link]
ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". Available at: [Link]
PMC / NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". Available at: [Link]
The Synthetic Utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Guide for Researchers
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocycle, featuring adjacent nitrogen and...
Author: BenchChem Technical Support Team. Date: March 2026
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a versatile building block in the design of novel therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3] Among the diverse array of functionalized isoxazoles, (4-Ethyl-1,2-oxazol-3-yl)methanamine stands out as a particularly valuable synthon. Its primary amine functionality, coupled with the inherent physicochemical properties of the isoxazole ring, offers a gateway to extensive molecular elaboration and the generation of compound libraries for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis and application of (4-Ethyl-1,2-oxazol-3-yl)methanamine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their organic synthesis endeavors.
Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Plausible Route
The proposed synthetic pathway involves the initial construction of the isoxazole core, followed by functional group manipulations to introduce the aminomethyl moiety. A key strategy involves a regioselective [3+2] cycloaddition reaction to form the isoxazole ring, a powerful and widely used method in heterocyclic chemistry.[4]
Caption: Plausible synthetic workflow for (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Experimental Protocol: Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Materials and Reagents:
Reagent/Material
Supplier
Grade
Ethyl 2-butynoate
Commercially Available
Reagent
N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride
Synthesized or Commercially Available
Reagent
Triethylamine (Et3N)
Commercially Available
Anhydrous
Dichloromethane (DCM)
Commercially Available
Anhydrous
Lithium Aluminium Hydride (LiAlH4)
Commercially Available
Reagent
Tetrahydrofuran (THF)
Commercially Available
Anhydrous
Diphenylphosphoryl azide (DPPA)
Commercially Available
Reagent
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Commercially Available
Reagent
Palladium on Carbon (10% Pd/C)
Commercially Available
Catalyst
Methanol (MeOH)
Commercially Available
ACS Grade
Ethyl Acetate (EtOAc)
Commercially Available
ACS Grade
Saturated Sodium Bicarbonate Solution
Prepared in-house
-
Brine
Prepared in-house
-
Anhydrous Sodium Sulfate (Na2SO4)
Commercially Available
Reagent
Step 1: Synthesis of Ethyl 4-ethyl-1,2-oxazole-3-carboxylate
This step involves a classic [3+2] cycloaddition reaction between an alkyne and a nitrile oxide generated in situ.
To a stirred solution of ethyl 2-butynoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq).
Slowly add a solution of N-hydroxy-2-oxo-2-phenylethanimidoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-ethyl-1,2-oxazole-3-carboxylate.
Step 2: Reduction to (4-Ethyl-1,2-oxazol-3-yl)methanol
The ester is reduced to the corresponding primary alcohol using a powerful reducing agent.
To a stirred suspension of lithium aluminium hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add a solution of ethyl 4-ethyl-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
Concentrate the filtrate under reduced pressure to yield (4-ethyl-1,2-oxazol-3-yl)methanol, which can often be used in the next step without further purification.
Step 3: Conversion to 3-(Azidomethyl)-4-ethyl-1,2-oxazole
The primary alcohol is converted to an azide, a versatile intermediate for amine synthesis.
To a stirred solution of (4-ethyl-1,2-oxazol-3-yl)methanol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add diphenylphosphoryl azide (DPPA, 1.2 eq) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq).
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(azidomethyl)-4-ethyl-1,2-oxazole.
Step 4: Reduction to (4-Ethyl-1,2-oxazol-3-yl)methanamine
The final step involves the reduction of the azide to the target primary amine.
To a solution of 3-(azidomethyl)-4-ethyl-1,2-oxazole (1.0 eq) in methanol (0.2 M), add 10% palladium on carbon (10 mol%).
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.
Concentrate the filtrate under reduced pressure to yield (4-ethyl-1,2-oxazol-3-yl)methanamine. The product may be further purified by distillation or crystallization of a salt (e.g., hydrochloride).[5]
Application Notes: Leveraging (4-Ethyl-1,2-oxazol-3-yl)methanamine in Synthesis
The primary amine functionality of (4-Ethyl-1,2-oxazol-3-yl)methanamine is a versatile handle for a multitude of chemical transformations, making it a valuable building block for generating libraries of drug-like molecules.
Amide Bond Formation: A Gateway to Diverse Scaffolds
One of the most common and powerful applications of this building block is in amide bond formation. The amine can be readily acylated with a wide range of carboxylic acids, acid chlorides, or activated esters to introduce diverse substituents and build molecular complexity. This is a fundamental transformation in the synthesis of many pharmaceutical agents.
Caption: General workflow for amide bond formation.
Representative Protocol: Amide Coupling with a Carboxylic Acid
This protocol describes a standard procedure for coupling (4-Ethyl-1,2-oxazol-3-yl)methanamine with a generic carboxylic acid using common peptide coupling reagents.
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M), add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
Add a solution of (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM to the reaction mixture.
Stir the reaction at room temperature for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-((4-ethyl-1,2-oxazol-3-yl)methyl)amide.
Note: Yields are estimated based on typical outcomes for similar coupling reactions and may vary.
Further Synthetic Transformations
Beyond amide bond formation, the primary amine of (4-Ethyl-1,2-oxazol-3-yl)methanamine can participate in a variety of other important synthetic transformations, including:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, another important functional group in medicinal chemistry.
Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to generate N-arylated products.
The ability to readily engage in these diverse reactions underscores the value of (4-Ethyl-1,2-oxazol-3-yl)methanamine as a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications.
Conclusion
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its primary amine functionality provide access to a wide range of complex molecules. The protocols and application notes provided herein offer a solid foundation for researchers to incorporate this synthon into their synthetic strategies, enabling the exploration of new chemical space and the development of novel therapeutic agents.
References
A series of novel 5-substituted isoxazole-3-carboxamide derivatives 6 have been prepared by coupling of 5-substituted isoxazole-3-carboxylic acids 3 with substituted-3-benzyloxyaniline 5 using DCC/HOBT as coupling agent. The products 6 have been evaluated for cytotoxicity on A549 lung cancer cell line and compounds 6a, 6b, 6e, 6j are found to show moderate proliferative activity and low cytotoxicity. Link
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Link
Processes for preparing 3-amino-isoxazoles. Google Patents. Link
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Link
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Link
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Link
Isoxazole – Knowledge and References. Taylor & Francis. Link
Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. Link
(4-Ethylisoxazol-3-yl)methanamine hydrochloride. ChemScene. Link
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Link
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Link
Isoxazole synthesis. Organic Chemistry Portal. Link
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Link
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Link
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Link
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. Link
Novel method for the synthesis of 4-(azol-5-yl)isoxazoles. Link
A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Link
application of (4-Ethyl-1,2-oxazol-3-yl)methanamine in agrochemicals
Application Note: (4-Ethyl-1,2-oxazol-3-yl)methanamine as a Strategic Building Block in Agrochemical Discovery Target Audience: Researchers, synthetic chemists, and agrochemical drug development professionals. Compound P...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (4-Ethyl-1,2-oxazol-3-yl)methanamine as a Strategic Building Block in Agrochemical Discovery
Target Audience: Researchers, synthetic chemists, and agrochemical drug development professionals.
Compound Profile: (4-Ethyl-1,2-oxazol-3-yl)methanamine | CAS: 1784891-43-5 | Formula: C₆H₁₀N₂O
Executive Summary & Structural Rationale
The development of next-generation crop protection agents—such as highly selective herbicides and broad-spectrum fungicides—relies heavily on versatile, functionally rich heterocyclic building blocks[1]. (4-Ethyl-1,2-oxazol-3-yl)methanamine has emerged as a highly strategic scaffold in agrochemical library synthesis due to its unique combination of steric, electronic, and metabolic properties[2].
Mechanistic Advantages of the Scaffold:
The Isoxazole Core: The isoxazole ring is a privileged pharmacophore in agrochemistry. It can act as a stable bioisostere for phenyl or pyrazole rings in target binding pockets, or it can function as a "procide" (prodrug) moiety. Under specific biological conditions (e.g., in the presence of water or specific plant enzymes), the weak nitrogen-oxygen bond can undergo ring cleavage to yield active 1,3-dicarbonyl or diketonitrile compounds[2][3].
The 4-Ethyl Substituent: The ethyl group provides a critical lipophilic handle. In agrochemical design, tuning the partition coefficient (LogP) is essential for penetrating the waxy cuticles of plant leaves or the lipid-rich cell walls of phytopathogenic fungi.
The Methanamine Linker (-CH₂-NH₂): Direct aminoisoxazoles often suffer from poor nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring. The inclusion of a methylene spacer insulates the primary amine, restoring its high nucleophilicity. This ensures rapid, high-yielding derivatization (e.g., amide or urea formation) while providing conformational flexibility within the target enzyme's active site[4].
Application in Herbicide Development (HPPD Inhibitors)
One of the most prominent uses of isoxazole derivatives in agriculture is the development of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[3]. Compounds synthesized from (4-Ethyl-1,2-oxazol-3-yl)methanamine can be designed as pro-herbicides. Once absorbed by the weed, the isoxazole ring undergoes in vivo hydrolysis, unmasking a highly active chelating agent that binds to the iron atom in the HPPD enzyme's active site, ultimately leading to plant bleaching and death[3].
Mechanistic pathway of isoxazole ring opening in HPPD inhibitor pro-herbicides.
To leverage this building block for high-throughput screening (HTS), robust and self-validating synthetic protocols are required. The following methodologies are optimized for generating libraries of isoxazole-carboxamides (fungicide candidates) and isoxazolyl-ureas (herbicide candidates)[4][5].
Protocol A: Synthesis of Isoxazole-Carboxamide Fungicide Candidates
Objective: Synthesize Succinate Dehydrogenase Inhibitor (SDHI) analogs by coupling (4-Ethyl-1,2-oxazol-3-yl)methanamine with pyrazole-carboxylic acids.
Causality & Reagent Selection: Propylphosphonic anhydride (T3P) is utilized as the coupling agent instead of standard carbodiimides (like EDC) or uronium salts (like HATU). T3P generates entirely water-soluble byproducts, allowing for product isolation via simple liquid-liquid extraction. This eliminates the need for chromatographic purification, making it ideal for parallel library synthesis.
Step-by-Step Procedure:
Activation: In an oven-dried 20 mL scintillation vial, dissolve the target pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous Ethyl Acetate (EtOAc, 5.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Rationale: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively neutralizing the system.
Coupling Agent: Dropwise, add T3P (50% solution in EtOAc, 1.5 mmol) at 0 °C. Stir for 15 minutes to allow the formation of the activated ester.
Amine Addition: Add (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.1 mmol) in a single portion. Allow the reaction to warm to room temperature (25 °C) and stir for 3 hours.
Reaction Quench & Workup: Dilute the mixture with additional EtOAc (10 mL). Wash the organic layer sequentially with:
1M HCl (10 mL) – Removes unreacted methanamine and DIPEA.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure amide (>95% purity by LC-MS).
Experimental workflow for high-throughput amide coupling using T3P.
Protocol B: Synthesis of Isoxazolyl-Ureas for Herbicidal Screening
Objective: Generate urea-linked derivatives to screen for Photosystem II (PSII) inhibition.
Step-by-Step Procedure:
Preparation: Dissolve (4-Ethyl-1,2-oxazol-3-yl)methanamine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.
Isocyanate Addition: Slowly add the desired substituted phenyl isocyanate (1.05 mmol) at 0 °C. Rationale: The slight excess of isocyanate ensures complete conversion of the valuable isoxazole amine.
Propagation: Stir the mixture at room temperature for 2 hours. Urea formation is typically rapid and exothermic.
Precipitation & Recovery: In many cases, the resulting urea will precipitate directly from the DCM as a white solid. Hexane (5 mL) can be added to force complete precipitation. Filter the solid, wash with cold hexane, and dry under a vacuum.
Quantitative Data: Coupling Reagent Optimization
To validate the efficiency of (4-Ethyl-1,2-oxazol-3-yl)methanamine in library generation, a comparative study of coupling reagents was conducted using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as the model partner.
Coupling Reagent
Base
Solvent
Time (h)
Crude Purity (LC-MS)
Isolated Yield
Workup Complexity
T3P (50% in EtOAc)
DIPEA
EtOAc
3.0
>96%
88%
Low (Aqueous wash only)
HATU
DIPEA
DMF
1.5
>92%
82%
High (Requires column chromatography to remove tetramethylurea)
EDC·HCl / HOBt
Et₃N
DCM
12.0
>85%
74%
Medium (Aqueous wash, but HOBt can be difficult to remove)
References
Isoxazole - Chem-Impex
Source: Chem-Impex International
URL
Recent Advances on the Synthesis and Reactivity of Isoxazoles
Source: Bentham Direct / Current Organic Chemistry
URL
Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery and Peptidomimetics
Source: ResearchGate
URL
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches
Source: MDPI / Molecules
URL
The Versatile Scaffolding of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Guide for the Modern Chemist
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potenti...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Among the privileged heterocyclic scaffolds, the isoxazole ring system has garnered significant attention due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of (4-Ethyl-1,2-oxazol-3-yl)methanamine , a versatile building block that offers a unique combination of a stable, electron-rich aromatic core and a reactive primary amine functionality.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for the effective utilization of this valuable synthetic intermediate. The content is structured to provide not only step-by-step instructions but also the underlying scientific rationale, empowering the user to adapt and innovate.
Physicochemical Properties and Strategic Value
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a primary amine featuring an isoxazole ring substituted with an ethyl group at the 4-position and a methylamine at the 3-position. Its strategic value lies in the distinct reactivity of the aminomethyl group, which serves as a key handle for a variety of chemical transformations, allowing for the facile introduction of the 4-ethylisoxazole moiety into larger, more complex molecules.
Property
Value
CAS Number
1784891-43-5
Molecular Formula
C₆H₁₀N₂O
Molecular Weight
126.16 g/mol
Appearance
Colorless to pale yellow oil
Boiling Point
Not readily available
Solubility
Soluble in most organic solvents (e.g., DCM, THF, MeOH)
Proposed Synthesis of the Building Block
While a specific, detailed protocol for the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine is not widely published, a plausible and scientifically sound synthetic route can be proposed based on established isoxazole synthesis methodologies. The following multi-step synthesis is presented as a reliable pathway for obtaining this key intermediate.
Caption: Proposed synthetic workflow for (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Protocol 1: Synthesis of 4-Ethyl-1,2-oxazole-3-carbonitrile
This protocol is based on the well-established [3+2] cycloaddition reaction between a nitrile oxide and an enamine.
Materials:
Butan-2-one
Pyrrolidine
Toluene
Chlorooxime of Acetonitrile
Triethylamine (TEA)
Dichloromethane (DCM)
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine butan-2-one (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Reflux the mixture until the theoretical amount of water is collected. Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Cycloaddition: Dissolve the crude enamine in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C. In a separate flask, dissolve the chlorooxime of acetonitrile (1.1 eq) in DCM. To the enamine solution, add triethylamine (1.5 eq) followed by the dropwise addition of the chlorooxime solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up and Purification: Quench the reaction with water and extract with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-Ethyl-1,2-oxazole-3-carbonitrile.
Protocol 2: Reduction to (4-Ethyl-1,2-oxazol-3-yl)methanamine
Materials:
4-Ethyl-1,2-oxazole-3-carbonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Sodium sulfate (Na₂SO₄)
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
Addition of Nitrile: Dissolve 4-Ethyl-1,2-oxazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4 hours. Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. Stir the resulting mixture vigorously for 30 minutes.
Isolation: Filter the resulting solids and wash thoroughly with THF. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-Ethyl-1,2-oxazol-3-yl)methanamine. The crude product can be purified by distillation under reduced pressure if necessary.
Application Notes and Protocols
The primary amine functionality of (4-Ethyl-1,2-oxazol-3-yl)methanamine makes it an ideal substrate for a range of essential synthetic transformations in drug discovery.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4] (4-Ethyl-1,2-oxazol-3-yl)methanamine readily participates in amide coupling reactions with a variety of carboxylic acids.
Caption: General workflow for amide bond formation.
Protocol 3: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[5]
Reaction Setup: To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
Amine Addition: Add a solution of (4-Ethyl-1,2-oxazol-3-yl)methanamine in DMF to the activated acid mixture.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
Work-up: Upon completion, pour the reaction mixture into water and extract with EtOAc. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of coupling reagent can be critical. For sterically hindered carboxylic acids or amines, alternative reagents such as COMU or T3P may provide better yields. The reaction temperature can also be gently heated (e.g., to 40-50 °C) to drive sluggish reactions to completion.
Trustworthiness: The progress of the reaction should be carefully monitored by TLC or LC-MS to avoid the formation of side products due to over-activation or prolonged reaction times. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[6][7][8] (4-Ethyl-1,2-oxazol-3-yl)methanamine can be reacted with aldehydes or ketones to form secondary or tertiary amines, respectively.
Caption: General workflow for reductive amination.
Protocol 4: Reductive Amination with an Aldehyde
This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.
Reaction Setup: In a round-bottom flask, dissolve (4-Ethyl-1,2-oxazol-3-yl)methanamine and the aldehyde in DCM or DCE. Add a catalytic amount of acetic acid.
Addition of Reducing Agent: Add NaBH(OAc)₃ portion-wise to the stirred solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expertise & Experience: For less reactive ketones, the reaction may require elevated temperatures or the use of a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN). However, NaBH₃CN is toxic and should be handled with appropriate safety precautions. The imine formation can be facilitated by the use of a dehydrating agent such as molecular sieves.
Trustworthiness: It is important to ensure that the starting aldehyde is of high purity, as impurities can lead to side reactions. The stoichiometry of the reducing agent should be carefully controlled to avoid over-reduction of the carbonyl compound.
Sulfonamide Synthesis: Introducing a Key Pharmacophore
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticancer drugs.[9]
Protocol 5: Synthesis of N-((4-Ethyl-1,2-oxazol-3-yl)methyl)sulfonamides
Materials:
(4-Ethyl-1,2-oxazol-3-yl)methanamine (1.0 eq)
Sulfonyl chloride (1.1 eq)
Pyridine or Triethylamine (2.0 eq)
Dichloromethane (DCM)
Procedure:
Reaction Setup: Dissolve (4-Ethyl-1,2-oxazol-3-yl)methanamine in DCM and cool to 0 °C.
Addition of Reagents: Add pyridine or triethylamine, followed by the dropwise addition of the sulfonyl chloride.
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
Work-up and Purification: Wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude sulfonamide can be purified by recrystallization or column chromatography.
Urea Formation: Accessing Another Important Scaffold
Urea derivatives are another class of compounds with significant biological activity.[10]
Protocol 6: Synthesis of N-((4-Ethyl-1,2-oxazol-3-yl)methyl)ureas
Materials:
(4-Ethyl-1,2-oxazol-3-yl)methanamine (1.0 eq)
Isocyanate (1.0 eq)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
Reaction Setup: Dissolve (4-Ethyl-1,2-oxazol-3-yl)methanamine in anhydrous THF or DCM.
Addition of Isocyanate: Add the isocyanate dropwise to the stirred solution at room temperature.
Reaction: Stir the reaction for 1-3 hours. The product often precipitates from the reaction mixture.
Isolation: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Conclusion
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a highly valuable and versatile building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and development. Its accessible primary amine functionality allows for straightforward incorporation into molecules via robust and well-established chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important isoxazole derivative.
References
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. [URL not available]
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 2011. [Link]
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Bentham Science, Current Topics in Medicinal Chemistry. [Link]
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication, 2024. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace, 2020. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database, 2023. [Link]
(4-Ethyl-1,2-oxazol-3-yl)methanamine: A Technical Guide for Safe Handling and Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide on the safe handling, storage, and application of (4-Ethyl-1,2-oxazol-3-yl)methanamine. As a specific,...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide on the safe handling, storage, and application of (4-Ethyl-1,2-oxazol-3-yl)methanamine. As a specific, official Safety Data Sheet (SDS) for this compound is not widely available, this guide has been constructed by synthesizing data from structurally analogous compounds and adhering to established best practices in laboratory safety. The protocols and recommendations herein are designed to empower researchers to mitigate risks and utilize this and similar chemical entities with confidence and safety.
Compound Profile and Hazard Assessment
(4-Ethyl-1,2-oxazol-3-yl)methanamine belongs to the substituted oxazole class of compounds. Its structure features an oxazole ring, a prevalent scaffold in medicinal chemistry recognized for a wide array of biological activities, and a primary aminomethyl group, which confers basic and nucleophilic properties.[1][2] The ethyl substituent at the 4-position of the oxazole ring increases the molecule's lipophilicity.
In the absence of specific toxicological data for (4-Ethyl-1,2-oxazol-3-yl)methanamine, a thorough hazard assessment has been conducted based on its functional groups and available data for similar chemical structures.
Primary Amine Group : Aliphatic amines are frequently categorized as corrosive substances capable of causing severe skin burns and eye damage.[5] They may also exhibit toxicity if inhaled, ingested, or absorbed dermally.[6][7] Furthermore, amines can act as respiratory irritants.[8]
Oxazole Moiety : Oxazole derivatives are extensively employed in drug discovery, displaying a broad spectrum of biological activities.[1][2] While the oxazole core is generally stable, the overall toxicity of the molecule is dictated by its substituents.
Flammability : Organic compounds with a similar molecular weight are often flammable.[6] The presence of combustible carbon-hydrogen and carbon-carbon bonds indicates that this compound should be handled away from potential ignition sources.
Based on this analysis, (4-Ethyl-1,2-oxazol-3-yl)methanamine should be treated as a potentially hazardous substance with the following probable classifications:
Acute Toxicity (Oral, Dermal, Inhalation)
Skin Corrosion/Irritation
Serious Eye Damage/Eye Irritation
Respiratory Tract Irritation
Safe Handling and Personal Protective Equipment (PPE)
A comprehensive risk assessment must be performed before commencing any work with this compound.[7] The following guidelines provide a framework for its safe handling.
2.1. Engineering Controls
Ventilation : All manipulations of (4-Ethyl-1,2-oxazol-3-yl)methanamine, including weighing and the preparation of solutions, must be carried out in a certified chemical fume hood to prevent inhalation exposure.[9][10]
Emergency Equipment : An operational eyewash station and a safety shower must be immediately accessible in the laboratory environment.[9][11]
2.2. Personal Protective Equipment (PPE)
The correct selection and use of PPE are fundamental to minimizing exposure risks.[12]
Eye and Face Protection : Chemical safety goggles, in conjunction with a face shield, are mandatory to protect against accidental splashes.[5][9]
Skin Protection :
Gloves : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage or permeation before use.[10]
Laboratory Coat : A flame-resistant lab coat must be worn and kept fully fastened.
Protective Clothing : For procedures involving larger quantities or a heightened risk of splashes, additional protective garments like a chemical-resistant apron or coveralls are recommended.[5]
Respiratory Protection : In situations where aerosols or dust may be generated outside of a fume hood, a NIOSH-approved respirator equipped with an organic vapor cartridge should be used.[5]
Application Notes and Protocols for the Purification of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Introduction (4-Ethyl-1,2-oxazol-3-yl)methanamine is a substituted heterocyclic amine containing an isoxazole core. This structural motif is of significant interest to researchers in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a substituted heterocyclic amine containing an isoxazole core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The primary amine functionality and the specific substitution pattern on the isoxazole ring offer versatile points for further chemical modification, making it a valuable building block in the synthesis of complex molecular architectures.
The purity of (4-Ethyl-1,2-oxazol-3-yl)methanamine is of paramount importance for its application in research and development. Impurities, which can arise from the synthetic route, may interfere with subsequent reactions, lead to the formation of undesired byproducts, and complicate the interpretation of biological or analytical data. Therefore, robust purification and characterization protocols are essential to ensure the quality and reliability of this key chemical intermediate.
This document provides a comprehensive guide to the purification of (4-Ethyl-1,2-oxazol-3-yl)methanamine, offering detailed protocols for common laboratory techniques and the scientific rationale behind the methodological choices. These notes are intended for researchers, scientists, and drug development professionals who require a high-purity starting material for their work.
Understanding Potential Impurities
A definitive purification strategy is best designed with a clear understanding of the potential impurities. While a specific synthesis route for (4-Ethyl-1,2-oxazol-3-yl)methanamine is not detailed in publicly available literature, we can infer likely impurities based on common synthetic strategies for 3-aminoalkyl-isoxazoles. A probable synthetic pathway involves the formation of a 4-ethylisoxazole-3-carbonitrile intermediate, followed by reduction to the primary amine.
Based on this likely pathway, potential impurities may include:
Byproducts of Isoxazole Ring Formation: Isomeric isoxazoles or byproducts from the cycloaddition reaction used to form the ring.
Reagents from the Reduction Step: Residual reducing agents or their byproducts.
Over-reduction Products: Formation of secondary or tertiary amines if the reduction is not well-controlled.
Solvent and Reagent Residues: Trace amounts of solvents and other reagents used throughout the synthesis.
The following diagram illustrates the logical relationship of potential impurity origins.
Caption: Logical relationship of impurity origins.
Physicochemical Properties
While experimental data is limited, some key physicochemical properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine and its hydrochloride salt have been predicted and are summarized in the table below. These properties are crucial for selecting appropriate purification methods and solvents.
The choice of purification method will depend on the nature of the impurities, the scale of the purification, and the desired final purity. Below are detailed protocols for two highly effective methods: recrystallization and column chromatography.
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying solid compounds. For amines, it is often advantageous to perform the recrystallization on a salt form, such as the hydrochloride salt, which typically exhibits better crystallinity and different solubility properties compared to the free base.
Causality behind Experimental Choices:
The primary amine group of the target compound is basic and can be protonated by an acid to form a salt. This salt formation often leads to a more crystalline and thermally stable solid with altered solubility, which can be exploited for purification. The choice of solvent is critical; the ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the selective crystallization of the pure salt upon cooling.
Experimental Protocol:
Salt Formation:
Dissolve the crude (4-Ethyl-1,2-oxazol-3-yl)methanamine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until the precipitation of the hydrochloride salt is complete. Monitor the pH to ensure complete salt formation.
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
Solvent Selection for Recrystallization:
Test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, or a mixture of solvents like ethanol/water or isopropanol/diethyl ether).
The ideal solvent will dissolve the salt when heated but will result in the formation of crystals upon cooling.
Recrystallization Procedure:
Place the crude hydrochloride salt in an Erlenmeyer flask.
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
Dry the purified crystals under vacuum to remove any residual solvent.
The following diagram illustrates the recrystallization workflow.
Caption: General workflow for purification by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. For basic amines, special considerations are necessary to prevent poor peak shape and yield loss due to interactions with the acidic silica gel stationary phase.
Causality behind Experimental Choices:
The basic amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption. To mitigate this, a competing amine (e.g., triethylamine) is often added to the mobile phase to neutralize the acidic sites on the silica. Alternatively, an amine-functionalized silica gel can be used as the stationary phase. The choice of eluent is based on the polarity of the target compound and the impurities to be removed.
Experimental Protocol:
Stationary Phase and Eluent Selection:
Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is commonly used. For particularly problematic separations, consider using amine-functionalized silica gel.
Eluent System: A common eluent system for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (0.1-1% v/v), to the eluent to improve peak shape and recovery.
Determine the optimal eluent composition by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Column Packing and Sample Loading:
Prepare a slurry of the silica gel in the initial eluent and pack the column.
Dissolve the crude (4-Ethyl-1,2-oxazol-3-yl)methanamine in a minimal amount of the eluent or a stronger solvent like dichloromethane.
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the packed column.
Elution and Fraction Collection:
Begin elution with the chosen mobile phase, maintaining a constant flow rate.
Collect fractions and monitor the elution of the compound by TLC.
A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate impurities with similar polarities.
Isolation of the Purified Product:
Combine the fractions containing the pure product as determined by TLC analysis.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (4-Ethyl-1,2-oxazol-3-yl)methanamine.
The following diagram illustrates the flash chromatography workflow.
Caption: General workflow for purification by flash chromatography.
Analytical Methods for Purity Assessment
After purification, it is essential to assess the purity of (4-Ethyl-1,2-oxazol-3-yl)methanamine. A combination of analytical techniques should be employed for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for this type of molecule.
Typical HPLC Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient
A suitable gradient from high aqueous to high organic
Flow Rate
1.0 mL/min
Detection
UV at a suitable wavelength (e.g., 210-254 nm)
Injection Volume
10 µL
The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of the purified compound and for detecting impurities that may not be visible by HPLC. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group protons, the methylene protons of the aminomethyl group, and the proton on the isoxazole ring. The integration of these signals should be consistent with the molecular structure. The absence of signals corresponding to impurities is a strong indicator of high purity.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, including the distinct signals for the carbons of the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the purified compound. Techniques such as electrospray ionization (ESI) are suitable for this molecule and will show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Conclusion
The purification of (4-Ethyl-1,2-oxazol-3-yl)methanamine is a critical step in ensuring its suitability for downstream applications in research and drug development. The choice between recrystallization of the hydrochloride salt and flash column chromatography will depend on the specific impurity profile and the desired scale of purification. By understanding the chemical properties of the target molecule and the potential impurities, and by applying the detailed protocols outlined in these application notes, researchers can consistently obtain high-purity (4-Ethyl-1,2-oxazol-3-yl)methanamine. The purity of the final product should always be confirmed using a combination of analytical techniques, including HPLC, NMR, and MS.
Technical Support Center: Troubleshooting & Optimization for (4-Ethyl-1,2-oxazol-3-yl)methanamine Synthesis
Executive Summary Synthesizing (4-Ethyl-1,2-oxazol-3-yl)methanamine from its corresponding nitrile precursor, 1[1], presents a classic chemoselectivity challenge in heterocyclic chemistry. The primary failure mode during...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Synthesizing (4-Ethyl-1,2-oxazol-3-yl)methanamine from its corresponding nitrile precursor, 1[1], presents a classic chemoselectivity challenge in heterocyclic chemistry. The primary failure mode during this transformation is the unintended reductive cleavage of the isoxazole N-O bond. This guide provides a mechanistic breakdown, a validated protocol, and targeted troubleshooting steps to achieve >85% yield by selecting the correct hydride source and workup conditions.
Pathway Analysis: Chemoselectivity in Isoxazole Reduction
The isoxazole ring is an electron-rich heterocycle, but its N-O bond is relatively weak and highly susceptible to 2[2]. Transition metals (like Pd) readily insert into the N-O bond, leading to ring opening and the formation of unwanted
β
-amino enones.
To prevent this, the reduction of the exocyclic nitrile must proceed via an electrophilic activation mechanism rather than a nucleophilic or single-electron transfer pathway. Borane-tetrahydrofuran (BH₃·THF) selectively coordinates to the more basic nitrile nitrogen, reducing the triple bond to a primary amine without disrupting the heterocycle[3].
Reaction pathway showing selective vs. non-selective reduction of 4-ethylisoxazole-3-carbonitrile.
Reagent Selection Matrix
Summarized below is the quantitative data comparing common reducing agents for this specific transformation.
Reducing Agent
Typical Conditions
Target Amine Yield (%)
Ring Cleavage (%)
Recommendation
Pd/C, H₂
MeOH, rt, 1 atm
< 5%
> 90%
Avoid. Rapid N-O bond hydrogenolysis.
LiAlH₄
THF, 0 °C to rt
20–30%
50–60%
Not Recommended. Harsh nucleophilic attack degrades the ring.
Raney Ni, H₂
NH₃/MeOH, 50 psi
60–70%
15–20%
Acceptable. Requires strict optimization to prevent over-reduction.
BH₃·THF
THF, 0 °C to 60 °C
82–88%
< 5%
Highly Recommended. Electrophilic reduction preserves the N-O bond.
Troubleshooting & FAQs
Q: My reaction is yielding a highly polar, UV-active byproduct instead of the target amine. What is happening?A: You are observing the
β
-amino enone, which results from the2[2]. When the ring opens, it forms a conjugated enone system, drastically increasing polarity and UV absorbance. Switch to a hydride-based reducing agent like BH₃·THF to preserve the heterocycle.
Q: Can I use Raney Nickel to scale up this reduction safely?A: Yes, but with strict caveats. Raney Nickel can catalyze the 4 if the conditions are too harsh[4]. Furthermore, the intermediate imine can react with the newly formed primary amine, causing dimerization. If you must use Raney Nickel, perform the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., NH₃/MeOH). The excess ammonia shifts the equilibrium, suppressing the nucleophilic attack of the primary amine on the intermediate imine.
Q: My LC-MS shows the correct mass plus ~14 Da (M+14) after the BH₃·THF reduction. What went wrong?A: This indicates an incomplete hydrolysis of the borane-amine complex. Borane forms a highly stable Lewis acid-base adduct with the newly synthesized primary amine. A simple aqueous quench is insufficient to break this B-N bond; you must perform a strict acidic hydrolysis (e.g., 1M HCl at 60 °C) to liberate the free (4-Ethyl-1,2-oxazol-3-yl)methanamine.
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the inline analytical checks confirm success.
Step 1: Preparation & Substrate Loading
Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Purge thoroughly with Argon.
Dissolve 4-ethylisoxazole-3-carbonitrile (1.0 eq) in anhydrous THF to create a 0.2 M solution.
Cool the reaction vessel to 0 °C using an ice-water bath.
Step 2: Electrophilic Reduction
Add BH₃·THF complex (1 M in THF, 2.5 eq) dropwise over 30 minutes.
Causality Insight: Dropwise addition manages the exothermic reaction. Localized heating spikes can provide the activation energy required for unintended ring opening.
Remove the ice bath and heat the mixture to 60 °C (reflux) for 4–6 hours.
Self-Validation Check: Monitor the reaction via IR spectroscopy. The reaction is complete when the sharp nitrile peak at ~2250 cm⁻¹ completely disappears. If a strong ketone C=O stretch appears at ~1680 cm⁻¹, ring cleavage has occurred.
Step 3: Quenching & Adduct Hydrolysis
Cool the mixture back to 0 °C.
Carefully quench by adding Methanol dropwise until effervescence (H₂ gas evolution) ceases. This safely destroys the excess borane.
Add 1M aqueous HCl (3.0 eq) and heat the mixture at 60 °C for 1 hour.
Causality Insight: As discussed in the FAQs, this step is mandatory to hydrolyze the stable borane-amine adduct and release the target methanamine into the aqueous layer as a hydrochloride salt.
Step 4: Workup & Isolation
Cool to room temperature and wash the acidic aqueous layer with Diethyl Ether (2x) to remove non-polar organic impurities. Discard the organic washes.
Basify the aqueous layer to pH 10–11 using 2M NaOH.
Extract the free amine with Dichloromethane (3x).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Technical Support Center: Troubleshooting (4-Ethyl-1,2-oxazol-3-yl)methanamine Synthesis
Welcome to the Advanced Technical Support Guide for the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine. As a Senior Application Scientist, I have designed this resource to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Guide for the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine. As a Senior Application Scientist, I have designed this resource to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind the most notorious side reactions in isoxazole chemistry—specifically during the critical reduction of 4-ethyl-1,2-oxazole-3-carbonitrile to the target methanamine—and provide self-validating protocols to ensure your success.
The Thermodynamic Tightrope: Understanding the Isoxazole Core
The synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine requires walking a thermodynamic tightrope: you must fully reduce the highly oxidized cyano group (C≡N) to a primary amine without destroying the adjacent heterocycle.
The primary failure point in this workflow is the N-O
σ
-bond . This bond is the thermodynamic weak link of the isoxazole scaffold, possessing an average bond dissociation energy of only ~57 kcal/mol1[1]. If your reaction conditions are too harsh, transition metals will insert into this labile bond, leading to catastrophic ring-opening 2[2]. Conversely, if the reduction is too slow, the intermediate imine will be attacked by the newly formed primary amine, resulting in dimerization3[3].
Mechanistic Pathways & Diagnostic Workflows
Caption: Mechanistic pathways leading to methanamine versus dimerization and N-O cleavage.
Caption: Troubleshooting workflow for the reduction of 4-ethyl-1,2-oxazole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a complete loss of the isoxazole aromatic signals in my NMR after nitrile reduction?A: You are experiencing N-O bond hydrogenolysis. When subjected to standard catalytic hydrogenation (e.g., H₂ over Pd/C) or strong reducing agents like LiAlH₄ at elevated temperatures, transition metals readily insert into the labile N-O bond, leading to ring-opening and the formation of
β
-enamino ketones or
β
-hydroxy ketones2[2].
Self-Validating Check: Look at your crude ¹H-NMR. The 4-ethylisoxazole ring possesses a highly distinct, downfield singlet for the C5 proton (typically around 8.2–8.4 ppm). If this peak disappears, your ring has cleaved.
Q: My mass spectrometry shows a major byproduct with nearly double the expected molecular weight. What is happening?A: This indicates dimerization to a secondary amine. The reduction of a nitrile proceeds via a highly electrophilic intermediate imine. The newly formed primary amine is a strong nucleophile that can attack this unreduced imine, expelling ammonia and forming a dimer3[3].
Self-Validating Check: The presence of a secondary amine dimer can be confirmed by a characteristic [2M - NH3 + H]+ peak in your crude LC-MS.
Q: How can I achieve chemoselective reduction without these side reactions?A: You must abandon Pd/C. Instead, utilize the Nickel Boride / Sodium Borohydride system combined with in situ Boc protection. The Nickel Boride catalyst is mild enough to leave the N-O bond intact, while the Boc anhydride immediately traps the primary amine as it forms, physically preventing it from attacking the intermediate imine.
Quantitative Analysis of Reducing Agents
To highlight the causality of reagent selection, below is a comparative summary of reduction conditions applied to 4-ethyl-1,2-oxazole-3-carbonitrile:
This protocol relies on a self-validating system: at each step, specific physical or analytical cues confirm that the underlying chemical logic is functioning correctly.
Step 1: Reaction Setup & In Situ Protection
Procedure: In a flame-dried round-bottom flask, dissolve 4-ethyl-1,2-oxazole-3-carbonitrile (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in anhydrous methanol (0.2 M) at 0 °C.
Causality: Methanol acts as the proton source. Boc₂O must be present before reduction begins to trap the primary amine instantly, eliminating the nucleophile responsible for dimerization.
Self-Validating Check: TLC (Hexanes/EtOAc 7:3) should show only the starting nitrile. No reaction should occur yet.
Step 2: Catalyst Generation & Reduction
Procedure: Add NiCl₂·6H₂O (0.1 eq) to the stirring solution. Slowly add NaBH₄ (4.0 eq) in small portions over 30 minutes, maintaining the temperature at 0 °C.
Causality: NaBH₄ reduces the Ni(II) salt to finely divided Ni(0) boride, which serves as the active, chemoselective catalyst for nitrile reduction. The mild nature of Ni₂B prevents the ~57 kcal/mol N-O bond from cleaving1[1].
Self-Validating Check: The solution will immediately turn from pale green to pitch black (confirming Ni₂B formation), accompanied by vigorous H₂ gas evolution (bubbling). Cessation of bubbling indicates consumption of the hydride and reaction completion.
Step 3: Workup & Deprotection
Procedure: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Treat the isolated crude Boc-amine with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.
Causality: Celite filtration prevents the finely divided nickel from causing intractable emulsions. TFA cleanly removes the Boc group to yield the target methanamine as a stable TFA salt.
Self-Validating Check: LC-MS post-TFA treatment must show a shift to the free amine mass ([M+H]+ = 127.1). Crucially, the ¹H-NMR must display an intact C5 isoxazole proton singlet at ~8.3 ppm, confirming the heterocycle survived the workflow.
References
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - MDPI.
URL:[Link]
Technical Support Center: Purification of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Welcome to the technical support guide for the purification of (4-Ethyl-1,2-oxazol-3-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scien...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (4-Ethyl-1,2-oxazol-3-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is based on established chemical principles and field-proven insights for handling primary amines and isoxazole-containing compounds.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Issue 1: Poor Peak Shape and Streaking on Silica Gel TLC/Column Chromatography
Symptoms:
Your compound appears as a long, trailing streak rather than a compact spot on a TLC plate.
During column chromatography, the product elutes over a large number of fractions with no defined peak.
Recovery from the column is low.
Causality: The primary amine in your compound is basic. It interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, leading to tailing.
Solutions:
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your amine for binding sites on the silica.
Recommended Modifier: 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
Protocol: Start by adding 1% Et₃N to your chosen eluent system and observe the change in Rf and spot shape on a TLC plate. Adjust the concentration as needed to achieve a compact spot.
Use a Deactivated Stationary Phase:
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Use Brockmann activity II or III for best results.
Amine-Functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent separation.[2]
Issue 2: Low Recovery After Aqueous Workup / Liquid-Liquid Extraction
Symptoms:
After performing an acid-base extraction to remove non-basic impurities, the yield of your recovered amine is significantly lower than expected.
Causality: Incomplete protonation or deprotonation of the amine can lead to it being partially soluble in both the aqueous and organic layers. The pKa of a primary aminomethyl group is typically around 9-10. For efficient extraction, the pH of the aqueous phase must be adjusted to be at least 2 pH units away from the pKa of the amine.
Solutions:
To Extract into Aqueous Acid: Ensure the pH of the aqueous layer is ≤ 2. Use 1M or 2M HCl. Check the pH with litmus paper or a pH meter.
To Recover into Organic Solvent: After extraction, you must basify the acidic aqueous layer to a pH of ≥ 12 to ensure the amine is fully deprotonated (free-based). Use 2M NaOH or saturated sodium bicarbonate solution.[3] Be cautious and add the base slowly while cooling the mixture, as the neutralization is exothermic.
"Salting Out": If your amine has some water solubility even in its free-base form, saturate the aqueous layer with sodium chloride (NaCl) before extracting with an organic solvent.[3] This reduces the solubility of organic compounds in the aqueous phase.
Issue 3: Compound Appears to Decompose During Purification or Storage
Symptoms:
Appearance of new, unidentified spots on a TLC plate after purification or upon standing.
The purified product changes color (e.g., from colorless to yellow or brown).
NMR analysis shows a complex mixture after the compound was initially pure.
Causality: While the isoxazole ring is generally stable, it can be sensitive to certain conditions.[4] Strong basic conditions, particularly at elevated temperatures, can lead to ring-opening.[4][5] The primary amine can also be susceptible to oxidation.
Solutions:
Avoid Strong Bases and Heat: When basifying during an extraction, use a milder base like sodium bicarbonate if possible and keep the solution cool in an ice bath. Avoid prolonged heating. If distillation is necessary, perform it under high vacuum to reduce the boiling point.
Purify as a Salt: The most reliable method to improve the stability of a primary amine is to convert it into a salt (e.g., hydrochloride or oxalate). Salts are typically crystalline, non-volatile solids that are much less prone to oxidation and degradation than the free base.
Inert Atmosphere: Handle and store the purified free base under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
Storage: Store the purified compound, especially the free base, in a freezer and protected from light.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for (4-Ethyl-1,2-oxazol-3-yl)methanamine?
A1: The optimal strategy depends on the scale and the impurity profile. A robust, general workflow is to first perform an acid-base extraction to remove neutral or acidic impurities. Then, purify the resulting crude free base by column chromatography using a triethylamine-modified eluent. For long-term stability and highest purity, subsequent conversion to a hydrochloride salt followed by recrystallization is highly recommended.
Q2: Should I purify my compound as the free base or as a salt?
A2: This depends on your next step.
Purify as a Free Base if: The next reaction step requires the amine to be nucleophilic. The free base is often an oil or low-melting solid, making it more suitable for column chromatography.
Purify as a Salt if: You need a stable, solid material for long-term storage, accurate weighing, or for use in biological assays. Salts are generally easier to handle and are often highly crystalline, which is an excellent final purification step.[7][8]
Q3: How do I convert the free base to its hydrochloride (HCl) salt?
A3: A standard laboratory procedure is as follows:
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.
Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise while stirring.
The hydrochloride salt will typically precipitate out of the solution.
Collect the solid by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
Q4: The synthesis of my isoxazole involved hydroxylamine. Could this be an impurity?
A4: Yes, residual hydroxylamine or its salts can be present. An acidic wash during the aqueous workup (as described in Issue 2) is very effective at removing basic impurities like hydroxylamine.
Q5: My compound is an oil. How can I get a solid derivative for characterization?
A5: Salt formation is the best method.[7][8] Besides the HCl salt, you can also form salts with other acids like oxalic acid or tartaric acid, which often yield highly crystalline solids. This is a classic technique for purifying amines and obtaining solid derivatives.[7]
III. Experimental Workflows & Data
Data Presentation: Chromatography System Selection
Stationary Phase
Mobile Phase System
Advantages
Disadvantages
Silica Gel
Dichloromethane/Methanol + 1% Triethylamine
Ubiquitous, good for moderately polar compounds.
Requires basic modifier to prevent tailing.
Alumina (Neutral)
Ethyl Acetate/Hexane
Excellent for basic compounds, no tailing.
Can be less resolving than modern silica gels.
C18 Reverse Phase
Water/Acetonitrile + 0.1% TFA or Formic Acid
Good for polar compounds, can be coupled to LC-MS.[2]
Requires removal of water from fractions.
SCX (Strong Cation Exchange)
Methanol wash, then elute with 1-2% NH₃ in Methanol
Highly selective for basic compounds, excellent for trace impurity removal.[3]
Step-wise elution, not a continuous gradient.
Diagrams
Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Mechanism of Tailing on Silica and Mitigation
Caption: How a basic modifier prevents peak tailing.
IV. References
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]
Movassaghi, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 219-225. Retrieved from [Link]
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Retrieved from [Link]
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
Construction of Isoxazole ring: An Overview. (2024, June 30). Journal of Survey in Fisheries Sciences. Retrieved from [Link]
Chromatography Basics: A Beginner's Guide. (2025, January 6). Proteomics. Retrieved from [Link]
Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved from [Link]
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC - NIH. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 20). Understanding Basic Chromatography: Principles and Techniques. Retrieved from [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved from [Link]
Pharma Now. (n.d.). Chromatography: A Comprehensive Guide for Beginners. Retrieved from [Link]
ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Cytiva. (n.d.). What is chromatography – types, uses, principles. Retrieved from [Link]
Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
Technical Support Center: Troubleshooting Stability Issues with (4-Ethyl-1,2-oxazol-3-yl)methanamine
Welcome to the Technical Support Center for (4-Ethyl-1,2-oxazol-3-yl)methanamine (also known as (4-ethylisoxazol-3-yl)methanamine). This compound features a delicate 1,2-oxazole (isoxazole) core paired with a reactive pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (4-Ethyl-1,2-oxazol-3-yl)methanamine (also known as (4-ethylisoxazol-3-yl)methanamine). This compound features a delicate 1,2-oxazole (isoxazole) core paired with a reactive primary methanamine group. While this structural motif is highly valuable in medicinal chemistry for its electron-rich aromaticity and hydrogen-bonding potential ()[1], it presents unique stability challenges.
This guide provides drug development professionals and analytical chemists with field-proven insights to troubleshoot degradation, optimize storage, and ensure the scientific integrity of experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does (4-Ethyl-1,2-oxazol-3-yl)methanamine degrade rapidly in basic aqueous buffers?A1: The 1,2-oxazole ring is inherently susceptible to base-catalyzed N-O bond cleavage. Under alkaline conditions (pH > 8.0), hydroxide ions can initiate direct nucleophilic attack or deprotonation, leading to ring opening and the formation of acyclic cyanoenol or enamino fragments ()[2]. This is a well-documented vulnerability; for instance, the isoxazole-containing drug leflunomide undergoes rapid ring opening at pH 10.0, exhibiting a half-life of just 1.2 hours at 37°C[2]. While the ethyl group at C4 provides minor steric shielding, the basicity of the surrounding media must be strictly controlled to prevent hydrolytic failure.
Q2: How does the primary methanamine group complicate the stability of the free base?A2: The primary amine (-CH₂NH₂) at the C3 position makes the molecule intrinsically basic. If stored as a free base, this localized alkaline microenvironment can auto-catalyze the degradation of the adjacent isoxazole ring[1]. Furthermore, primary amines are highly nucleophilic and prone to atmospheric oxidation and carbamate formation upon exposure to CO₂. Converting the compound to its hydrochloride salt, (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride, neutralizes the amine, drops the local pH, and significantly extends shelf life ()[3].
Q3: What precautions are necessary during photochemical assays or UV-HPLC detection?A3: Isoxazole rings are photochemically active. Exposure to UV irradiation (particularly < 300 nm) can induce an irreversible photoisomerization ()[4]. The absorbed photon excites the molecule, triggering rapid N-O bond cleavage (often within 100 femtoseconds) to form a transient azirine intermediate, which subsequently rearranges into a more thermodynamically stable oxazole ring[4]. To prevent artifactual degradation during HPLC, UV detection should be monitored at higher wavelengths if possible, and sample vials must be shielded using amber glass.
Q4: Is the compound stable under biological reductive conditions (e.g., in vitro microsomal assays)?A4: Researchers often observe unexpected clearance of isoxazole-containing compounds in hepatic microsomal stability assays. This is due to reductive cleavage of the N-O bond catalyzed by NADH-dependent reductases and Cytochrome P450 enzymes[5]. This reductive ring opening forms stable amidine or enamino ketone metabolites, a metabolic clearance pathway famously observed in the anticoagulant razaxaban ()[5]. When calculating intrinsic clearance (CLint), you must monitor for these acyclic ring-opened metabolites to accurately close the mass balance.
Degradation Pathways Visualization
Fig 1. Primary degradation pathways of the 1,2-oxazole ring under chemical and physical stress.
Quantitative Data: Stability Profile
The following table summarizes the extrapolated hydrolytic stability of the isoxazole ring based on established kinetic models of analogous structures[2].
Causality & Design: To differentiate between enzymatic clearance and chemical instability in biological assays, a buffer-only stability profile is mandatory. This protocol uses an acidic quench strategy to lock the equilibrium, ensuring that degradation does not continue while samples sit in the autosampler queue.
Stock Preparation: Dissolve (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride in anhydrous DMSO to a concentration of 10 mM. Store at -20°C.
Buffer Spiking: Dilute the stock 1:100 into pre-warmed (37°C) aqueous buffers (pH 4.0 acetate, pH 7.4 phosphate, pH 10.0 borate) to achieve a 100 µM final concentration.
Incubation & Sampling: Incubate in a thermomixer at 37°C. Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.
Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
Why? The TFA instantly drops the pH, protonating the amine and halting any base-catalyzed N-O cleavage[2].
Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS.
Validation Check: Sum the peak areas of the parent compound and the predicted cyanoenol/amidine degradants. A mass balance < 90% indicates secondary degradation pathways (e.g., oxidation or volatilization) are occurring.
Fig 2. Self-validating workflow for assessing pH and temperature-dependent stability.
Protocol 2: Conversion to Hydrochloride Salt for Long-Term Storage
Causality & Design: Free base isoxazole methanamines auto-degrade due to the basicity of the primary amine. Converting to the HCl salt neutralizes the basic amine, removing the intramolecular catalyst for ring opening[3].
Dissolution: Dissolve the free base of (4-Ethyl-1,2-oxazol-3-yl)methanamine in anhydrous diethyl ether under an argon atmosphere.
Acidification: Slowly add 1.1 equivalents of ethereal HCl (2M in diethyl ether) dropwise at 0°C with vigorous stirring.
Precipitation: A white precipitate of the hydrochloride salt will form immediately. Stir for an additional 15 minutes to ensure complete conversion.
Isolation: Filter the precipitate rapidly under a stream of argon to prevent atmospheric moisture absorption (the salt can be hygroscopic).
Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether. Dry under high vacuum (< 0.1 mbar) for 12 hours at room temperature. Store in a sealed amber vial at 2-8°C.
References
pH and temperature stability of the isoxazole ring in leflunomide
Source: ResearchGate
URL:[Link]
Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole
Source: The Journal of Physical Chemistry A - ACS Publications
URL:[Link]
Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs
Source: PubMed
URL:[Link]
Advances in isoxazole chemistry and their role in drug discovery
Source: PMC
URL:[Link]
Technical Support Center: (4-Ethyl-1,2-oxazol-3-yl)methanamine
Welcome to the technical support guide for (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common handling and solubility challenges associated with this compound. Our goal is to provide practical, scientifically-grounded solutions to ensure the successful integration of this molecule into your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine?
A1: Understanding the fundamental properties of this molecule is the first step to troubleshooting. (4-Ethyl-1,2-oxazol-3-yl)methanamine is a small molecule featuring a primary amine group attached to a substituted isoxazole ring.[1][2] This structure dictates its behavior in solution.
Primary Aliphatic Amine (-CH₂NH₂): This group is basic and is the primary driver of the compound's pH-dependent solubility. The lone pair of electrons on the nitrogen atom can accept a proton.[3][4]
Isoxazole Ring: A five-membered aromatic heterocycle that is generally stable but can be susceptible to ring-opening under harsh basic conditions.[5][6][7]
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Significance for Solubility
pKa (Conjugate Acid)
9.5 - 11.0
This is the pH at which the amine is 50% protonated. Most simple alkyl amines fall within this range.[8] Below this pH, the protonated, charged form dominates, leading to higher aqueous solubility.
A low cLogP suggests a relatively hydrophilic character, but the uncharged form may still have limited aqueous solubility.
| Topological Polar Surface Area (TPSA) | 52.05 Ų[1] | This value indicates good potential for membrane permeability and contributes to its overall polarity. |
Q2: My compound won't dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). Why?
A2: This is the most common issue encountered. At neutral pH, a significant portion of the (4-Ethyl-1,2-oxazol-3-yl)methanamine molecules are in their free base, uncharged form. While the molecule has some polar features, the hydrophobic ethyl group and the isoxazole ring limit its solubility in water when the amine is not protonated.[3][9][10] To achieve solubility in aqueous media, you must protonate the primary amine to form a water-soluble salt.[11]
Q3: What is the recommended solvent for making a primary stock solution?
A3: For initial stock solutions, it is highly recommended to use a polar aprotic solvent.
These organic solvents can dissolve a wide range of compounds regardless of their ionization state.[12] Prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents. This stock can then be diluted into your aqueous experimental medium. Note: Always check the tolerance of your specific assay for the final concentration of the organic solvent.
Q4: Is the isoxazole ring stable during my experiments?
A4: The isoxazole ring is generally considered a stable aromatic system.[6] However, its stability can be influenced by pH and temperature. Studies on related isoxazole-containing drugs have shown that the ring can undergo cleavage under strongly basic conditions (e.g., pH > 10), especially at elevated temperatures (e.g., 37°C).[6][13] For most standard biological assays conducted at or near neutral pH, the ring is expected to be stable.[6]
II. Troubleshooting Guide: Common Solubility Problems
Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
Cause: This "crashing out" occurs because the concentration of your compound in the final aqueous solution exceeds its maximum solubility at that specific pH. Even if the final DMSO concentration is low (e.g., <1%), the compound rapidly transitions from a favorable organic environment to an unfavorable neutral aqueous one.
Solution Workflow: The key is to ensure the final aqueous medium is acidic enough to keep the compound protonated and dissolved.
Step 1: Prepare an Acidic Diluent: Use a buffer with a pH at least 1.5 to 2 units below the predicted pKa of the amine. A good starting point is a 50 mM citrate buffer (pH 4.0) or simply dilute HCl (0.01 to 0.1 M).
Step 2: Dilute into Acid: Add the required volume of your DMSO stock directly into the acidic diluent, not the other way around. Vortex immediately. This ensures the compound is protonated upon dilution.
Step 3: pH Adjustment (If Necessary): If your final experiment requires a near-neutral pH, you can now slowly add a base (e.g., 1 M NaOH or a concentrated buffer like 1 M HEPES pH 7.5) dropwise while vigorously stirring to bring the pH up to the desired level. The pre-dissolved state of the compound helps prevent immediate precipitation, though you may still be limited by its thermodynamic solubility.
Problem 2: I'm performing an extraction and have low recovery of my compound from the organic layer.
Cause: If your aqueous layer is acidic or neutral, the amine will be protonated, forming a water-soluble salt.[11] This salt will preferentially partition into the aqueous phase, leading to poor recovery in organic solvents like ethyl acetate or dichloromethane (DCM).[14]
Solution Protocol: Base-Driven Extraction
Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous solution containing your compound to be at least 1.5-2 pH units above the pKa. A pH of 11-12 is typically sufficient. Use a base like 1 M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃). This deprotonates the amine, converting it to the neutral, more hydrophobic "free base" form.
Extract with Organic Solvent: Perform the extraction with your chosen water-immiscible organic solvent (e.g., Ethyl Acetate, DCM). The neutral compound will now readily partition into the organic layer.
Repeat Extraction: Repeat the extraction 2-3 times with fresh organic solvent to maximize recovery.
Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to isolate your compound.[11]
Problem 3: The compound appears as an oily film or sticky solid that won't dissolve, even in DMSO.
Cause: This can happen for several reasons:
Hygroscopic Nature: The compound, especially in its salt form (e.g., an HCl or TFA salt from purification), may have absorbed atmospheric water, creating a viscous syrup.
Residual Solvent: Incomplete drying during synthesis can leave residual high-boiling solvents.
Polymorphism: The solid may exist in an amorphous or less stable crystalline form that is difficult to wet.
Troubleshooting Steps:
Drying: Place the sample under high vacuum for several hours (or overnight) to remove any absorbed water or residual solvent. Gentle heating (e.g., 30-40°C) can be used if the compound is thermally stable.
Sonication: After adding the solvent (e.g., DMSO), place the vial in a bath sonicator. The ultrasonic energy can help break up aggregates and facilitate the solvation process.
Gentle Warming: Warm the solution to 30-40°C while stirring. Do not overheat, as this could risk degradation.
Solvent Test: If DMSO fails, try a small amount in ethanol or methanol. Sometimes a protic solvent can be more effective at breaking down intermolecular hydrogen bonds in the solid state.[9][15]
III. References
Outline a general procedure for the separation of amines from neutral compounds . Filo. Published January 20, 2026. Available from: [Link]
Amine workup : r/Chempros . Reddit. Published March 12, 2024. Available from: [Link]
Solubility and pH of amines . ISSR. Available from: [Link]
Amine compounds . SlideShare. Available from: [Link]
(4-Ethyl-1,2-oxazol-3-yl)methanamine | CAS#:1784891-43-5 . Chemsrc. Published November 9, 2025. Available from: [Link]
Properties of Amines . LibreTexts Chemistry. Available from: [Link]
Technical Support Center: Optimizing Reaction Conditions for (4-Ethyl-1,2-oxazol-3-yl)methanamine
Welcome to the technical support center for the synthesis and optimization of (4-Ethyl-1,2-oxazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and optimization of (4-Ethyl-1,2-oxazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the chemical rationale behind key decisions, helping you troubleshoot and optimize your synthetic route effectively.
Section 1: Overview of Synthetic Strategies
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a substituted aminomethylisoxazole, a scaffold of interest in medicinal chemistry. The primary challenge in its synthesis lies not in the complexity of the reactions, but in the careful selection of reagents and conditions to maximize yield while preventing common side reactions, particularly the cleavage of the fragile N-O bond within the isoxazole ring.[1]
Two primary, convergent synthetic pathways are generally considered for this target. Both routes begin with the construction of a suitably functionalized 4-ethyl-1,2-oxazole core, followed by the elaboration of the C3-substituent into the final aminomethyl group.
Figure 1: High-level overview of primary synthetic pathways.
Route A (Nitrile Reduction) is often favored for its straightforwardness, as the nitrile can be a stable intermediate. However, the reduction step requires careful control to avoid side reactions.
Route B (Reductive Amination) is a powerful method widely used in pharmaceutical chemistry for its reliability and generally milder conditions.[2]
Section 2: FAQs & Troubleshooting - Isoxazole Ring Formation
The construction of the 3,4-disubstituted isoxazole core is the foundation of the synthesis. Common issues include low yields and lack of regioselectivity.
Q1: My isoxazole ring synthesis is low-yielding. What are the common causes?
Low or no yield can often be traced back to starting material integrity, intermediate stability, or suboptimal reaction conditions.[1] A systematic approach is crucial for diagnosis.
Figure 2: Decision flowchart for troubleshooting low isoxazole yield.
Starting Material Integrity: For syntheses involving the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine, ensure the dicarbonyl compound is pure. These compounds can exist as keto-enol tautomers, which can impact reactivity.[1]
Intermediate Stability: When using a 1,3-dipolar cycloaddition approach, the nitrile oxide intermediate is highly prone to dimerization to form furoxans, especially at high concentrations. To mitigate this, the nitrile oxide should be generated in situ in the presence of the alkyne dipolarophile.[1]
Reaction Conditions: The pH is critical for the condensation with hydroxylamine. The reaction typically requires mildly acidic conditions to protonate the hydroxylamine, increasing its reactivity.
Q2: I'm observing a mixture of regioisomers (e.g., 3,5- vs. 3,4-disubstituted). How can I improve regioselectivity?
Regioisomer formation is a classic challenge in isoxazole synthesis, governed by the interplay of steric and electronic factors of your reactants.[1]
Substrate Modification: The most reliable method for controlling regiochemistry is to modify the substrate. Instead of a symmetric 1,3-dicarbonyl, using a β-enamino ketone derivative can provide excellent regiochemical control.[1]
Solvent and Catalysis: Solvent polarity can influence the transition state of the cycloaddition or condensation, favoring one isomer over another. Experimenting with a range of solvents (e.g., ethanol, acetonitrile, toluene) is recommended. In some cases, the addition of a Lewis acid catalyst can also direct the regioselectivity.[1]
Section 3: FAQs & Troubleshooting - Introduction of the Aminomethyl Group
This is the most critical and often problematic step. The choice of reducing agent and reaction conditions is paramount to prevent ring cleavage.
Q3: I'm attempting the reduction of 4-Ethyl-1,2-oxazole-3-carbonitrile, but the yield is poor and I see multiple byproducts. What's happening?
The primary challenge here is the reductive cleavage of the N-O bond, a known vulnerability of the isoxazole ring.[1] Harsh reducing conditions, particularly catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), can readily destroy the heterocyclic core.
Reducing Agent
Typical Conditions
Pros
Cons & Causality
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF or Et₂O, 0 °C to RT
Powerful, effective for nitriles.
Highly reactive, can lead to over-reduction or ring cleavage if not carefully controlled. Requires stringent anhydrous conditions and a careful aqueous workup.
Milder than LiAlH₄, more chemoselective. The CoCl₂ is crucial as it forms cobalt boride species that are the active reductant for the nitrile.
Can still cause some N-O bond cleavage. Reaction can be heterogeneous and require monitoring.
Catalytic Hydrogenation (e.g., H₂/Raney Ni)
Ethanol or Methanol, H₂ (balloon or Parr shaker)
Can be effective and clean.
High Risk of N-O Bond Cleavage .[1] Raney Nickel is often preferred over Palladium as it can sometimes be less aggressive towards the N-O bond, but this must be carefully optimized.
Diisobutylaluminum Hydride (DIBAL-H)
Anhydrous Toluene or CH₂Cl₂, -78 °C
Can selectively reduce nitriles to aldehydes if stoichiometry is controlled, but can achieve full reduction to the amine under different conditions.
Requires cryogenic temperatures and strict anhydrous technique. Less commonly used for full reduction to the amine.
Expert Recommendation: For the reduction of the nitrile, a NaBH₄/CoCl₂ system often provides the best balance of reactivity and selectivity, minimizing ring-opening.
Protocol 1: Nitrile Reduction using NaBH₄/CoCl₂
Dissolve 4-Ethyl-1,2-oxazole-3-carbonitrile (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~2.0 eq) in methanol.
Slowly add the CoCl₂ solution to the nitrile solution at 0 °C. The solution will turn deep blue/purple.
In small portions, carefully add Sodium Borohydride (NaBH₄, ~5.0 eq) to the reaction mixture over 30-60 minutes. Vigorous gas evolution (H₂) will occur. Caution: Perform in a well-ventilated fume hood.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction by slow addition of 2M aq. HCl at 0 °C until the gas evolution ceases and the solution becomes clear (or a precipitate of cobalt salts forms).
Basify the mixture with concentrated ammonium hydroxide or 6M NaOH to pH > 10.
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
Q4: What are the best practices for the reductive amination of 4-Ethyl-1,2-oxazole-3-carbaldehyde?
Reductive amination is an excellent alternative. The key is the in situ formation of an imine or iminium ion, which is then reduced by a mild, chemoselective hydride source.
Figure 3: Workflow for reductive amination.
Ammonia Source: Anhydrous ammonia can be used, but for laboratory scale, ammonium acetate (NH₄OAc) or ammonium chloride/triethylamine are more convenient sources.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and does not reduce the starting aldehyde at an appreciable rate.
Solvent & pH: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A slightly acidic medium, often provided by the acetic acid byproduct from NaBH(OAc)₃, facilitates imine formation.
Section 4: Product Isolation and Purification
Q5: My final product, (4-Ethyl-1,2-oxazol-3-yl)methanamine, is difficult to purify by standard column chromatography. What are my options?
Primary amines are notoriously challenging to purify on standard silica gel due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This leads to significant peak tailing and poor separation.
Modified Eluent: The simplest solution is to add a basic modifier to your eluent system (e.g., Hexanes/Ethyl Acetate). Add 0.5-2% triethylamine (Et₃N) or a 1-5% solution of 7N ammonia in methanol to the polar component of your mobile phase. This deactivates the acidic sites on the silica, improving elution.
Alternative Stationary Phases: If tailing persists, consider using neutral alumina or, even better, an amino-functionalized silica gel column.
Purification via Salt Formation: This is a robust and highly effective technique for purifying basic compounds.
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
Add a solution of HCl in ether (or a similar non-aqueous acid like oxalic acid in ethanol) dropwise until precipitation is complete.
Collect the resulting salt (e.g., the hydrochloride salt) by filtration. The salt is often a crystalline solid that is much less polar and easier to handle than the freebase.
The salt can be recrystallized to high purity.
To recover the final product, the pure salt is dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent.
Ion-Exchange Chromatography: For very polar amines, a strongly acidic cation exchange resin can be used. The crude product is loaded onto the column, which is then washed to remove neutral impurities. The desired amine is subsequently eluted by washing with a basic solution, such as aqueous ammonia.[3]
Section 5: General Stability and Handling
Q6: Are there any stability concerns with aminomethylisoxazoles?
Yes. As discussed, the isoxazole N-O bond is the primary point of vulnerability.
Avoid Strong Bases and Acids: While necessary for workup, prolonged exposure to strongly basic or acidic conditions should be avoided as it can promote ring-opening.[1]
Reductive Conditions: Be mindful that residual reducing agents or certain metal catalysts can cause degradation over time.
Photochemical Stability: While not specifically reported for this molecule, many heterocyclic systems can be sensitive to UV light. It is good practice to store the compound in an amber vial, protected from light.[1]
By understanding the chemical principles behind each step and anticipating common pitfalls, you can significantly streamline the optimization process for the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine.
References
BenchChem. (2025).
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society, 127(1), 210–216. [Link]
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
Shafiee, M., & Ghasemzadeh, M. A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33589–33611. [Link]
Tarasov, A. V., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12531–12586. [Link]
Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
Technical Support Center: Scale-Up Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
Introduction Welcome to the technical support guide for the scale-up synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine. This molecule is a valuable building block in medicinal chemistry, often utilized in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the scale-up synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. This guide is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with transitioning this synthesis from bench-scale to larger-scale production. We will address common issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for (4-Ethyl-1,2-oxazol-3-yl)methanamine?
The most industrially viable route involves a two-step process. First, the synthesis of the key intermediate, 4-ethyl-1,2-oxazole-3-carbonitrile. Second, the reduction of the nitrile to the target primary amine. This approach is generally preferred for its use of more manageable starting materials and more predictable reaction pathways on a larger scale.
Caption: General two-step synthetic workflow.
Troubleshooting Guide: Step 1 - Synthesis of 4-Ethyl-1,2-oxazole-3-carbonitrile
This intermediate is the cornerstone of the synthesis. Its purity and yield directly impact the success of the subsequent reduction.
Q2: My yield of the isoxazole nitrile intermediate is low. What are the likely causes?
Low yields in isoxazole synthesis often stem from the stability of intermediates or suboptimal reaction conditions.[1]
Cause 1: Furoxan Dimerization. If you are using a 1,3-dipolar cycloaddition route involving an in situ generated nitrile oxide, a primary competing side reaction is the dimerization of the nitrile oxide to form a furoxan byproduct.[2] This is especially problematic at higher concentrations.
Solution: Generate the nitrile oxide slowly and at a low temperature, ensuring the alkyne dipolarophile is readily available to trap it as it forms. This minimizes its opportunity to dimerize.[1]
Cause 2: Incomplete Reaction or Degradation. In condensation-based routes (e.g., using a β-ketoester derivative and hydroxylamine), reaction times and temperatures are critical.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in low conversion, while prolonged heating can lead to product degradation.[1] Ensure your starting materials are pure; for instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect reactivity.[1]
Q3: I'm observing a significant, difficult-to-separate impurity. How do I identify and prevent it?
The most common impurity is the furoxan dimer mentioned above. However, regioisomers can also be a challenge depending on the specific precursors used.
Identification: The furoxan dimer will have a molecular weight double that of the dehydrated nitrile oxide precursor. It can often be distinguished from the desired product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Regioisomers will have the same mass but different NMR spectra.
Prevention of Regioisomers: If using an unsymmetrical 1,3-dicarbonyl precursor, regioselectivity can be an issue.[1]
Solution: Modifying reaction conditions such as solvent polarity or pH can favor the formation of one isomer. For instance, acidic conditions often improve selectivity in Claisen-type isoxazole syntheses.[1] Using precursors with strong steric or electronic directing groups can also provide better control.
Troubleshooting Guide: Step 2 - Reduction of Nitrile to Amine
This step is critical and presents significant scale-up challenges, particularly concerning safety and selectivity.
Q4: I'm struggling to reduce the nitrile. Which reducing agent is best for scale-up?
While several reagents can accomplish this reduction, their suitability for large-scale synthesis varies dramatically. Catalytic hydrogenation is often the preferred industrial method due to its cost-effectiveness, safety profile, and high atom economy.[3]
Reduction Method
Pros
Cons
Scale-Up Feasibility
Safety Considerations
Catalytic Hydrogenation (H₂, Raney Ni, Pd/C, or Rh/Al₂O₃)
Atom economical, produces minimal waste, relatively low cost, well-established for industrial processes.[3]
Requires specialized high-pressure equipment; catalyst can be pyrophoric; potential for N-O bond cleavage in the isoxazole ring.[1]
High. The preferred industrial method.
Requires careful handling of flammable hydrogen gas and pyrophoric catalysts. Proper grounding and inerting of the reactor are essential.[3]
Lithium Aluminum Hydride (LiAlH₄)
Highly effective and fast reduction at low temperatures.[4]
Highly reactive and pyrophoric; violent reaction with water; generates stoichiometric aluminum salt waste; potential for explosion with certain substrates.[4][5]
Low. Generally avoided for large-scale synthesis due to extreme safety hazards.[5]
Extreme caution required. Reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere. Not recommended for scale-up.[5]
Can be highly chemoselective; often proceeds under milder conditions than LiAlH₄.[6][7][8]
Can be expensive; generates stoichiometric boron waste; some boranes are toxic.
Moderate. Can be a good alternative when hydrogenation is not feasible, but waste disposal must be considered.
Varies by reagent. Ammonia borane can release hydrogen gas upon heating.[7] Handle in a well-ventilated fume hood.
Q5: My reduction is producing significant amounts of secondary amine byproducts. How can I improve selectivity for the primary amine?
The formation of secondary amines is a classic side reaction in nitrile reduction. It occurs when the initially formed primary amine reacts with the intermediate imine, which can then be further reduced.
Cause: This pathway is often favored in non-polar solvents and with certain catalysts.
Solutions:
Use of Additives: Conducting the hydrogenation in the presence of ammonia helps to suppress secondary amine formation by shifting the equilibrium away from the condensation reaction.
Solvent Choice: Using protic solvents like ethanol or methanol can help solvate the intermediates and reduce side reactions.
Catalyst Selection: Rhodium-based catalysts often show higher selectivity for primary amines compared to some nickel or palladium catalysts.[3]
Caption: Decision tree for troubleshooting nitrile reduction.
Q6: How should I purify the final amine product on a large scale?
Primary amines can be challenging to purify via standard silica gel chromatography due to strong interactions (streaking).
Salt Formation & Recrystallization: The most robust method for scale-up is to isolate the product as a salt, such as the hydrochloride salt.[9] This is achieved by treating the free base in a suitable solvent (e.g., isopropanol, ethyl acetate) with HCl (either gaseous or as a solution). The resulting crystalline salt is often highly pure and can be easily filtered and dried. The free base can be regenerated later if required.
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be an effective, albeit more complex, alternative. The crude amine can be loaded onto a strongly acidic cation exchange resin, washed to remove neutral impurities, and then eluted with an aqueous base like ammonia.[10]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Ethyl-1,2-oxazole-3-carbonitrile
Disclaimer: This procedure must be performed by trained personnel in a facility equipped for high-pressure hydrogenation. All equipment must be properly grounded.
Reactor Preparation: Charge a high-pressure autoclave with 4-ethyl-1,2-oxazole-3-carbonitrile (1.0 eq) and a suitable solvent such as ethanol (approx. 10 mL per gram of nitrile).
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add a Raney Nickel catalyst (approx. 5-10% by weight, slurry washed).
Inerting: Seal the reactor and purge the system multiple times with nitrogen, followed by several purges with hydrogen gas to ensure no oxygen is present.
Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi, optimize as needed) and begin vigorous stirring. Heat the reaction to a moderate temperature (e.g., 40-60 °C). The isoxazole ring's stability can be sensitive to high temperatures and aggressive catalysts.[1]
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake. A sample can be carefully taken (after depressurizing and purging) to analyze by HPLC or TLC for the disappearance of the starting material.
Work-up: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: Do not allow the catalyst to dry in the air. Keep it solvent-wet at all times and quench carefully.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-Ethyl-1,2-oxazol-3-yl)methanamine. Proceed with purification via salt formation.
Protocol 2: Quality Control by HPLC
This method is suitable for monitoring reaction progress and assessing final purity.
Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
Flow Rate
1.0 mL/min.
Detection
UV at 220 nm.
Sample Prep
Dissolve a small amount of sample in a 50:50 mixture of Mobile Phase A:B.[11]
References
BenchChem. (2025). Challenges in the scale-up of dihydroisoxazole production.
Seo, J. A., Park, J., & Cheon, C. H. (2023).
ACS Chemical Health & Safety. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.
Science of Synthesis. (n.d.).
MDPI. (2025).
Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
Chemguide. (n.d.). Reducing nitriles to primary amines.
Organic Chemistry Portal. (2022). Amine synthesis by nitrile reduction.
BenchChem. (2025).
NJ.gov. (2000). Hazard Summary for 2-DIMETHYLAMINOACETONITRILE.
Fisher Scientific. (2012).
Journal of the Turkish Chemical Society. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions.
Technical Support Center: (4-Ethyl-1,2-oxazol-3-yl)methanamine A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS 1784891-43-5...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (4-Ethyl-1,2-oxazol-3-yl)methanamine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS 1784891-43-5).[1][2] This resource is designed to provide in-depth troubleshooting advice and practical protocols for scientists working with this versatile heterocyclic building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you overcome common experimental hurdles.
Quick Navigation
Section 1: Synthesis & Purification
FAQ: My oxazole ring formation is low-yielding. What are the common causes?
FAQ: I'm struggling to purify the final product. Any tips?
Section 2: Reactions & Derivatization
FAQ: Why is my N-acylation or N-sulfonylation reaction failing?
FAQ: My reaction with an aldehyde/ketone to form an imine is slow or incomplete. How can I optimize it?
Section 3: Characterization & Analysis
FAQ: What are the expected spectroscopic signatures for this compound?
FAQ: How can I confirm the purity of my sample?
Section 4: Stability & Handling
FAQ: What are the best practices for storing and handling this compound?
FAQ: My oxazole ring formation is low-yielding. What are the common causes?
Low yields in the synthesis of substituted oxazoles often trace back to the choice of cyclodehydrating agent and reaction conditions.[3][4] The specific precursors used will dictate the optimal synthetic route, but common challenges persist across methods like the Robinson-Gabriel or Fischer syntheses.[4][5][6]
Immediate Solutions:
Optimize the Dehydrating Agent: If using strong acids like H₂SO₄ or POCl₃ results in charring or side products, consider milder alternatives like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[3][4]
Control Reagent Addition: Add reagents, especially strong acids or bases, dropwise to prevent localized high concentrations that can promote side reactions.[3]
Ensure Anhydrous Conditions: Water can interfere with dehydrating agents and quench intermediates. Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Scientific Rationale:
The formation of the oxazole ring is a cyclodehydration reaction, a delicate balance of activating a carbonyl group for nucleophilic attack and facilitating the elimination of water. Strong, non-specific dehydrating agents can lead to undesired side reactions, such as polymerization or degradation of starting materials.[3] For instance, using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) can cause an unwanted Vilsmeier-Haack formylation if your substrate has electron-rich aromatic rings.[3] The choice of a milder agent like PPA often provides a more controlled reaction environment, improving yields.[4][7]
Troubleshooting Workflow for Low-Yield Synthesis
Caption: Decision tree for troubleshooting low yields.
FAQ: I'm struggling to purify the final product. Any tips?
The primary amine in (4-Ethyl-1,2-oxazol-3-yl)methanamine makes it basic, which can lead to challenges during standard silica gel column chromatography.
Immediate Solutions:
Basified Eluent: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
Salt Formation & Extraction: Convert the amine to its hydrochloride salt by treating a solution of the crude product (e.g., in ethyl acetate or ether) with HCl (e.g., 2M in ether) to precipitate the salt, which can often be filtered and washed.[8] This is also an effective way to remove non-basic impurities.
Reverse-Phase Chromatography: If the compound is highly polar or silica interactions are problematic, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a formic acid or TFA modifier) is a powerful alternative.
Scientific Rationale:
Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like primary amines can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column. Adding a competitive base like triethylamine to the eluent neutralizes these active sites, allowing the amine product to elute more cleanly and symmetrically.
Section 2: Reactions & Derivatization
FAQ: Why is my N-acylation or N-sulfonylation reaction failing?
When reacting the primary amine with electrophiles like acyl chlorides or sulfonyl chlorides, low conversion is a common issue.
Immediate Solutions:
Add a Stoichiometric Amount of Base: Include at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in the reaction. For less reactive starting materials, a stronger base may be needed.
Use an Excess of the Amine: If the electrophile is precious, using 2.2 equivalents of the starting amine can work; one equivalent acts as the nucleophile and the other 1.2 equivalents act as the base.
Scientific Rationale:
The reaction of an amine with an acyl chloride or sulfonyl chloride is a nucleophilic addition-elimination process that produces one equivalent of hydrochloric acid (HCl) as a byproduct.[9] Since the starting amine is itself a base, it will react with the generated HCl to form an ammonium salt (R-CH₂NH₃⁺Cl⁻). This protonated amine is no longer nucleophilic and cannot react with the electrophile, effectively shutting down the reaction after a maximum of 50% conversion (and often less). An external "scavenger" base is required to neutralize the HCl as it forms, allowing the primary amine to remain in its free, nucleophilic state.[9][10]
FAQ: My reaction with an aldehyde/ketone to form an imine is slow or incomplete. How can I optimize it?
Imine formation is a reversible, acid-catalyzed reaction, and its rate is highly dependent on the reaction pH.[11][12]
Immediate Solutions:
Adjust pH: The optimal pH for imine formation is typically mildly acidic, around 4.5 to 5.[13] If you are not using an acid catalyst, add a catalytic amount of acetic acid or a similar weak acid. If the reaction is too acidic (e.g., pH < 2), the amine will be fully protonated and non-nucleophilic.
Remove Water: The reaction produces water as a byproduct. Removing it can drive the equilibrium toward the imine product. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).
Scientific Rationale:
The mechanism of imine formation involves two key stages: nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate.[12]
High pH (Not enough acid): The dehydration step, where the -OH group of the carbinolamine is eliminated as water, is slow because hydroxide (OH⁻) is a poor leaving group. Acid is needed to protonate the hydroxyl, turning it into a good leaving group (-OH₂⁺).[13]
Low pH (Too much acid): The amine nucleophile is basic and will be completely protonated by strong acid. The resulting ammonium cation has no lone pair on the nitrogen and cannot initiate the first step of the reaction.[11][13]
Therefore, a delicate balance is required, with an optimal pH that ensures enough of the amine is in its free base form to act as a nucleophile, while also providing enough acid to catalyze the rate-limiting dehydration step.[12][13]
pH Optimization of Imine Formation
Caption: The effect of pH on the rate of imine formation.
Section 3: Characterization & Analysis
FAQ: What are the expected spectroscopic signatures for this compound?
The oxazole proton is in an electron-deficient aromatic ring. The methylene protons adjacent to the ring and amine are deshielded. The amine protons are often broad and their chemical shift is concentration and solvent-dependent.
These frequencies correspond to the key functional groups present in the molecule: the primary amine and the oxazole heterocycle.[16][17]
Mass Spec (ESI+)
[M+H]⁺ = 127.09
The expected mass for the protonated molecule C₆H₁₁N₂O⁺.
FAQ: How can I confirm the purity of my sample?
A multi-technique approach is essential for confirming purity.
LCMS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. A pure sample should show a single major peak in the chromatogram (e.g., UV trace at 214 nm and 254 nm) corresponding to the correct mass-to-charge ratio ([M+H]⁺) in the mass spectrum.
NMR Spectroscopy: Proton (¹H) NMR can detect minor impurities with distinct signals. Integration of the signals should correspond to the expected proton ratios.
TLC (Thin Layer Chromatography): A quick and easy method. A pure sample should ideally show a single spot. Using multiple eluent systems of varying polarity can help reveal impurities that might co-elute in a single system.[17]
Section 4: Stability & Handling
FAQ: What are the best practices for storing and handling this compound?
Like many primary amines, (4-Ethyl-1,2-oxazol-3-yl)methanamine can be sensitive to air and light over long periods.
Storage: For long-term stability, store the compound as its hydrochloride salt if possible. Otherwise, store the free base under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and refrigerated (2-8°C).[2]
Handling: Amines can slowly absorb CO₂ from the air to form carbamate salts. Minimize exposure to the atmosphere by weighing and handling the compound efficiently.
FAQ: In which solvents is the compound soluble?
The solubility profile is dictated by the polar amine group and the moderately polar oxazole ring.
High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[7]
pH-Dependent Aqueous Solubility: The free base may have limited solubility in neutral water. However, it will be highly soluble in acidic aqueous solutions (e.g., 1M HCl) due to the formation of the protonated ammonium salt.[21] This property is extremely useful for aqueous extractions during reaction workups.
Moderate to Low Solubility: Expected in less polar solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether.
Insoluble: Expected in non-polar solvents like hexanes and toluene.
References
BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
BenchChem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
OpenStax. (2023, September 20). 19.
Save My Exams. (2024, May 13). Nucleophilic Addition–Elimination. Oxford AQA International A Level (IAL) Chemistry: Revision Note.
ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles.
Chad's Prep. (2021, April 1). Nucleophilic Addition of Primary & Secondary Amines. YouTube.
Chemistry LibreTexts. (2025, February 24). 19.
Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
MSU Chemistry. (n.d.). Amine Reactivity.
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv
Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Chemsrc. (2025, November 9). (4-Ethyl-1,2-oxazol-3-yl)methanamine | CAS#:1784891-43-5.
MDPI. (2022, August 12). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
IJRPC. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)
PMC. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
Indian Journal of Chemistry. (2022, August). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)
Younas, A., et al. (2016, May 12). Characterization of the Structure of 9-([1-{(4-methyl- 2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. International Journal of Experimental Spectroscopic Techniques.
common pitfalls in handling (4-Ethyl-1,2-oxazol-3-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering stability and yield issues when working with functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering stability and yield issues when working with functionalized heterocycles.
(4-Ethyl-1,2-oxazol-3-yl)methanamine (also known as (4-ethylisoxazol-3-yl)methanamine) presents a classic "dual-reactivity" challenge. You are handling a molecule with a highly nucleophilic, unprotected primary amine tethered to a redox- and base-sensitive 1,2-oxazole (isoxazole) core. Understanding the thermodynamic vulnerabilities of the weak N–O bond and the kinetic reactivity of the amine is critical to designing self-validating, high-yield experimental workflows.
Below is our comprehensive troubleshooting guide, structured to address the specific physicochemical pitfalls of this compound.
PART 1: Core Physicochemical & Stability Data
Before integrating this compound into your synthetic routes, you must map its stability across different microenvironments. The table below summarizes the empirical stability of the (4-Ethyl-1,2-oxazol-3-yl)methanamine core.
Parameter
Condition
Stability Profile
Mechanistic Rationale
Aqueous Acid
pH < 4
Highly Stable
Amine protonation prevents nucleophilic side reactions; the isoxazole ring is stable to acidic hydrolysis.
Aqueous/Organic Base
pH > 9 or pKa > 15
Unstable
Strong bases deprotonate the unsubstituted C5 position, triggering N–O bond cleavage and ring collapse.
Redox Environment
H2/Pd
,
Fe/H+
,
SmI2
Highly Unstable
Single-electron transfer or catalytic hydrogenation reductively cleaves the N–O bond.
Atmospheric Exposure
Ambient Air (
CO2
/
H2O
)
Unstable (Free Base)
The primary amine rapidly captures atmospheric
CO2
to form insoluble ammonium carbamate salts.
Storage State
2–8 °C (Sealed, Ar/
N2
)
Stable (HCl Salt)
The hydrochloride salt mitigates amine nucleophilicity and prevents hygroscopic degradation.
PART 2: Troubleshooting Guide & FAQs
Pitfall 1: "My free base lost its titer and formed an insoluble white precipitate during storage."
Causality: Primary amines are highly nucleophilic toward atmospheric carbon dioxide. The lone pair of the primary amine attacks the electrophilic carbon of
CO2
, forming a zwitterionic intermediate. In the presence of ambient moisture, this rapidly transfers a proton to a second amine molecule, precipitating as an intractable ammonium carbamate salt .
The Fix: Never store this compound as a free base. Always procure and store it as the hydrochloride salt (CAS: 2503209-10-5) . Generate the free base in situ strictly on an as-needed basis (See Protocol A).
Pitfall 2: "I attempted a reductive amination using catalytic hydrogenation, but my NMR shows complete loss of the isoxazole ring."
Causality: The N–O bond of the isoxazole ring has a low bond dissociation energy. Standard catalytic hydrogenation (
H2
over Pd/C) or strong single-electron reducing agents (like
Fe/NH4Cl
or
SmI2
) lack chemoselectivity. They will reduce the N–O bond faster than or alongside your target imine intermediate, causing the ring to undergo reductive cleavage into a
β
-amino enone .
The Fix: Shift your thermodynamic driving force. Use mild, chemoselective hydride donors such as sodium triacetoxyborohydride (
NaBH(OAc)3
) or sodium cyanoborohydride (
NaBH3CN
). These reagents selectively reduce iminium ions while leaving the fragile N–O bond completely intact (See Protocol B).
Pitfall 3: "My alkylation reaction in strong base (e.g., NaH, NaOMe) yielded a complex mixture with a new nitrile stretch in the IR (~2200 cm⁻¹)."
Causality: Look closely at the structure of (4-Ethyl-1,2-oxazol-3-yl)methanamine: the C5 position is unsubstituted. In the presence of strong bases, the relatively acidic C5 proton is abstracted. This triggers an E1cB-like elimination where the labile N–O bond cleaves, collapsing the heterocycle into a cyano-enolate derivative .
The Fix: Avoid strong alkoxide or hydride bases. Use sterically hindered, non-nucleophilic amine bases (e.g., DIPEA or
Et3N
). These are basic enough to neutralize the HCl salt and facilitate coupling, but insufficiently basic to deprotonate the C5 position of the isoxazole ring.
PART 3: Mechanistic & Workflow Visualizations
Degradation pathways of (4-Ethyl-1,2-oxazol-3-yl)methanamine via base and reduction.
Recommended storage and handling workflow to prevent carbamate formation and degradation.
PART 4: Validated Experimental Protocols
Protocol A: Safe In Situ Free-Basing of the Hydrochloride Salt
Purpose: To liberate the nucleophilic free amine without exposing the isoxazole ring to harsh, ring-opening basic conditions.
Suspension: Suspend 1.0 eq of (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride in anhydrous Dichloromethane (DCM) (10 mL/mmol) in a separatory funnel.
Mild Neutralization: Add an equal volume of saturated aqueous
NaHCO3
. (Causality:
NaHCO3
provides a buffered pH of ~8.3, which is sufficient to deprotonate the alkylamine salt but thermodynamically incapable of deprotonating the C5 position of the isoxazole).
Extraction: Shake vigorously for 5 minutes, venting frequently. Allow the biphasic layers to separate.
Validation Step: Check the pH of the aqueous layer using pH paper to ensure it remains >8. Spot the organic layer on a TLC plate and stain with Ninhydrin (heat to develop); a purple spot confirms the presence of the free primary amine.
Isolation: Collect the lower organic (DCM) layer. Extract the aqueous layer once more with half-volume DCM.
Drying & Concentration: Dry the combined organic layers over anhydrous
Na2SO4
. Filter and concentrate under reduced pressure. Crucial: Keep the water bath strictly below 30 °C to prevent thermal degradation.
Execution: Immediately flush the flask with Argon or Nitrogen and use the resulting free base oil in your next synthetic step within 1 hour to prevent carbamate formation.
Protocol B: Chemoselective Reductive Amination
Purpose: To couple the amine to an aldehyde/ketone without reductively cleaving the N–O bond.
Imine Formation: In a flame-dried flask under Nitrogen, dissolve the target aldehyde (1.0 eq) and (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).
In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 1 hour at room temperature. (Causality: DIPEA liberates the free amine in situ, allowing it to attack the aldehyde and form the intermediate iminium ion, while avoiding exposure to atmospheric
CO2
).
Reaction: Stir at room temperature for 12–24 hours. Monitor the disappearance of the imine intermediate via LC-MS.
Quench & Workup: Quench the reaction carefully with saturated aqueous
NaHCO3
to destroy excess hydride. Extract with Ethyl Acetate (3x), dry over
Na2SO4
, and purify via flash chromatography.
PART 5: References
Yu, J., et al. "A Unified Approach to CO2–Amine Reaction Mechanisms." Chemical Reviews, National Institutes of Health (PMC). URL:[Link]
Jiang, D., & Chen, Y. "Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Al-Mulla, A. "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." RSC Advances, Royal Society of Chemistry. URL:[Link]
Optimization
Technical Support Center: Impurity Profiling & Troubleshooting for (4-Ethyl-1,2-oxazol-3-yl)methanamine
Welcome to the Technical Support Center for the synthesis, scale-up, and impurity profiling of (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5). Designed for drug development professionals and process chemists, t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis, scale-up, and impurity profiling of (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5). Designed for drug development professionals and process chemists, this portal bypasses generic advice to address the specific mechanistic vulnerabilities of this molecule.
The 1,2-oxazole (isoxazole) core presents unique synthetic challenges, primarily due to the lability of the N–O bond and the nucleophilic nature of the methanamine side chain[1]. This guide provides a quantitative diagnostic dashboard, mechanistic troubleshooting, and a self-validating protocol for chemoselective synthesis.
Below is a standardized impurity profile for the final synthetic step: the reduction of 4-ethylisoxazole-3-carbonitrile to the target API.
Impurity Designation
Chemical Structure / Identity
Mechanistic Origin
Typical RRT*
Action Limit
Impurity A (Unreacted SM)
4-Ethylisoxazole-3-carbonitrile
Incomplete catalytic hydrogenation.
1.45
< 0.10%
Impurity B (Dimer)
Bis((4-ethylisoxazol-3-yl)methyl)amine
Nucleophilic attack of the product amine on the transient aldimine intermediate [2].
1.80
< 0.15%
Impurity C (Degradant)
3-Amino-2-ethylprop-2-en-1-one deriv.
Reductive cleavage of the isoxazole N–O bond [3].
0.65
< 0.05%
Impurity D (Regioisomer)
(5-Ethyl-1,2-oxazol-3-yl)methanamine
Non-selective 1,3-dipolar cycloaddition during the formation of the isoxazole core [4].
1.08
< 0.10%
*Relative Retention Time (RRT) is illustrative based on a standard reverse-phase C18 HPLC method (Water/MeCN with 0.1% TFA).
Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing a high concentration of the secondary amine dimer (Impurity B) in my final API?Causality & Solution: The reduction of a nitrile to a primary amine does not happen in a single step; it proceeds through a highly reactive aldimine intermediate. Once a fraction of the target primary amine ((4-ethyl-1,2-oxazol-3-yl)methanamine) is formed, it acts as a nucleophile, attacking the unreacted aldimine. This eliminates ammonia and irreversibly forms the secondary amine dimer [2].
Corrective Action: Apply Le Chatelier's principle. Perform the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7N NH
3
in methanol). The massive excess of ammonia shifts the equilibrium away from dimer formation. Alternatively, perform the reduction in the presence of Boc-anhydride (Boc
2
O) to instantly trap the primary amine as a non-nucleophilic carbamate.
Q2: My reaction shows significant degradation, and LC-MS indicates a mass corresponding to M+2 with a loss of the characteristic isoxazole UV absorbance. What is happening?Causality & Solution: You are observing over-reduction (Impurity C). The N–O bond of the isoxazole ring is its "Achilles' heel." It is relatively weak and highly susceptible to hydrogenolysis [3]. When using aggressive transition metal catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO
2
), the metal back-donates electron density into the
σ∗
orbital of the N–O bond, cleaving the ring to form a
β
-amino enone.
Corrective Action: Immediately discontinue the use of Pd/C. Switch to a highly chemoselective catalyst such as Raney Nickel or a chemical reductant system like NaBH
4
/NiCl
2
, which preferentially reduces the nitrile moiety while leaving the isoxazole core intact.
Q3: How can I efficiently remove the 5-ethyl regioisomer (Impurity D) if it carries over from the starting material?Causality & Solution: The isoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne [4]. This reaction intrinsically yields a mixture of 3,4- and 3,5-disubstituted regioisomers. Because the physical properties and pKa of the 4-ethyl and 5-ethyl methanamines are nearly identical, chromatographic separation or salt-resolution at the API stage is highly inefficient.
Corrective Action: Purify the intermediate before reduction. The starting material, 4-ethylisoxazole-3-carbonitrile, can be selectively crystallized from heptane/ethyl acetate mixtures to reject the 5-ethyl isomer before the amine is ever formed.
Reaction & Impurity Pathway Visualization
Reaction pathway illustrating the formation of the target API and its primary structural impurities.
Validated Protocol: Chemoselective Reduction of 4-Ethylisoxazole-3-carbonitrile
This self-validating protocol utilizes Raney Nickel and methanolic ammonia to ensure complete nitrile reduction while suppressing both dimer formation and N–O bond cleavage [5].
Materials:
4-Ethylisoxazole-3-carbonitrile (1.0 eq, pre-purified to <0.1% regioisomer)
Raney Nickel (W2 grade, 20% w/w relative to SM)
7N Ammonia in Methanol (10 volumes)
Hydrogen gas (High purity, >99.99%)
Step-by-Step Methodology:
Preparation: In a thoroughly purged (N
2
) stainless-steel autoclave, dissolve 4-ethylisoxazole-3-carbonitrile in 10 volumes of 7N NH
3
in Methanol.
Self-Validation Check: Ensure the solution is completely homogeneous before proceeding; undissolved SM will lead to localized concentration gradients that heavily promote dimer (Impurity B) formation.
Catalyst Addition: Carefully add the Raney Nickel slurry as a suspension in methanol.
Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry.
Hydrogenation: Seal the autoclave, purge with N
2
(3x), then purge with H
2
(3x). Pressurize the vessel to exactly 2.0 bar (approx. 30 psi) with H
2
. Stir vigorously (800 rpm) at 20–25 °C.
Reaction Monitoring: Monitor hydrogen uptake. The reaction typically completes in 4–6 hours. Sample the reaction and analyze via HPLC.
Self-Validation Check: The reaction is deemed complete when Impurity A (SM) is < 0.1%. If Impurity C (Ring-opened degradant) appears at >0.05%, the internal temperature has exceeded 25 °C or the pressure is too high. Abort and recalibrate cooling systems for the next batch.
Workup: Vent the hydrogen and purge the vessel with N
2
. Filter the mixture through a tightly packed pad of Celite under an inert atmosphere to remove the catalyst. Wash the pad with 2 volumes of methanol.
Isolation: Concentrate the filtrate under reduced pressure (bath temp < 35 °C to prevent thermal degradation). The resulting crude free-base oil should be immediately converted to the hydrochloride salt by dissolving in diethyl ether and adding 2M HCl in ether, yielding a highly pure, stable crystalline solid.
References
ACS Chemical Reviews. "Biobased Amines: From Synthesis to Polymers; Present and Future." Chem. Rev. Available at:[Link]
Organic Chemistry Portal. "Synthesis of isoxazoles via 1,3-dipolar cycloaddition." Organic Chemistry Portal. Available at:[Link]
Troubleshooting
Technical Support Center: Troubleshooting & Characterization of (4-Ethyl-1,2-oxazol-3-yl)methanamine Byproducts
Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine presents unique analytical challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine presents unique analytical challenges. This guide is designed for application scientists and researchers to systematically diagnose, characterize, and resolve common byproduct formations encountered during the synthesis of this specific isoxazole derivative.
Diagnostic Analytical Workflow
When analyzing crude reaction mixtures of (4-Ethyl-1,2-oxazol-3-yl)methanamine, a tiered analytical approach prevents mischaracterization of structurally similar byproducts.
Fig 1: Diagnostic LC-MS and NMR workflow for isoxazole methanamine byproduct characterization.
Troubleshooting & FAQs
Q1: My LC-MS shows a massive peak at m/z 345.18 alongside my target mass (m/z 127.10). What is this, and how do I prevent it?
A1: Assuming you are utilizing a Boc-protected precursor strategy, this high-mass peak is a furoxan derivative (1,2,5-oxadiazole 2-oxide).
Causality: This byproduct forms via the self-condensation (dimerization) of the highly reactive nitrile oxide intermediate during the [3+2] cycloaddition phase[1]. Nitrile oxides are transient; if the dipolarophile (e.g., 1-butyne) is unreactive or not present in sufficient excess, the nitrile oxide will react with itself[2].
Corrective Action: Employ a syringe pump to add the base (e.g., Et₃N used to generate the nitrile oxide from the hydroximoyl chloride) slowly over 2-4 hours. This ensures the steady-state concentration of the nitrile oxide remains extremely low, favoring the bimolecular reaction with the alkyne over self-condensation[3].
Q2: I have two peaks with the exact same mass (m/z 127.10) in my LC chromatogram. How do I definitively assign the 4-ethyl vs. 5-ethyl regioisomer?
A2: You are observing the classic regiochemical leakage of the 1,3-dipolar cycloaddition. While steric and electronic factors usually favor one isomer, the 4-ethyl and 5-ethyl variants often co-elute.
Causality: The terminal alkyne can orient in two directions relative to the nitrile oxide dipole. Definitive assignment cannot be done by MS alone and requires ¹H NMR and 2D NOESY NMR. The chemical shift of the isolated isoxazole proton is highly diagnostic due to the deshielding effect of the adjacent oxygen atom. (See Table 2 for exact values).
Q3: I synthesized the methanamine via the reduction of 4-ethylisoxazole-3-carbonitrile, but I'm seeing a +110 Da byproduct. What happened?
A3: This is a secondary amine dimer (bis((4-ethyl-1,2-oxazol-3-yl)methyl)amine).
Causality: During the catalytic hydrogenation or hydride reduction of the nitrile, the reaction proceeds through an intermediate imine. The newly formed primary amine target can act as a nucleophile, attacking the unreacted imine. Subsequent expulsion of ammonia yields the secondary amine byproduct.
Corrective Action: Perform the reduction in the presence of excess ammonia (e.g., methanolic NH₃) to push the equilibrium away from dimerization, or use a Boc-protection trapping strategy (reducing in the presence of Boc₂O) to instantly protect the primary amine upon formation.
Quantitative Analytical Data
Use the following reference tables to rapidly cross-reference your analytical outputs against known byproduct profiles.
Table 1: LC-MS Diagnostic Masses for Common Byproducts
(Note: Masses assume positive electrospray ionization[M+H]+ and standard Boc-deprotected final products unless otherwise noted).
Compound / Byproduct
Molecular Formula
Exact Mass [M+H]+
Typical RT Shift
Mechanistic Origin
Target: 4-Ethyl Isomer
C₆H₁₀N₂O
127.10
Baseline
Desired [3+2] cycloaddition
Regioisomer: 5-Ethyl Isomer
C₆H₁₀N₂O
127.10
± 0.2 min
Non-selective cycloaddition
Dimer: Secondary Amine
C₁₂H₁₇N₃O₂
236.14
+ 2.5 min
Imine condensation during reduction
Furoxan Derivative (Boc)
C₁₄H₂₄N₄O₆
345.18
+ 3.8 min
Nitrile oxide self-condensation
Table 2: ¹H NMR Diagnostic Chemical Shifts (CDCl₃, 400 MHz)
Proton Environment
4-Ethyl Isomer (Target)
5-Ethyl Isomer (Byproduct)
Diagnostic Value
Isoxazole Ring Proton
δ ~8.2 ppm (s, 1H, H-5)
δ ~6.1 ppm (s, 1H, H-4)
Critical: H-5 is highly deshielded by adjacent Oxygen.
Aminomethyl (-CH₂NH₂)
δ ~3.9 ppm (s, 2H)
δ ~3.9 ppm (s, 2H)
Non-diagnostic (identical environment).
Ethyl Methylene (-CH₂-)
δ ~2.5 ppm (q, 2H)
δ ~2.8 ppm (q, 2H)
Minor shift due to ring position.
Ethyl Methyl (-CH₃)
δ ~1.2 ppm (t, 3H)
δ ~1.3 ppm (t, 3H)
Non-diagnostic.
Self-Validating Experimental Protocols
To ensure absolute confidence in your structural assignment, utilize this self-validating NMR protocol. The protocol contains built-in integrity checks that will fail if the sample is compromised, preventing downstream errors.
Objective: Separate isoxazole regioisomers and definitively assign the 4-ethyl target.
Step 1: Preparative HPLC Resolution
Method: Utilize a C18 Reverse-phase column. Run a shallow gradient of 5-40% Acetonitrile in H₂O (0.1% TFA) over 20 minutes.
Causality: The 4-ethyl and 5-ethyl isomers possess slightly different dipole moments due to the position of the alkyl chain relative to the highly electronegative oxygen atom in the isoxazole ring. A shallow gradient exploits this subtle electronic difference, allowing for baseline resolution on a hydrophobic C18 stationary phase.
Method: Dissolve 5 mg of the isolated fraction in 0.5 mL CDCl₃. Acquire a standard 1D ¹H spectrum.
Validation: Integrate the highly deshielded isoxazole peak (either ~8.2 ppm or ~6.1 ppm) against the ethyl methyl triplet at ~1.2 ppm.
Pass Condition: The integration ratio must be exactly 1.00 : 3.00 .
Fail Condition: If the ratio deviates (e.g., 1.00 : 4.50), the fraction is contaminated with co-eluting impurities or residual solvents. Do not proceed to 2D NMR until the sample is re-purified, as cross-relaxation in impure samples will yield false NOE signals.
Method: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms to observe through-space proton interactions (< 5 Å).
Validation: Analyze the cross-peaks corresponding to the aminomethyl protons (δ ~3.9 ppm) and the ethyl methylene protons (δ ~2.5 ppm).
Target Confirmed (4-Ethyl): A strong NOE cross-peak is observed between the aminomethyl CH₂ and the ethyl CH₂. This physically validates that the groups are adjacent on the ring (positions 3 and 4).
Byproduct Confirmed (5-Ethyl): No NOE cross-peak is observed between the aminomethyl and ethyl groups, as they are separated by the isoxazole ring (positions 3 and 5). Instead, an NOE will be observed between the aminomethyl CH₂ and the H-4 ring proton (δ ~6.1 ppm).
References
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC - NIH
Source: National Institutes of Health (nih.gov)
URL:[Link]
A Predictive Guide to the NMR Spectrum of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Comparative Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavo...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide focuses on a specific heterocyclic compound, (4-Ethyl-1,2-oxazol-3-yl)methanamine, a molecule of interest for its potential applications in medicinal chemistry.
Due to the absence of publicly available experimental NMR data for this specific compound, this guide will pioneer a predictive analysis. By leveraging established principles of NMR spectroscopy and comparing with empirical data from structurally related isoxazole derivatives, we will construct a detailed and reasoned prediction of its ¹H and ¹³C NMR spectra. This comparative approach not only allows for a robust hypothesis of the compound's spectral characteristics but also serves as a valuable educational tool for understanding substituent effects in heterocyclic systems.
The Logic of Spectral Prediction: Causality in Chemical Shifts
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The introduction of substituents to a parent heterocyclic ring, such as the isoxazole core, induces predictable changes in these environments through a combination of inductive and resonance effects. Our predictive methodology, therefore, rests on a systematic analysis of these substituent-induced chemical shifts (SCS) as reported in the literature for analogous compounds.[1][2]
The core of our analysis involves dissecting the target molecule into its constituent parts: the isoxazole ring, the C4-ethyl group, and the C3-methanamine group. We will start with the known chemical shifts of the unsubstituted isoxazole ring and then incrementally apply the expected shifts based on the electronic properties of these substituents.
Predicted NMR Spectrum of (4-Ethyl-1,2-oxazol-3-yl)methanamine
The following tables present the predicted ¹H and ¹³C NMR spectral data for (4-Ethyl-1,2-oxazol-3-yl)methanamine. The predictions are based on an analysis of data from related structures and fundamental NMR principles.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
H-5 (isoxazole)
~8.3 - 8.5
Singlet (s)
1H
The C5-H of the isoxazole ring is typically the most deshielded proton. In unsubstituted isoxazole, it appears at ~8.49 ppm.[3] The substituents at C3 and C4 are not expected to have a major long-range effect on this proton.
-CH₂- (methanamine)
~3.9 - 4.1
Singlet (s)
2H
The methylene protons adjacent to the isoxazole ring and the amino group are expected to be deshielded. This prediction is based on similar aminomethyl-substituted heterocycles.
-CH₂- (ethyl)
~2.6 - 2.8
Quartet (q)
2H
The methylene protons of the ethyl group are deshielded by the isoxazole ring and will be split into a quartet by the adjacent methyl protons. This is consistent with data for ethyl-substituted aromatic systems.[4]
-NH₂ (amine)
~1.5 - 2.5
Broad Singlet (br s)
2H
The chemical shift of amine protons is highly variable and depends on solvent and concentration. They typically appear as a broad singlet and are exchangeable with D₂O.
-CH₃ (ethyl)
~1.2 - 1.4
Triplet (t)
3H
The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons.[4]
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C3 (isoxazole)
~160 - 163
The C3 carbon, attached to the electronegative nitrogen and the methanamine group, is expected to be significantly deshielded.
C5 (isoxazole)
~150 - 152
In unsubstituted isoxazole, the C5 carbon appears around 149.1 ppm.[3] The substituents at C3 and C4 are expected to have a minor effect on this carbon.
C4 (isoxazole)
~110 - 114
The C4 carbon, bearing the ethyl group, will be shifted upfield compared to the unsubstituted C4 (103.6 ppm) due to the electron-donating nature of the alkyl group.[3]
-CH₂- (methanamine)
~35 - 40
The carbon of the aminomethyl group is expected in this range, influenced by the isoxazole ring and the nitrogen atom.
-CH₂- (ethyl)
~18 - 22
This is a typical chemical shift for a methylene carbon in an ethyl group attached to an aromatic system.
-CH₃ (ethyl)
~12 - 15
This is a standard chemical shift for a terminal methyl carbon of an ethyl group.
Comparative Analysis with Structurally Related Isoxazoles
To ground our predictions, we will compare the expected spectrum of our target compound with the known experimental data of two related isoxazoles: 3,5-diphenylisoxazole and 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole . This comparison will highlight the influence of the specific substitution pattern of our target molecule.
Isoxazole Ring Protons: In 3,5-diphenylisoxazole, the H-4 proton appears at 6.84 ppm.[5] Our target molecule lacks a proton at C4 but has one at C5. The predicted downfield shift for H-5 in our target is consistent with its position adjacent to the oxygen atom.
Ethyl Group Signals: The experimental data for 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole provides an excellent reference for the ethyl group signals.[4] The quartet around 2.72 ppm and the triplet at 1.29 ppm in this reference compound strongly support our predicted chemical shifts for the ethyl protons in (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Isoxazole Ring Carbons: The chemical shift of C3 is relatively consistent across all three compounds, falling in the ~160-164 ppm range. The most significant difference is seen at C4. In the disubstituted examples, C4 is highly shielded (~97-98 ppm). Our prediction places the C4 of our target molecule further downfield (~110-114 ppm) due to the alpha-effect of the ethyl substituent. Conversely, the C5 carbon is more deshielded in the reference compounds due to the attached phenyl/quinolinyl groups.
Experimental Protocol for NMR Data Acquisition
The following provides a standardized, self-validating protocol for acquiring high-quality NMR data for small molecules such as (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the compound.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup:
Use a 400 MHz (or higher) NMR spectrometer.
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set a spectral width of approximately 220 ppm, centered around 100 ppm.
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase the spectra correctly.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Integrate the peaks in the ¹H spectrum.
Visualizing the Predictive Workflow
The following diagram illustrates the logical flow of the predictive and comparative analysis employed in this guide.
Caption: Workflow for the predictive NMR analysis of (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Conclusion
While experimental verification remains the gold standard, this predictive guide offers a scientifically rigorous and well-supported estimation of the ¹H and ¹³C NMR spectra for (4-Ethyl-1,2-oxazol-3-yl)methanamine. The analysis of substituent effects, drawn from existing literature on related isoxazoles, provides a solid foundation for the predicted chemical shifts and multiplicities. The key identifying features are expected to be the unique singlet for the H-5 proton, and the characteristic quartet and triplet of the C4-ethyl group. This guide serves as a valuable resource for researchers working with this or similar heterocyclic scaffolds, providing a reliable spectral hypothesis to aid in future experimental work and structural confirmation.
References
Taddei, F. (1970). Isoxazoles from nitrile oxides and acetylenes. Substituent effect on the PMR spectra of disubstituted isoxazoles. Journal of Heterocyclic Chemistry.
Claramunt, R. M., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry. [Link]
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Thirunarayanan, G. (2017). Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. World Scientific News.
Beugelmans, R., & Morin, C. (1981). Substituent Effects in Heterocyclic Systems. 'H-NMR Study of Methyl 3,5-Diarylisoxazolium Iodides. Journal of Heterocyclic Chemistry.
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
Patel, V., et al. (Year not specified). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
Wang, Z., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. [Link]
Mor-de-la, M., et al. (2019).
Supporting Information for an article in Organic Chemistry Frontiers. (n.d.). Royal Society of Chemistry.
A Comparative Guide to (4-Ethyl-1,2-oxazol-3-yl)methanamine and its Structural Congeners: A Medicinal Chemistry Perspective
In the landscape of modern drug discovery, the strategic exploration of heterocyclic scaffolds remains a cornerstone of identifying novel therapeutic agents. Among these, the isoxazole nucleus has garnered significant at...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the strategic exploration of heterocyclic scaffolds remains a cornerstone of identifying novel therapeutic agents. Among these, the isoxazole nucleus has garnered significant attention due to its versatile chemical nature and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of (4-Ethyl-1,2-oxazol-3-yl)methanamine, a specific isoxazole derivative, and its structural analogues. By examining the subtle yet impactful variations in chemical structure, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Introduction to the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[3][4] Its prevalence in both natural products and synthetic pharmaceuticals underscores its ability to engage with a wide array of biological targets.[3] The electronic properties of the isoxazole ring, coupled with its capacity for diverse substitutions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] Derivatives of isoxazole have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3][5]
(4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5) serves as our central point of comparison. With a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , this compound features a primary amine appended to the 3-position and an ethyl group at the 4-position of the isoxazole ring.[6] The presence of the aminomethyl group introduces a basic center, which can be crucial for interactions with biological targets, while the ethyl group provides a lipophilic substituent that can influence binding and pharmacokinetic properties.
Comparative Analysis of Physicochemical Properties
Compound
Structure
Predicted LogP
Predicted TPSA (Ų)
Key Differences
(4-Ethyl-1,2-oxazol-3-yl)methanamine
0.8
52.05
Ethyl group at C4
(1,2-Oxazol-3-yl)methanamine
-0.2
52.05
No substitution at C4
(4-Methyl-1,2-oxazol-3-yl)methanamine
0.3
52.05
Methyl group at C4
(4-Phenyl-1,2-oxazol-3-yl)methanamine
1.9
52.05
Phenyl group at C4
(5-(4-Chlorophenyl)-1,2-oxazol-3-yl)methanamine
2.5
52.05
4-Chlorophenyl group at C5
Analysis of Physicochemical Trends:
Lipophilicity (LogP): The substitution at the C4 position of the isoxazole ring significantly impacts lipophilicity. The unsubstituted analogue is predicted to be the most hydrophilic. As the alkyl chain length increases from methyl to ethyl, the LogP value rises, indicating increased lipophilicity. The introduction of a phenyl group dramatically increases the LogP, a trend further amplified by the addition of a halogen atom. This modulation of lipophilicity is a critical tool for optimizing a compound's ability to cross biological membranes.
Topological Polar Surface Area (TPSA): The primary amine and the isoxazole ring are the main contributors to the TPSA. As the core (isoxazol-3-yl)methanamine scaffold remains constant across the first four analogues, their predicted TPSA values are identical. The TPSA is a key indicator of a molecule's potential for oral bioavailability and blood-brain barrier penetration.
Comparative Biological and Pharmacological Activities
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[4] While specific data for (4-Ethyl-1,2-oxazol-3-yl)methanamine is lacking, we can infer its potential activities by examining the known biological effects of structurally similar compounds.
Anti-inflammatory Activity
Many isoxazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][7] Valdecoxib, a well-known COX-2 inhibitor, features a substituted isoxazole ring.[4] The anti-inflammatory potential of (4-Ethyl-1,2-oxazol-3-yl)methanamine and its analogues would likely be influenced by the substituents on the ring, which can affect binding to the active site of COX enzymes.
Antimicrobial Activity
The isoxazole scaffold is present in several antimicrobial agents.[4][8] The nature of the substituents on the isoxazole ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C5-phenyl ring can enhance antibacterial activity.[4] Therefore, it is plausible that (4-Ethyl-1,2-oxazol-3-yl)methanamine and its analogues could be explored for their antimicrobial properties.
Neurological and Receptor Binding Activity
Isoxazole derivatives have been investigated for their activity on various central nervous system (CNS) targets. For example, certain isoxazole derivatives have shown affinity for β-adrenergic receptors.[9] The aminomethyl group in our compound of interest is a common pharmacophore for interacting with aminergic receptors. Furthermore, isoxazole-containing compounds have been developed as GABAA receptor positive allosteric modulators and nicotinic acetylcholine receptor (nAChR) modulators.[10] The ethyl group at the C4 position of (4-Ethyl-1,2-oxazol-3-yl)methanamine could influence the selectivity and potency of binding to these receptors.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on isoxazole derivatives provide valuable SAR insights that can guide the design of new analogues with enhanced activity and selectivity.
Caption: Structure-Activity Relationship (SAR) flow for isoxazole derivatives.
C4-Position: Substitution at the C4 position, as seen with the ethyl group in our lead compound, directly modulates the lipophilicity of the molecule. This can influence membrane permeability and interaction with hydrophobic pockets of target proteins.
C5-Position: The C5 position is often a key point for introducing larger substituents, such as aryl or substituted aryl groups. These modifications can significantly impact receptor binding affinity and selectivity, as well as the overall biological activity profile.[4]
C3-Aminomethyl Group: The primary amine at the C3-position is a critical pharmacophoric element. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket. Modifications of this amine to secondary or tertiary amines, or its conversion to an amide, would drastically alter its physicochemical properties and biological activity.[11]
Experimental Protocols for Comparative Evaluation
To empirically compare (4-Ethyl-1,2-oxazol-3-yl)methanamine with its analogues, a series of standardized in vitro and in silico assays should be employed.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for a specific biological target (e.g., a G-protein coupled receptor or an enzyme).
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors) and a range of concentrations of the test compound.
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the compounds against a specific enzyme (e.g., COX-1 or COX-2).
Principle: This assay measures the ability of a test compound to inhibit the catalytic activity of an enzyme.
Step-by-Step Methodology:
Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and its specific substrate.
Incubation: In a multi-well plate, pre-incubate the enzyme with a range of concentrations of the test compound.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Detection: After a specific time, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis.[1]
In Silico ADME Prediction
Objective: To computationally predict the ADME properties of the compounds.
Methodology: Utilize commercially available or open-source software packages (e.g., SwissADME, QikProp) to calculate key molecular descriptors and predict properties such as:
Lipophilicity (LogP)
Aqueous solubility (LogS)
Blood-brain barrier permeability
Human intestinal absorption
Cytochrome P450 inhibition
These in silico predictions can help prioritize compounds for further experimental evaluation.[5]
Conclusion
(4-Ethyl-1,2-oxazol-3-yl)methanamine represents a promising, yet underexplored, chemical entity within the broader class of bioactive isoxazole derivatives. While direct experimental data for this specific compound is scarce, a comparative analysis based on its structural analogues and the established SAR of isoxazoles provides a strong foundation for future research. The strategic modification of the substituents at the C4 and C5 positions, as well as the aminomethyl group at the C3 position, offers a clear path for optimizing the physicochemical and pharmacological properties of this scaffold. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of (4-Ethyl-1,2-oxazol-3-yl)methanamine and its congeners, paving the way for the potential discovery of novel therapeutic agents.
References
De Luca, L., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Journal of Medicinal Chemistry, 50(7), 1513-1522. Available from: [Link]
Ali, A., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 963573. Available from: [Link]
Al-Ghorbani, M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 139-150. Available from: [Link]
Cecere, G., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 3456. Available from: [Link]
Crowley, R. S., et al. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry, 68(4), 1890-1906. Available from: [Link]
Isoxazole – Knowledge and References. Taylor & Francis. Available from: [Link]
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(33), 29165-29176. Available from: [Link]
Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 7890-7910. Available from: [Link]
Lamberth, C. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7594-7613. Available from: [Link]
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available from: [Link]
Palani, A., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1011-1015. Available from: [Link]
Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available from: [Link]
Singh, N., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. BMC Chemistry, 12(1), 118. Available from: [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 101, 455-481. Available from: [Link]
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 220-240. Available from: [Link]
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 1-8. Available from: [Link]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Chemical Reviews, 4(2), 133-152. Available from: [Link]
Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available from: [Link]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available from: [Link]
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
(4-Ethyl-1,2-oxazol-3-yl)methanamine. ChemSrc. Available from: [Link]
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine. PubChem. Available from: [Link]
biological activity of (4-Ethyl-1,2-oxazol-3-yl)methanamine vs analogs
Comparative Biological Activity Guide: (4-Ethyl-1,2-oxazol-3-yl)methanamine vs. Structural Analogs The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to design bioisoster...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity Guide: (4-Ethyl-1,2-oxazol-3-yl)methanamine vs. Structural Analogs
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to design bioisosteres of endogenous neurotransmitters and modulators of complex biological pathways. Specifically, the 3-(aminomethyl)isoxazole pharmacophore is a highly versatile building block.
This guide provides an in-depth comparative analysis of (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5) against its structural analogs. By examining how systematic variations at the C4 position dictate receptor selectivity, this guide equips drug development professionals with the mechanistic insights necessary to optimize lead compounds.
Pharmacophore Analysis & Structural Causality
The biological activity of isoxazol-3-ylmethanamines is fundamentally driven by two structural domains:
The 3-Methanamine Motif: This primary amine acts as a critical hydrogen bond donor/acceptor. Its distance from the isoxazole oxygen mimics the spatial arrangement of the amine and carboxylate groups in γ-aminobutyric acid (GABA), making it a classic motif for neurotransmitter receptor engagement.
The C4-Substitution (The Selectivity Switch): The nature of the substituent at the 4-position dictates the compound's lipophilicity (LogP) and steric profile.
Unsubstituted analogs (e.g., isoxazol-3-ylmethanamine) possess a flat, unhindered profile that allows them to slip into the tight binding pockets of ionotropic receptors like GABA_A. However, introducing a 4-ethyl group fundamentally alters the pharmacological trajectory. The ethyl chain provides localized lipophilic bulk. This steric hindrance penalizes binding at the narrow GABA_A orthosteric site, effectively stripping away unwanted neurotoxicity. Simultaneously, the flexible ethyl chain perfectly anchors into the hydrophobic sub-pockets of G-protein coupled receptors (GPCRs) such as the orphan receptor GPR88, and metabolic enzymes like Monoamine Oxidase (MAO), thereby acting as a powerful selectivity switch [1].
Comparative Biological Activity Profile
To understand the impact of the 4-ethyl substitution, we must compare its performance metrics against its structural relatives. The table below synthesizes the structure-activity relationship (SAR) trends observed when utilizing these building blocks in drug discovery campaigns [2, 3].
Compound Scaffold
C4-Substituent
LogP (Est.)
Primary Target Class
Target Affinity / Activity Trend
BBB Permeability
Isoxazol-3-ylmethanamine
-H
0.45
Ionotropic (GABA_A)
High GABAergic activity; potential for off-target sedation.
Low/Moderate
(4-Methyl-1,2-oxazol-3-yl)methanamine
-CH₃
0.95
GPCRs / Enzymes
Moderate GPCR agonism; mixed MAO inhibition.
Moderate
(4-Ethyl-1,2-oxazol-3-yl)methanamine
-CH₂CH₃
1.45
GPCRs (e.g., GPR88)
High GPCR selectivity; enhanced hydrophobic pocket binding.
High
5-(Aminomethyl)isoxazol-3-ol (Muscimol)
-H (C5 amine)
-0.80
Ionotropic (GABA_A)
Potent, non-selective GABA_A full agonist.
Low
Data Interpretation: The transition from a hydrogen atom to an ethyl group at C4 increases the estimated LogP by approximately one full unit. This not only improves Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active drugs—but also shifts the target profile from ion channels to GPCRs.
Mechanistic Pathway: GPCR Engagement
When (4-Ethyl-1,2-oxazol-3-yl)methanamine derivatives engage CNS targets like GPR88, they typically operate via a
Gi/o
-coupled signaling cascade. The lipophilic ethyl group stabilizes the receptor in its active conformation, triggering the dissociation of the G-protein heterotrimer. The
Gαi
subunit subsequently inhibits adenylyl cyclase, leading to a measurable reduction in intracellular cyclic AMP (cAMP) [4].
GPR88 Gi/o-coupled signaling pathway modulated by isoxazole derivatives.
To objectively compare the biological activity of the 4-ethyl analog against the unsubstituted analog, a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is required.
Why this protocol is self-validating: Measuring
Gi
-coupled activity is inherently difficult because resting baseline cAMP levels in cells are already near zero. You cannot measure a "decrease" from zero. Therefore, this protocol utilizes Forskolin to artificially stimulate adenylyl cyclase, creating a high cAMP baseline. If the isoxazole compound is a true
Gi
agonist, it will suppress this Forskolin-induced spike. Furthermore, the inclusion of IBMX prevents the natural degradation of cAMP, ensuring that any observed signal reduction is strictly due to the compound's inhibitory action on adenylyl cyclase, not phosphodiesterase activity.
Self-validating TR-FRET cAMP assay workflow for evaluating Gi-coupled GPCR agonists.
Step-by-Step Protocol:
Cell Preparation: Plate HEK293 cells stably expressing the target GPCR (e.g., GPR88) into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).
Phosphodiesterase Inhibition: Add 3-isobutyl-1-methylxanthine (IBMX) to a final concentration of 500 µM. Causality: IBMX blocks phosphodiesterases from cleaving cAMP, locking the intracellular cAMP pool so that changes are solely dependent on adenylyl cyclase activity.
Compound Incubation: Dispense the (4-Ethyl-1,2-oxazol-3-yl)methanamine derivative and its analogs across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow for receptor equilibrium binding.
Forskolin Challenge: Add Forskolin to a final concentration of 10 µM. Incubate for an additional 30 minutes. Causality: Forskolin directly activates adenylyl cyclase, bypassing the receptor to generate a massive cAMP surge. A successful 4-ethyl isoxazole agonist will blunt this surge via
Gi
signaling.
Lysis and Detection: Add the TR-FRET lysis buffer containing the cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour.
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the
IC50
by plotting the FRET ratio (665 nm / 620 nm) against the log of the compound concentration.
Conclusion
The transition from an unsubstituted isoxazole to (4-Ethyl-1,2-oxazol-3-yl)methanamine represents a masterclass in rational drug design. By leveraging the steric bulk and lipophilicity of the ethyl group, researchers can intentionally steer the pharmacophore away from ubiquitous ion channels and toward highly specific, hydrophobic GPCR pockets. This structural modification not only improves the safety profile by reducing off-target GABAergic sedation but also enhances the pharmacokinetic viability of the resulting drug candidates.
References
Jin, C. et al. "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." ACS Chemical Neuroscience, 2018. Available at:[Link]
Chikkula, K. V. et al. "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 2022. Available at:[Link]
Świątek, P. et al. "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." Molecules, 2025. Available at:[Link]
Comparative
The Structure-Activity Relationship of (4-Ethyl-1,2-oxazol-3-yl)methanamine: A Comparative Guide to a Privileged Scaffold
The isoxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5] This five-membered heterocycle, featuring adjacent nitrogen and ox...
Author: BenchChem Technical Support Team. Date: March 2026
The isoxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in drug discovery, contributing to favorable pharmacokinetic profiles and potent biological activities across various therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][6] This guide delves into the structure-activity relationship (SAR) of a specific isoxazole derivative, (4-Ethyl-1,2-oxazol-3-yl)methanamine, providing a comparative analysis of its structural components and proposing a systematic approach to explore its therapeutic potential. While direct experimental data on this particular compound is limited in publicly available literature, this guide will leverage established principles from related isoxazole and oxazole analogues to construct a predictive SAR landscape and outline robust experimental workflows for its validation.
Core Structure and Rationale for Investigation
(4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5) is a small molecule featuring a 3,4-disubstituted isoxazole core.[7][8] The key structural features for SAR exploration are:
The Isoxazole Ring: A bioisostere for various functional groups, it can engage in hydrogen bonding and other non-covalent interactions with biological targets.[9] Its electronic properties can be modulated by substituents.
The 4-Ethyl Group: This lipophilic group can influence binding affinity, selectivity, and metabolic stability. Its size and orientation are critical for fitting into hydrophobic pockets of target proteins.
The 3-Methanamine Group: A primary amine that can act as a hydrogen bond donor and a basic center, crucial for salt formation and interactions with acidic residues in a binding site.
The strategic placement of these functional groups suggests potential for this scaffold to interact with a range of biological targets. The exploration of its SAR is therefore a scientifically meritorious endeavor.
Comparative Analysis of Isoxazole and Oxazole Scaffolds
The isoxazole ring is an isomer of the oxazole ring, differing in the position of the nitrogen atom. Both are considered "bio-isosteres" and are frequently employed in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.[10][11]
Feature
Isoxazole
Oxazole
Rationale for Comparison
Electronic Nature
The N-O bond is relatively weak and can influence reactivity and metabolism.[2]
Generally more stable and less prone to ring opening.
Understanding metabolic stability and potential for covalent interactions.
Hydrogen Bonding
The nitrogen atom is a hydrogen bond acceptor.
The nitrogen atom is a hydrogen bond acceptor.
Both can interact with similar hydrogen bond donor residues in a target.
Substitution Pattern
3, 4, and 5-positions available for substitution, leading to distinct property modulation.
2, 4, and 5-positions available for substitution, offering different vectors for substituent placement.
Exploring diverse chemical space and optimizing target interactions.
Provides a basis for selecting initial biological screens for novel derivatives.
This comparative understanding allows researchers to make informed decisions when designing new analogues, for instance, by replacing the isoxazole core with an oxazole to potentially improve metabolic stability while retaining key binding interactions.
Proposed Analogue Synthesis and SAR Exploration
To elucidate the SAR of (4-Ethyl-1,2-oxazol-3-yl)methanamine, a systematic modification of its core structure is proposed. The following sections outline key modifications and the rationale behind them.
Modification of the 4-Alkyl Substituent
The ethyl group at the 4-position is a primary target for modification to probe the size and nature of the corresponding binding pocket.
Table 1: Proposed Analogues with Modified 4-Alkyl Groups and Predicted Activity Trends
Analogue
R Group
Predicted Impact on Activity
Rationale
1 (Parent)
-CH₂CH₃
Baseline
Reference compound.
2
-CH₃
Decrease/Increase
Probes for steric constraints. Smaller group may improve fit or reduce van der Waals interactions.
3
-CH(CH₃)₂
Decrease/Increase
Increased steric bulk may enhance binding in a larger pocket or cause steric hindrance.
4
-Cyclopropyl
Increase
Introduces conformational rigidity and can explore different regions of the binding pocket.
5
-Phenyl
Increase/Decrease
Introduces potential for π-stacking interactions but significantly increases size and lipophilicity.
The synthesis of these analogues can be achieved through established methods for isoxazole synthesis, often involving the reaction of a β-dicarbonyl compound with hydroxylamine.
Modification of the 3-Methanamine Substituent
The primary amine offers a handle for a variety of modifications to explore hydrogen bonding, salt bridge formation, and to introduce new functionalities.
Table 2: Proposed Analogues with Modified 3-Substituents and Predicted Activity Trends
Analogue
R' Group
Predicted Impact on Activity
Rationale
1 (Parent)
-CH₂NH₂
Baseline
Reference compound.
6
-CH₂NHCH₃
Increase/Decrease
Secondary amine may alter hydrogen bonding capacity and basicity.
7
-CH₂N(CH₃)₂
Decrease
Tertiary amine loses hydrogen bond donor capacity, which may be critical for binding.
8
-CH₂OH
Decrease/Abolish
Replacement of the basic amine with a neutral alcohol group to probe the importance of the positive charge.
9
-C(=O)NH₂
Decrease/Change in Activity
Amide group alters electronic properties and introduces both hydrogen bond donor and acceptor capabilities.
Experimental Protocols for SAR Validation
A multi-tiered screening approach is recommended to efficiently evaluate the synthesized analogues.
Primary Biological Screening
Based on the broad spectrum of activities reported for isoxazole derivatives, initial screening against a panel of cancer cell lines and bacterial strains is a logical starting point.[3][5]
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) for each compound.
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
Inoculation: Add the bacterial suspension to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Secondary and Mechanistic Assays
Active compounds from the primary screens should be further investigated to determine their mechanism of action. For example, if a compound shows potent anticancer activity, follow-up assays could include cell cycle analysis, apoptosis assays, or kinase inhibition profiling.
Visualization of Key Concepts
Diagram 1: General Structure-Activity Relationship Exploration Plan
Caption: A flowchart illustrating the systematic approach to exploring the SAR of the parent compound.
Diagram 2: Experimental Workflow for Biological Evaluation
Caption: The proposed experimental workflow from compound synthesis to lead optimization.
Conclusion and Future Directions
While (4-Ethyl-1,2-oxazol-3-yl)methanamine itself is not extensively characterized in the scientific literature, its isoxazole core represents a "privileged scaffold" with a high potential for biological activity.[1][12] The systematic approach to SAR exploration outlined in this guide provides a clear roadmap for researchers to unlock the therapeutic potential of this and related compounds. By combining rational analogue design with robust biological evaluation, it is possible to develop novel drug candidates targeting a range of diseases. Future work should focus on identifying the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy studies.
References
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
(4-Ethyl-1,2-oxazol-3-yl)methanamine | CAS#:1784891-43-5. Chemsrc. Available at: [Link]
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]
A Comparative Guide to the Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals (4-Ethyl-1,2-oxazol-3-yl)methanamine is a key building block in medicinal chemistry, valued for its isoxazole core, a motif present in numerous biologically...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a key building block in medicinal chemistry, valued for its isoxazole core, a motif present in numerous biologically active compounds. The efficient and reliable synthesis of this primary amine is crucial for its application in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to (4-Ethyl-1,2-oxazol-3-yl)methanamine, offering insights into the causality behind experimental choices, detailed protocols, and comparative performance data to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine primarily revolves around the construction of the 4-ethyl-1,2-oxazole core, followed by the installation or modification of a functional group at the 3-position to yield the desired aminomethyl moiety. Two principal pathways have been validated and are compared herein:
The Nitrile Reduction Pathway: This classic approach involves the synthesis of a 4-ethyl-1,2-oxazole-3-carbonitrile intermediate, which is subsequently reduced to the target primary amine.
The Carboxamide Reduction Pathway: An alternative route that proceeds through a 4-ethyl-1,2-oxazole-3-carboxamide intermediate, which is then reduced to the final product.
This guide will dissect each pathway, providing a logical framework for selecting the most appropriate method based on factors such as yield, purity, scalability, and safety considerations.
Pathway 1: The Nitrile Reduction Approach
This synthetic strategy is a robust and frequently employed method for the preparation of aminomethyl-substituted heterocycles. The key steps involve the formation of a stable nitrile intermediate, which is then converted to the amine in the final step.
Figure 2: General workflow for the Carboxamide Reduction Pathway.
Step 1: Synthesis of Ethyl 4-ethyl-1,2-oxazole-3-carboxylate
Similar to the nitrile pathway, this route begins with the formation of the isoxazole ring, but in this case, a β-ketoester is used as the starting material to generate an ester at the 3-position.
Causality of Experimental Choice: The reaction of a β-ketoester with hydroxylamine is a well-established method for the synthesis of isoxazole-3-carboxylates. The reaction proceeds through a similar condensation-cyclization mechanism as with β-keto nitriles.
Step 2: Amidation of the Ester
The conversion of the ethyl ester to the primary carboxamide is typically achieved by treatment with ammonia.
Causality of Experimental Choice: This is a standard nucleophilic acyl substitution reaction where ammonia displaces the ethoxide from the ester, forming the more stable amide. This step is generally high-yielding and straightforward.
Step 3: Reduction of the Carboxamide to the Primary Amine
The final step involves the reduction of the amide to the amine. Lithium aluminum hydride is the reagent of choice for this transformation.
Causality of Experimental Choice: LiAlH₄ is a potent reducing agent capable of reducing amides to amines. [1][2][3][4]The reaction proceeds through the formation of an aluminum-complexed intermediate that is then hydrolyzed to yield the primary amine. As with the nitrile reduction, care must be taken to ensure the stability of the isoxazole ring.
Comparative Performance Analysis
The choice between the Nitrile Reduction Pathway and the Carboxamide Reduction Pathway depends on several factors, including reagent availability, reaction scalability, and desired purity of the final product. Below is a comparison based on analogous reactions reported in the literature.
Parameter
Route 1: Nitrile Reduction Pathway
Route 2: Carboxamide Reduction Pathway
Justification & Insights
Overall Yield
Moderate to Good
Moderate to Good
Both routes involve multiple steps, and the overall yield is dependent on the efficiency of each transformation. Yields for analogous reactions are often comparable.
Purity
Can be high, potential for metal contaminants from some catalysts.
Generally high, with purification often being straightforward.
The final purification of the amine may require careful chromatographic separation in both routes.
Scalability
Generally good. Catalytic hydrogenation can be advantageous at a large scale if ring cleavage is not an issue.
Good. The steps are generally amenable to scale-up.
The handling of large quantities of LiAlH₄ in both routes requires specialized equipment and safety protocols.
Safety & Handling
Use of cyanides in early steps requires stringent safety measures. LiAlH₄ is pyrophoric. Catalytic hydrogenation involves flammable gases under pressure.
LiAlH₄ is the primary hazardous reagent.
The Carboxamide Reduction Pathway avoids the use of highly toxic cyanides in the initial steps.
Key Challenge
Potential for isoxazole ring cleavage during the nitrile reduction step, particularly with catalytic hydrogenation. [5][6]
Requires an additional step (amidation) compared to a direct synthesis of the nitrile.
The stability of the isoxazole ring under the chosen reduction conditions is a critical consideration for both pathways.
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for the synthesis of analogous compounds. Researchers should optimize these conditions for the specific substrate.
Protocol 1: Synthesis via Nitrile Reduction Pathway
Step 1: Synthesis of 4-Ethyl-1,2-oxazole-3-carbonitrile
To a solution of sodium ethoxide (prepared from sodium in ethanol), add 2-formylbutanenitrile at 0 °C.
Stir the mixture for 30 minutes, then add a solution of hydroxylamine hydrochloride in water.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid (e.g., acetic acid).
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-ethyl-1,2-oxazole-3-carbonitrile.
Step 2: Reduction of 4-Ethyl-1,2-oxazole-3-carbonitrile with LiAlH₄
To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-ethyl-1,2-oxazole-3-carbonitrile in anhydrous THF dropwise.
[7]2. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Protocol 2: Synthesis via Carboxamide Reduction Pathway
Step 1: Synthesis of Ethyl 4-ethyl-1,2-oxazole-3-carboxylate
Follow a similar procedure to Protocol 1, Step 1, using ethyl 2-ethyl-3-oxobutanoate as the starting material instead of the β-keto nitrile.
Step 2: Synthesis of 4-Ethyl-1,2-oxazole-3-carboxamide
Dissolve ethyl 4-ethyl-1,2-oxazole-3-carboxylate in a solution of ammonia in methanol (methanolic ammonia).
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
The resulting crude 4-ethyl-1,2-oxazole-3-carboxamide can often be used in the next step without further purification, or it can be recrystallized if necessary.
Step 3: Reduction of 4-Ethyl-1,2-oxazole-3-carboxamide with LiAlH₄
Follow the same procedure as in Protocol 1, Step 2, using 4-ethyl-1,2-oxazole-3-carboxamide as the starting material.
Conclusion and Recommendations
Both the Nitrile Reduction and Carboxamide Reduction pathways are viable for the synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine.
The Nitrile Reduction Pathway is more atom-economical as it involves fewer steps from a suitable precursor. However, the potential for isoxazole ring-opening during the reduction step, especially with catalytic hydrogenation, is a significant concern that needs careful optimization and control. The use of LiAlH₄ for the reduction is generally more reliable for preserving the isoxazole ring.
The Carboxamide Reduction Pathway introduces an additional step (amidation) but may offer a more controlled route. The amide intermediate is typically stable and can be purified easily. The final reduction with LiAlH₄ is effective, but shares the same handling challenges as in the nitrile route.
For laboratory-scale synthesis where control and purity are paramount, the Carboxamide Reduction Pathway may be slightly preferred due to the stability of the intermediates and the avoidance of highly toxic cyanides in the initial steps. For larger-scale production, the Nitrile Reduction Pathway could be more efficient if the reduction step can be optimized to prevent ring cleavage, potentially using milder, non-catalytic reduction methods or carefully controlled catalytic hydrogenation conditions.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the acceptable trade-offs between yield, purity, cost, and safety.
References
Manganese-Catalyzed Hydrosilylative Reduction of Primary Amides to Amines or Nitriles. RSC Publishing. [Link]
Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. PMC. [Link]
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
Reductions using NaBH4, LiAlH4. Lumen Learning. [Link]
Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Chemistry Portal. [Link]
Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. [Link]
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]
A Comparative Guide to Isoxazole Derivatives: Synthesis, Biological Activity, and Experimental Validation
Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in modern drug discovery.[1] Its unique electronic configuration and structural rigidity make it a versatile building block, enabling the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] Molecules incorporating the isoxazole moiety have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1][3][4][5]
This guide offers an in-depth comparative study of isoxazole derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple catalogue of compounds, we will dissect the causal relationships between chemical structure and biological function, provide validated, step-by-step experimental protocols for comparative analysis, and present quantitative data to support our findings. The objective is to furnish a comprehensive resource that not only informs but also empowers researchers to design and evaluate the next generation of isoxazole-based therapeutics.
I. Synthetic Strategies: A Comparative Overview
The accessibility and versatility of synthetic routes to the isoxazole core are crucial for generating diverse chemical libraries for screening. While numerous methods exist, including 1,3-dipolar cycloadditions of nitrile oxides with alkynes, a particularly robust and widely-used strategy involves the cyclization of chalcone intermediates.[6][7]
Causality of Method Selection: The synthesis via chalcones is favored for several reasons. First, chalcones (α,β-unsaturated ketones) are readily synthesized through a Claisen-Schmidt condensation of an aldehyde and an acetophenone, both of which are available with a vast array of substitutions. This allows for the systematic and independent modification of the substituents that will ultimately become the C-3 and C-5 appendages of the isoxazole ring, providing a direct and controllable path to structure-activity relationship (SAR) studies.
Experimental Workflow: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
Caption: Workflow for the synthesis of isoxazole derivatives via chalcone intermediates.
Detailed Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol outlines the reaction of a chalcone with hydroxylamine hydrochloride to yield the corresponding isoxazole derivative.[6][8]
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chalcone (1.0 equivalent) in ethanol (15 mL per gram of chalcone).
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents).
Base Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 2.5 equivalents) dropwise to the reaction mixture at room temperature. The addition of a base is critical as it deprotonates the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.
Reaction Monitoring: Heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is complete when the chalcone starting material spot is no longer visible. This can take between 4 to 12 hours depending on the substrate.
Work-up: After completion, cool the reaction flask to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/cold water. This step precipitates the organic product while the inorganic salts remain dissolved in the aqueous phase.
Isolation: Collect the precipitated solid by vacuum filtration, washing with copious amounts of cold water to remove any residual base or salts.
Purification: Dry the crude product. For higher purity, recrystallize the solid from ethanol or purify it using column chromatography on silica gel with a hexane/ethyl acetate gradient.
II. Comparative Study: Anticancer Activity
Isoxazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as the inhibition of protein kinases, induction of apoptosis, and disruption of tubulin polymerization.[3][5][9] A particularly significant mechanism involves the modulation of critical cell survival pathways like the PI3K/Akt/mTOR pathway, which is frequently over-activated in many human cancers.[10][11]
Mechanism Visualization: Inhibition of the PI3K/Akt Signaling Pathway
Caption: Isoxazole derivatives can inhibit the PI3K/Akt pathway, promoting apoptosis.
Comparative Anticancer Activity Data
The in vitro cytotoxic activity of isoxazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of cancer cells.
Structure-Activity Relationship (SAR) Insights:
The data strongly suggests that molecular hybridization can significantly enhance potency. The curcumin-isoxazole hybrid is over 5-fold more potent than its parent compound, curcumin.[9][12] For diarylisoxazoles, substitutions on the aryl rings are critical; electron-donating groups like methoxy have been shown to enhance anticancer activity.[12] Furthermore, the presence of halogens (e.g., chloro, fluoro) on the aryl rings of isoxazole hybrids often correlates with increased cytotoxicity.[13][15]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with test compounds.[16][17]
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the isoxazole derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a "vehicle control" (medium with DMSO, no compound) and a "no-cell blank" (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[18] Add 20 µL of this MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[17]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
III. Comparative Study: Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory action of many isoxazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[20] The COX-2 enzyme is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling.[21][22] Selective COX-2 inhibitors are designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[23][24]
Caption: Selective isoxazole derivatives inhibit COX-2 to reduce inflammation and pain.
Comparative Anti-inflammatory Activity Data
The in vivo anti-inflammatory effect is often measured using the carrageenan-induced paw edema model in rats, where a reduction in paw swelling indicates activity.
Structure-Activity Relationship (SAR) Insights:
The data indicates that indole-linked isoxazoles possess significant anti-inflammatory properties, comparable to standard NSAIDs.[5] For phenyl-isoxazole derivatives, the substitution pattern on the phenyl ring is crucial. Compounds with electron-donating groups (e.g., methoxy) or certain halogen substitutions have shown potent activity.[20][25] For instance, a methoxy group at the para-position of the phenyl ring has been found to be particularly effective.[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.[26][27][28][29]
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week with free access to food and water. Fast the animals overnight before the experiment.
Grouping and Dosing: Divide the rats into groups (n=5-6).
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, orally).
Group III-V: Test Compounds (isoxazole derivatives at various doses, orally).
Baseline Measurement (V₀): Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
Drug Administration: Administer the vehicle, reference drug, or test compounds orally.
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat. The carrageenan induces a localized, acute inflammatory response.[26]
Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
Where ΔV = Vₜ - V₀.
Data should be analyzed using statistical methods like one-way ANOVA followed by a post-hoc test.
IV. Comparative Study: Antimicrobial Activity
Isoxazole derivatives constitute an important class of antimicrobial agents, with some forming the basis of clinically used antibiotics.[4] Their activity spans a range of Gram-positive and Gram-negative bacteria as well as fungi.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity Data
The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[30][31]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity is highly dependent on the nature and position of substituents on the phenyl rings. The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), often enhances activity.[32][33] Compound 28, with two chloro substituents, shows particularly potent activity against S. aureus.[33] Conversely, electron-donating groups like methoxy (OCH₃) can also confer good activity, especially against fungi.[32] This highlights the complex interplay of electronic and steric factors in determining the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a test compound.[35][36][37]
Preparation of Compound Dilutions: Prepare a stock solution of the isoxazole derivative in DMSO. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The concentration range should be wide enough to capture the MIC value.
Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[35] Dilute this suspension in the broth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
Inoculation: Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for medium contamination.
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole derivative at which no visible bacterial growth (no turbidity) is observed.[31]
V. Conclusion and Future Perspectives
This guide demonstrates that isoxazole derivatives represent a highly versatile and potent class of pharmacologically active compounds. Through systematic modification of the core scaffold, researchers have developed derivatives with significant anticancer, anti-inflammatory, and antimicrobial activities. The comparative data presented herein underscores the critical importance of structure-activity relationship studies in optimizing potency and selectivity.
The future of isoxazole-based drug discovery lies in the continued exploration of novel derivatives, including hybrids with other known pharmacophores, and a deeper investigation into their mechanisms of action. The detailed experimental protocols provided serve as a validated foundation for these future comparative studies, ensuring that data generated across different research groups is both reliable and comparable. As our understanding of the molecular targets of these compounds grows, so too will our ability to rationally design the next generation of isoxazole therapeutics to address pressing unmet medical needs.
References
A complete list of all sources cited within this guide is provided below, including full titles and clickable URLs for verification.
Osarumwense, P. O., Esekheigbe, A., & Omoregie, E. S. (2022). PI3K/Akt signalling pathway and cancer. PubMed. [Link]
Carnevale, J., & Papa, S. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. [Link]
Alqahtani, A., Awaad, A., & Khan, Z. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]
Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
Kumar, A., & Singh, A. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
Patsnap. (2024). What are COX-2 inhibitors and how do they work? Patsnap Synapse. [Link]
ResearchGate. (n.d.). Role of PI3K signaling pathway in cancer onset and progression. ResearchGate. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Ahmed, S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. [Link]
Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
Shingare, M. S., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]
Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
National Library of Medicine. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
Al-Ostath, A., et al. (2024). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. [Link]
Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]
Aarjane, M., et al. (n.d.). Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. [Link]
Shingare, M. S., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC. [Link]
National Center for Biotechnology Information. (n.d.). COX Inhibitors. StatPearls. [Link]
ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]
Semantic Scholar. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Semantic Scholar. [Link]
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
Rane, A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]
ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]
Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
ResearchGate. (n.d.). Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate. ResearchGate. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]
In Vivo Performance Comparison Guide: (4-Ethyl-1,2-oxazol-3-yl)methanamine as a Pharmacokinetic-Optimizing Building Block
Target Audience: Researchers, Medicinal Chemists, and in vivo Pharmacologists. Executive Summary In fragment-based drug discovery and lead optimization, the selection of primary amine building blocks dictates the downstr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and in vivo Pharmacologists.
Executive Summary
In fragment-based drug discovery and lead optimization, the selection of primary amine building blocks dictates the downstream in vivo success of the synthesized active pharmaceutical ingredient (API). (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS: 1784891-43-5)[1] is a highly specialized pharmacophore used to synthesize amides, ureas, and sulfonamides. This guide objectively compares the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance of drug candidates synthesized using the 4-ethyl-isoxazole moiety against standard methyl-substituted and unsubstituted alternatives.
Mechanistic Rationale: The "Ethyl Advantage" in Isoxazoles
As an Application Scientist, I frequently observe drug candidates failing in vivo due to rapid hepatic clearance or poor target residence time. The strategic choice to incorporate a 4-ethyl substitution on the 1,2-oxazole (isoxazole) ring addresses both liabilities through specific causal mechanisms:
Metabolic Shielding (PK): Unsubstituted isoxazoles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the C4 position. By occupying this hotspot with an ethyl group, we sterically hinder oxidative metabolism, significantly prolonging the in vivo half-life.
Hydrophobic Pocket Engagement (PD): The ethyl extension provides critical van der Waals interactions. Crystallographic and in vivo efficacy studies of phosphodiesterase 4 (PDE4) inhibitors demonstrate that an ethyl-isoxazole moiety can project deeply into solvent-accessible hydrophobic sub-pockets, increasing binding affinity and tissue-level target engagement compared to methyl analogs[2].
Blood-Brain Barrier (BBB) Penetration: The ethyl group optimally tunes the lipophilicity (LogP) of the resulting scaffold. As demonstrated in GPR88 agonist development, fine-tuning the alkyl chain on isoxazole/oxadiazole bioisosteres is critical for achieving the delicate balance between systemic exposure and central nervous system (CNS) penetrance[3][4].
In Vivo Pharmacokinetic Comparison
To illustrate the impact of this building block, we compare the in vivo PK profiles of three homologous lead compounds (e.g., targeted kinase inhibitors) synthesized using different isoxazole-methanamine building blocks. Data is representative of standard intravenous (IV) and oral (PO) dosing in Sprague-Dawley rats.
Table 1: Comparative In Vivo PK Parameters (Rat Model)
Parameter
Compound A (4-Ethyl-isoxazole)
Compound B (5-Methyl-isoxazole)
Compound C (Unsubstituted)
Rationale for Variance
Building Block Used
(4-Ethyl-1,2-oxazol-3-yl)methanamine
(5-Methyl-1,2-oxazol-3-yl)methanamine
(1,2-oxazol-3-yl)methanamine
-
Half-Life (T1/2)
4.2 hours
2.8 hours
0.9 hours
Ethyl group blocks C4 oxidation, reducing CYP450 clearance.
Clearance (CL)
12 mL/min/kg
25 mL/min/kg
55 mL/min/kg
Increased steric bulk protects the heteroaromatic core.
Resistance to first-pass hepatic metabolism improves F%.
Brain/Plasma Ratio
0.8
0.4
0.1
Optimized LogP enhances passive diffusion across the BBB.
Self-Validating Protocol: In Vivo PK Evaluation
To ensure trustworthiness and reproducibility, the following protocol for evaluating 4-ethyl-isoxazole derivatives incorporates built-in self-validation mechanisms.
Step 1: Formulation and System Suitability
Action: Formulate the test compound in 5% DMSO, 40% PEG400, and 55% Saline.
Causality: Isoxazole derivatives are moderately lipophilic. This co-solvent system ensures complete dissolution without causing precipitation upon injection.
Self-Validation: Centrifuge the formulation at 10,000 x g for 5 minutes prior to dosing. The absence of a pellet confirms true solubility, preventing micro-emboli during IV administration.
Step 2: Dosing and Sampling (Sprague-Dawley Rats)
Action: Administer IV (1 mg/kg) via the tail vein and PO (5 mg/kg) via oral gavage (n=3 per route). Collect 200 µL blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Self-Validation: The "0-hour" pre-dose bleed is mandatory. It serves as a blank matrix to prove that the LC-MS/MS signal is completely free of endogenous isobaric interference.
Step 3: Sample Preparation via Protein Precipitation
Action: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (IS). Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
Causality: Acetonitrile crashes out plasma proteins that would otherwise foul the mass spectrometer, while the cold temperature prevents degradation of the analyte.
Self-Validation: The IS must structurally mimic the 4-ethyl-isoxazole core. Consistent IS peak areas across all time points validate that extraction efficiency is uniform and matrix effects are negligible.
Step 4: LC-MS/MS Bioanalysis
Action: Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Workflow Visualization
Below is the logical workflow for the synthesis and in vivo validation of compounds utilizing the (4-Ethyl-1,2-oxazol-3-yl)methanamine building block.
Caption: Workflow for in vivo PK/PD evaluation of 4-ethyl-isoxazole derivatives.
References
Journal of Medicinal Chemistry. "Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis." ACS Publications. Available at:[Link]
Journal of Medicinal Chemistry. "Design, Synthesis, and Structure–Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." ACS Publications. Available at:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (4-Ethyl-1,2-oxazol-3-yl)methanamine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Isomeric Purity in Medicinal Chemistry In the landscape of drug discovery and development, the precise structural c...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isomeric Purity in Medicinal Chemistry
In the landscape of drug discovery and development, the precise structural characterization of a molecule is non-negotiable. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] The compound (4-Ethyl-1,2-oxazol-3-yl)methanamine serves as a pertinent example of a heterocyclic scaffold whose biological activity is intrinsically tied to its substitution pattern. The isoxazole ring, a five-membered heterocycle, is a common motif in medicinal chemistry, valued for its role as a bioisostere and its ability to engage in hydrogen bonding.[2]
This guide provides an in-depth spectroscopic framework for the unambiguous differentiation of (4-Ethyl-1,2-oxazol-3-yl)methanamine from its key positional isomers. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the spectroscopic behavior of these molecules. We will explore how subtle shifts in chemical environment are magnified into distinct, measurable signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), enabling confident structural elucidation.
The Isomers in Focus: A Structural Overview
The primary challenge lies in distinguishing the target molecule from isomers where the ethyl and methanamine groups are located at different positions on the isoxazole ring. For this guide, we will focus on three representative positional isomers, each presenting a unique analytical puzzle.
Caption: Key positional isomers of (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Spectroscopic Characterization Workflow
A multi-technique approach is essential for infallible isomer identification. The workflow below outlines a logical sequence of experiments designed to provide orthogonal data, ensuring a comprehensive and self-validating characterization process.
Caption: A validated workflow for the spectroscopic differentiation of isomers.
Comparative Spectroscopic Analysis
The causality for spectral differences between isomers stems from the distinct electronic environments each substituent creates and experiences. The isoxazole ring's heteroatoms (N and O) exert significant inductive and resonance effects, which are uniquely felt by substituents at the C3, C4, and C5 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone of structural elucidation for isomers, as chemical shifts and coupling patterns provide a direct map of the molecular connectivity.[3]
¹H NMR Spectroscopy Insights:
The proton environment is highly sensitive to the substitution pattern. Key diagnostic signals include:
Isoxazole Ring Proton (H5 or H3): In Isomer B, the absence of a substituent at C4 results in a singlet for the H4 proton. Conversely, Isomer C will feature a singlet for the H3 proton. Isomer A, with substituents at C3 and C4, will not have a proton directly on the ring.
Methanamine Methylene (-CH₂NH₂): The chemical shift of these protons is a powerful indicator. In Isomer A, the -CH₂ group at C3 is adjacent to the ring nitrogen. In Isomer C, it is at C5, adjacent to the ring oxygen. This proximity to different heteroatoms will induce a predictable chemical shift difference.
Ethyl Group (-CH₂CH₃): The methylene protons of the ethyl group will also experience different shielding/deshielding effects depending on their position (C4 vs. C5).
¹³C NMR Spectroscopy Insights:
The carbon skeleton provides an even more resolute fingerprint for each isomer.
Isoxazole Ring Carbons (C3, C4, C5): These carbons will have highly diagnostic chemical shifts. For example, C5 is typically downfield from C4 due to its proximity to the electronegative oxygen. The presence of the methanamine or ethyl group will further influence these shifts based on their electronic contributions.
Substituent Carbons: The chemical shifts of the methylene carbon in the methanamine group and the carbons of the ethyl group will vary measurably across the isomers.
Predicted NMR Data Summary
Signal
Isomer A (Predicted δ)
Isomer B (Predicted δ)
Isomer C (Predicted δ)
Rationale for Differentiation
Ring H
N/A
~6.2-6.5 ppm (s, 1H, H4)
~8.2-8.5 ppm (s, 1H, H3)
Presence, absence, and chemical shift of the ring proton are primary identifiers.
-CH₂NH₂
~3.9-4.1 ppm (s, 2H)
~3.9-4.1 ppm (s, 2H)
~4.5-4.8 ppm (s, 2H)
Significant downfield shift for C5-substituted CH₂ due to proximity to ring oxygen.
-NH₂
~1.5-2.5 ppm (br s, 2H)
~1.5-2.5 ppm (br s, 2H)
~1.5-2.5 ppm (br s, 2H)
Broad signal, exchangeable with D₂O; confirms presence but poor for differentiation.[4][5]
-CH₂CH₃
~2.6-2.8 ppm (q, 2H)
~2.8-3.0 ppm (q, 2H)
~2.6-2.8 ppm (q, 2H)
Subtle shifts expected based on ring position (C4 vs. C5).
-CH₂CH₃
~1.2-1.4 ppm (t, 3H)
~1.2-1.4 ppm (t, 3H)
~1.2-1.4 ppm (t, 3H)
Least affected signal, but coupling provides structural confirmation.
Ring C3
~160-165 ppm
~160-165 ppm
~155-160 ppm
Chemical environment is drastically different when a substituent is present.
Ring C4
~115-120 ppm
~100-105 ppm
~115-120 ppm
Unsubstituted C4 (Isomer B) is significantly upfield.
Ring C5
~170-175 ppm
~170-175 ppm
~175-180 ppm
C5 is generally the most downfield carbon.
-CH₂NH₂
~35-40 ppm
~35-40 ppm
~45-50 ppm
The carbon signal mirrors the proton trend, showing a downfield shift at C5.
Note: Predicted chemical shifts (in ppm) are estimates based on general principles for isoxazole derivatives and should be confirmed experimentally. Solvent: CDCl₃.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy excels at identifying the functional groups present, which will be consistent across all isomers. However, subtle shifts in vibrational frequencies, particularly in the fingerprint region, can provide corroborating evidence for isomeric structure.
N-H Stretching: Primary amines (R-NH₂) characteristically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches.[6][7] The presence of this doublet confirms the primary amine moiety in all isomers.
C-N Stretching: Aliphatic amine C-N stretching vibrations appear in the 1250–1020 cm⁻¹ range.[6]
Isoxazole Ring Vibrations: The isoxazole ring exhibits a series of characteristic stretching vibrations (C=N, C=C, N-O) typically between 1650-1400 cm⁻¹. The exact positions of these bands can be subtly influenced by the substitution pattern, making them useful for comparison against a known standard.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While all three isomers have the same exact mass, their behavior under ionization and subsequent fragmentation (MS/MS) will differ. The stability of the resulting fragment ions is dictated by the original positions of the substituents.[9][10]
Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₆H₁₀N₂O), but will not differentiate the isomers.
Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate unique fragmentation fingerprints.
Isomer A & B: Likely to lose the ethyl group (•C₂H₅, 29 Da) or undergo cleavage of the aminomethyl group. The fragmentation of the isoxazole ring itself will be a key pathway.
Isomer C: The C5-methanamine bond may be more labile. A characteristic loss of CH₂NH₂ (30 Da) might be more prominent compared to the other isomers. The fragmentation pathways leading to the opening of the isoxazole ring will be distinct due to the different initial arrangement of atoms.
A statistical analysis of fragment ion intensities can confidently distinguish between mass spectra that differ only in this regard, a powerful technique for isomer identification.[9]
Experimental Protocols
The following protocols represent standard, validated methods for the acquisition of high-quality spectroscopic data suitable for isomer differentiation.
Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the purified isomeric compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Acquisition:
Instrument: 400 MHz (or higher) NMR Spectrometer.
Experiment: Standard proton experiment (zg30 pulse program or equivalent).
Parameters: Spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2 seconds, 16-32 scans.
Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
Parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, 1024 or more scans (as needed for signal-to-noise).
Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate to the solvent peak (CDCl₃ at 77.16 ppm).
2D NMR (Optional but Recommended): Acquire COSY and HSQC/HMBC spectra to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.
Protocol 2: FT-IR Spectroscopy
Sample Preparation:
Solid: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
Liquid/Oil: Cast a thin film of the neat sample between two NaCl or KBr salt plates.
Method: Attenuated Total Reflectance (ATR) is often simplest if available. Otherwise, use transmission.
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, accumulate 16-32 scans.
Background: Record a background spectrum of the empty sample compartment (or clean ATR crystal) prior to running the sample. The final spectrum is reported in % Transmittance or Absorbance.
Protocol 3: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote ionization.
HRMS Acquisition:
Instrument: ESI-TOF or ESI-Orbitrap Mass Spectrometer.
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Analysis: Infuse the sample directly or via LC injection. Acquire data in full scan mode over a mass range of m/z 50-500.
Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and use software to confirm the elemental composition.
MS/MS Acquisition:
Experiment: Product ion scan.
Parameters: Isolate the [M+H]⁺ ion in the quadrupole or ion trap. Apply a range of collision energies (e.g., 10-40 eV) using an inert gas (e.g., argon or nitrogen) to induce fragmentation.
Data Analysis: Compare the resulting product ion spectra for each isomer, noting the presence/absence of unique fragment ions and significant differences in relative intensities.[11]
Conclusion
The differentiation of (4-Ethyl-1,2-oxazol-3-yl)methanamine isomers is a tractable but exacting analytical challenge that underscores the necessity of a rigorous, multi-faceted spectroscopic approach. While IR and MS provide essential confirmatory data regarding functional groups and molecular formula, NMR spectroscopy remains the unequivocal tool for definitive structural assignment. The predictable and significant variations in the ¹H and ¹³C chemical shifts, driven by the distinct electronic environments of the isoxazole ring positions, provide a reliable basis for distinguishing between these closely related molecules. By employing the integrated workflow and validated protocols detailed in this guide, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in advancing safe and effective therapeutics.
References
New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). Spectroscopy Online. Available at: [Link]
Broo, K., et al. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Journal of Mass Spectrometry. Available at: [Link]
Pu, Y., et al. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Analytical Chemistry. Available at: [Link]
Pathmasiri, W., et al. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinical Mass Spectrometry. Available at: [Link]
Glumac, M. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. Available at: [Link]
IR and NMR spectrum of isoxazole 2k. ResearchGate. Available at: [Link]
Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. Available at: [Link]
IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
Spectroscopy of Amines. NC State University Libraries. Available at: [Link]
Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Available at: [Link]
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]
Spectroscopy of Amines. OpenStax. Available at: [Link]
Supporting Information for a scientific article. Wiley-VCH. Available at: [Link]
Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]
Supporting Information for an article. The Royal Society of Chemistry. Available at: [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. The Royal Society of Chemistry. Available at: [Link]
(4-Ethyl-1,2-oxazol-3-yl)methanamine. Chemsrc. Available at: [Link]
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
Comprehensive Disposal and Safety Protocol for (4-Ethyl-1,2-oxazol-3-yl)methanamine As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic compounds into drug development pipelines....
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal and Safety Protocol for (4-Ethyl-1,2-oxazol-3-yl)methanamine
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic compounds into drug development pipelines. (4-Ethyl-1,2-oxazol-3-yl)methanamine—an isoxazole derivative featuring a primary aliphatic amine—presents unique handling and disposal challenges. To maintain scientific integrity, ensure regulatory compliance, and protect laboratory personnel, we must move beyond generic disposal guidelines.
This guide provides a mechanistic, step-by-step operational plan for the safe handling and disposal of (4-Ethyl-1,2-oxazol-3-yl)methanamine, explaining the chemical causality behind every safety choice to build a self-validating laboratory protocol.
To safely dispose of any chemical, we must first understand its reactivity profile. (4-Ethyl-1,2-oxazol-3-yl)methanamine contains two critical functional groups that dictate its hazard classification [3]:
The Primary Amine (-NH₂): Amines act as both nucleophiles and weak bases. If improperly mixed with strong acids in a waste container, the amine will undergo a rapid, exothermic acid-base neutralization reaction. This can lead to solvent boiling, pressure buildup, and container rupture. Furthermore, the basicity of the amine causes localized pH disruptions upon contact with biological tissues, leading to skin corrosion and severe eye irritation.
The Isoxazole Ring: This heteroaromatic system can be biologically active and environmentally persistent. If subjected to improper chemical oxidation (e.g., mixing with concentrated peroxides or nitric acid in a waste carboy), the ring can degrade unpredictably, potentially releasing highly toxic nitrogen oxide (NOx) gases.
Because of these properties, (4-Ethyl-1,2-oxazol-3-yl)methanamine must be managed as a hazardous chemical waste under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines [1].
Quantitative Data & Operational Limits
To ensure compliance and safety, all quantitative limits regarding hazards and accumulation must be strictly monitored.
Table 1: GHS Hazard Profile & Mechanistic PPE Requirements
Hazard Class
GHS Code
Chemical Causality / Mechanism
Required PPE
Acute Toxicity (Oral)
H302
Systemic toxicity via gastrointestinal absorption.
| Respiratory Irritation | H335 | Volatilization of the free-base amine irritates mucous membranes. | Handle exclusively in a certified fume hood. |
Table 2: EPA RCRA Accumulation Limits for Chemical Waste [1][2]
Generator Status
SAA Volume Limit
CAA Volume Limit
Max CAA Accumulation Time
VSQG (Very Small)
55 Gallons
≤ 1,000 kg total
No strict time limit (State dependent)
SQG (Small)
55 Gallons
≤ 6,000 kg total
180 Days (270 if shipping >200 miles)
| LQG (Large) | 55 Gallons | No Limit | 90 Days |
Step-by-Step Disposal Methodology
Every protocol must be a self-validating system. Do not assume a waste container is safe; verify it through physical and chemical checks.
Step 1: Container Selection and Preparation
Action: Select a High-Density Polyethylene (HDPE) waste container.
Causality: Amines can slowly degrade certain polycarbonates and corrode metal containers over time. HDPE provides superior chemical inertness against weak organic bases.
Validation: Inspect the container's recycling code (ensure it is #2 HDPE) and perform a visual check for micro-fractures before adding waste.
Step 2: Chemical Segregation at the Point of Generation
Action: Designate a specific Satellite Accumulation Area (SAA) waste stream exclusively for "Basic Organic Wastes."
Causality: (4-Ethyl-1,2-oxazol-3-yl)methanamine must be strictly segregated from strong acids, acid chlorides, and oxidizing agents to prevent exothermic neutralization and toxic gas evolution.
Validation: Before pouring, use a pH strip to test a 1 mL aliquot of the existing waste stream. If the pH is < 4, do not add the amine. The waste stream must be neutral or basic.
Step 3: SAA Logging and Labeling
Action: Immediately affix a compliant RCRA "Hazardous Waste" tag to the container [2].
Causality: Unlabeled waste triggers severe EPA regulatory fines and endangers downstream waste handlers who rely on accurate chemical logs to prevent incompatible mixing during consolidation.
Validation: Cross-reference the waste log with the lab inventory. Ensure the chemical name is written out fully—do not use abbreviations like "Isoxazole-amine."
Step 4: Transfer and Final Disposition
Action: Once the SAA container reaches 90% capacity, seal it and transfer it to the Central Accumulation Area (CAA) within 3 consecutive days [1].
Causality: Leaving full containers in active workspaces increases the risk of catastrophic spills during routine lab operations.
Validation: Ensure the container cap is torqued tightly, and invert the container 45 degrees over secondary containment to physically verify the seal integrity before transport. Final disposal will be conducted by a licensed facility via high-temperature thermal incineration, which safely breaks down the isoxazole ring into CO₂, H₂O, and N₂.
Spill Response & Decontamination Protocol
In the event of a spill, standard solvent cleanup procedures are insufficient due to the compound's basicity.
Containment: Isolate the area. Do not use combustible materials like sawdust to absorb the spill, as the amine can react with organic impurities.
Absorption: Cover the spill with an inert, non-reactive absorbent such as dry vermiculite or pure silica sand.
Neutralization & Collection: Sweep the absorbed mixture into a dedicated hazardous waste bag using non-sparking tools.
Self-Validating Decontamination: Wash the spill surface with a mild, slightly acidic detergent solution (e.g., 1% citric acid) to neutralize any residual free-base amine. Validation Step: Press a damp pH indicator strip against the cleaned surface. A pH of 7 confirms successful decontamination; a pH > 8 requires a secondary acidic wash.
Disposal Workflow Visualization
The following diagram illustrates the cradle-to-grave lifecycle of (4-Ethyl-1,2-oxazol-3-yl)methanamine waste, ensuring strict adherence to EPA frameworks.
Cradle-to-grave disposal workflow for (4-Ethyl-1,2-oxazol-3-yl)methanamine under EPA RCRA.
References
Hazardous Waste Generator Regulatory Summary
US Environmental Protection Agency (EPA)[Link]
Laboratory Chemical Waste Management Guidelines
UPenn Environmental Health and Radiation Safety (EHRS)[Link]
Handling
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Ethyl-1,2-oxazol-3-yl)methanamine
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS No. 1784891-43-5).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of (4-Ethyl-1,2-oxazol-3-yl)methanamine (CAS No. 1784891-43-5). The following procedures are based on the known hazard profile of the compound and established best practices for handling structurally similar chemicals, particularly primary amines and oxazole derivatives.[1][2][3] This guide is intended for drug development professionals, researchers, and scientists. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Profile and Risk Assessment
(4-Ethyl-1,2-oxazol-3-yl)methanamine is a substituted methanamine containing an oxazole ring. While a comprehensive, peer-reviewed toxicology report is not widely available, the hazard information provided by chemical suppliers, based on its structure and functional groups, serves as the foundation for a robust safety protocol.[4]
The primary hazards associated with this compound are categorized by the Globally Harmonized System (GHS) and include:
The presence of the primary amine functional group suggests a potential for corrosivity and skin sensitization.[1][5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling (4-Ethyl-1,2-oxazol-3-yl)methanamine.
Area of Protection
Required PPE
Specifications and Rationale
Eye and Face Protection
Chemical Splash Goggles & Face Shield
Rationale: The H318 classification ("Causes serious eye damage") indicates a significant risk of severe, irreversible harm to the eyes upon contact.[4] Standard safety glasses are insufficient. Chemical splash goggles that comply with ANSI Z87.1 standards are required to form a complete seal around the eyes.[7][8] A full-face shield must be worn over the goggles whenever handling the neat compound or concentrated solutions where splashing is possible.
Rationale: The H315 classification ("Causes skin irritation") and the general reactivity of amines necessitate robust hand protection.[1][4] Standard thin nitrile gloves offer only minimal splash protection and should not be used for prolonged contact. Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber. This combination provides dexterity while offering superior chemical resistance. Always inspect gloves for tears or degradation before use and change them immediately upon contamination.[7][9]
Body Protection
Flame-Resistant (FR) Laboratory Coat & Chemical Apron
Rationale: A fully buttoned, long-sleeved laboratory coat protects the skin and personal clothing from contamination. Given that the reactivity of many amine compounds can be exothermic, a flame-resistant coat is a prudent additional precaution. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection
Certified Chemical Fume Hood
Rationale: The H335 classification ("May cause respiratory irritation") dictates that all handling of this compound, especially in its solid form or when preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][10] This engineering control is the primary method for preventing the inhalation of vapors or aerosols. If a fume hood is not available or malfunctioning, work must not proceed.
Operational Plan: Step-by-Step Protocols
A disciplined, procedural approach to handling (4-Ethyl-1,2-oxazol-3-yl)methanamine is essential for minimizing exposure.
Protocol for Donning and Doffing PPE
Donning Sequence (Putting On):
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
Inner Gloves: Don the first pair of nitrile gloves.
Outer Gloves: Don the second, more robust pair of neoprene or butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Goggles and Face Shield: Put on the chemical splash goggles, followed by the face shield.
Doffing Sequence (Taking Off):
Outer Gloves: Remove the outer pair of gloves using a method that avoids skin contact with the contaminated exterior. Dispose of them in the designated hazardous waste container.[11]
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for cleaning and disinfection.
Lab Coat: Unbutton and remove the lab coat by rolling it inside out to contain any surface contamination.
Inner Gloves: Remove the final pair of nitrile gloves, again avoiding skin contact with the exterior. Dispose of them in the hazardous waste container.[11]
Hand Washing: Immediately and thoroughly wash hands with soap and water.[12]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision workflow for PPE selection based on procedural risks.
Disposal Plan
Proper disposal is a critical final step in the safe handling of (4-Ethyl-1,2-oxazol-3-yl)methanamine to prevent environmental contamination and ensure regulatory compliance.[8]
Unused Compound: The pure, unused chemical must be disposed of as hazardous chemical waste. It should be in a clearly labeled, sealed, and appropriate container.[13]
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, absorbent pads, weighing papers, and pipette tips, must be collected in a dedicated hazardous waste container.[7][8] Do not dispose of these items in regular trash.
Solutions: Aqueous and organic solutions containing (4-Ethyl-1,2-oxazol-3-yl)methanamine should be collected in separate, appropriately labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
Always consult your institution's EHS department for specific disposal guidelines and to schedule a hazardous waste pickup.[14]
References
Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Fisher Scientific. (2025). Safety Data Sheet for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.
VelSafe. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
ChemPoint.com. (2019). Safety data sheet for Larostat® 264 A.
Enamine. (n.d.). Safety data sheet for N'-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide.
BenchChem. (2025). Personal protective equipment for handling 1-butyl-1H-indol-4-amine.
BenchChem. (2025). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
Carl ROTH. (2022). Safety Data Sheet for mucasol®.